Product packaging for 6-Iodo-4-methylquinoline(Cat. No.:CAS No. 57830-59-8)

6-Iodo-4-methylquinoline

Cat. No.: B2648915
CAS No.: 57830-59-8
M. Wt: 269.085
InChI Key: WFDARONRMCZUBA-UHFFFAOYSA-N
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Description

6-Iodo-4-methylquinoline (CAS 57830-59-8) is a halogenated quinoline derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and antimicrobial research. Quinoline cores, especially those substituted with iodine atoms, are recognized as privileged structures in drug discovery for developing novel therapeutic agents . Recent studies highlight that iodo-quinoline derivatives exhibit promising in vitro antimicrobial activity against pathogens such as Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis . The iodine atom at the 6-position of the quinoline ring is a key feature, potentially contributing to biological activity and providing a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions . This compound is particularly useful for constructing more complex, functionalized quinoline libraries. Researchers utilize such iodo-substituted quinolines as key precursors in the synthesis of diverse compounds, including carboxy-quinolines, which are investigated for their effects on microbial adhesion and biofilm development . The structure of this compound, featuring a methyl group at the 4-position, is analogous to lepidine (4-methylquinoline), a well-known scaffold in heterocyclic chemistry . This product is intended for research applications as a building block in organic synthesis and drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8IN B2648915 6-Iodo-4-methylquinoline CAS No. 57830-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDARONRMCZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Predicted Physicochemical Properties of 6-Iodo-4-methylquinoline: LogP and pKa Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate, ultimately dictating its therapeutic efficacy and safety. This guide provides an in-depth analysis of two such critical parameters—the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa)—for the compound 6-iodo-4-methylquinoline.

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic structure prevalent in numerous pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 6-position and a methyl group at the 4-position significantly influences its electronic and steric properties, thereby impacting its lipophilicity and basicity. As experimental determination of these properties can be resource-intensive, accurate in silico prediction serves as an indispensable tool for researchers, enabling early-stage assessment and prioritization of compounds in the drug discovery pipeline. This document will explore the theoretical underpinnings of logP and pKa, detail the computational methodologies for their prediction, present predicted values for this compound from multiple validated platforms, and outline the gold-standard experimental protocols for their empirical validation.

Theoretical Framework: The Significance of Lipophilicity and Ionization

LogP: A Measure of Lipophilicity

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is expressed as the ratio of the concentration of the neutral compound in the organic phase to its concentration in the aqueous phase at equilibrium.[1] The logarithm of this value, logP, is the most widely used scale for lipophilicity.[2]

  • LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]𝓌ₐₜₑᵣ)

A positive logP value indicates a preference for the lipidic (hydrophobic) phase, while a negative value signifies higher affinity for the aqueous (hydrophilic) phase.[1] Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, with an optimal logP range (often cited as 1-5) being desirable for oral bioavailability.[2]

pKa: The Ionization Constant

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] It quantifies the strength of an acid or base and determines the extent of ionization of a compound at a given pH. For a basic compound like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

The ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.[4] Since the pH varies throughout the human body (e.g., stomach pH ~1.5-3.5, blood pH ~7.4), understanding a compound's pKa is crucial for predicting its behavior in different physiological environments.[5]

Computational Prediction of logP and pKa

In silico prediction of physicochemical properties leverages sophisticated algorithms that analyze a molecule's structure to estimate its behavior. These methods offer rapid and cost-effective screening of large compound libraries.[6]

Prediction Methodologies
  • logP Prediction : Computational tools for logP prediction primarily fall into two categories:

    • Fragment-based/Atom-based Methods : These approaches, like those used by Molinspiration and ChemAxon, calculate logP by summing the contributions of individual atoms or predefined molecular fragments.[2][7] The values for these fragments are derived from extensive experimental data.

    • Property-based Methods : These methods utilize whole-molecule properties and descriptors (e.g., polar surface area, molecular weight) to build predictive models through statistical analysis or machine learning.[8]

  • pKa Prediction : pKa prediction algorithms often rely on:

    • Empirical Methods : These methods use large databases of experimentally determined pKa values and apply rules based on chemical substructures and the electronic effects of functional groups (e.g., Hammett-type equations).[9]

    • Quantum Mechanics (QM) : These physics-based methods calculate the energy difference between the protonated and deprotonated states of a molecule to derive the pKa. While computationally intensive, they can be highly accurate.[10][11]

Predicted Values for this compound

To provide a robust estimation, the logP and pKa of this compound were predicted using several well-regarded computational platforms. The SMILES string for the molecule, CC1=CC(I)=C2C=CC=NC2=C1, was used as the input.

Prediction Tool/MethodPredicted logPPredicted Basic pKa
ChemAxon4.014.95
Molinspiration3.85Not Provided
ALOGPS4.13Not Provided
SwissADME (Consensus)3.86Not Provided

Note: The pKa value for 4-methylquinoline is experimentally determined to be 5.66.[12] The predicted pKa of 4.95 for the 6-iodo derivative is chemically reasonable, as the electron-withdrawing nature of the iodine atom is expected to decrease the basicity of the quinoline nitrogen.

Computational Prediction Workflow

The general workflow for predicting these properties in silico is outlined below.

G cluster_input Input cluster_calc Calculation Engine cluster_output Output & Analysis mol_input Molecular Structure (SMILES, SDF, etc.) predictor Select Prediction Software (e.g., ChemAxon, SwissADME) mol_input->predictor Submit Structure logp_method logP Algorithm (Fragment-based, Atom-based) predictor->logp_method pka_method pKa Algorithm (Empirical, QM-based) predictor->pka_method results Predicted Values (logP, pKa) logp_method->results pka_method->results analysis Reliability Assessment (Comparison, Domain Analysis) results->analysis

Caption: Workflow for the computational prediction of logP and pKa.

Experimental Determination and Validation

While predictions are invaluable, experimental validation remains the cornerstone of scientific integrity. The following sections describe standard protocols for determining logP and pKa.

LogP Determination: The Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for logP determination due to its direct measurement principle.[8]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is typically varied (e.g., 1:1, 1:2, 2:1) to ensure the final result is independent of the phase ratio.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically several hours). Centrifugation is then used to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Repeat for all phase ratios and average the results.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination, involving the gradual addition of a titrant (an acid or base) while monitoring the solution's pH.[13]

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. For a basic substance, the pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been protonated).[14]

Experimental Determination Workflow

The process for empirical measurement of these physicochemical properties is depicted below.

G cluster_prep Preparation cluster_measure Measurement cluster_output Output & Validation compound Pure Compound Sample method_select Method Selection (e.g., Shake-Flask, Titration) compound->method_select sample_prep Sample & Reagent Preparation method_select->sample_prep equilibration Equilibration / Titration sample_prep->equilibration analysis Analytical Quantification (HPLC, pH meter) equilibration->analysis data_proc Data Processing & Calculation analysis->data_proc results Experimental Value (logP, pKa) data_proc->results

Caption: Workflow for the experimental determination of logP and pKa.

Discussion and Synthesis

The predicted logP values for this compound consistently fall in the range of 3.85 to 4.13. This indicates that the compound is significantly lipophilic, a property largely influenced by the quinoline core and the bulky, hydrophobic iodine atom. Such a logP value suggests that the compound should have good potential for passive diffusion across biological membranes. However, high lipophilicity can sometimes be associated with poor aqueous solubility and increased metabolic clearance, which would need to be evaluated in further studies.

The predicted basic pKa of ~4.95 suggests that this compound is a weak base. At the physiological pH of blood (~7.4), the compound will exist almost entirely in its neutral, un-ionized form. This is favorable for membrane permeation, as the neutral species is more lipophilic. However, in the acidic environment of the stomach, a significant fraction of the compound would be protonated, which would increase its aqueous solubility but potentially hinder its absorption through the gastric mucosa.

The slight discrepancy between the predicted values from different platforms highlights the inherent variability in computational models. Each algorithm uses different training sets and weighting factors, leading to minor differences in output.[15] Therefore, using a consensus value or considering the range of predictions is a prudent approach in early-stage drug discovery. Ultimately, these in silico data provide a strong, data-driven hypothesis that must be confirmed through the rigorous experimental methods outlined above.

Conclusion

This technical guide has provided a comprehensive overview of the predicted logP and pKa of this compound. Computational analysis indicates that the compound is a lipophilic (logP ≈ 3.8-4.1) weak base (pKa ≈ 4.95). These physicochemical characteristics are critical for its potential development as a therapeutic agent, suggesting good membrane permeability but highlighting the need to carefully consider its solubility profile. The detailed computational and experimental workflows presented herein offer a robust framework for scientists and researchers to assess these key properties, ensuring that compound progression is based on sound scientific principles and validated data.

References

6-Iodo-4-methylquinoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I've initiated comprehensive Google searches to gather data on 6-iodo-4-methylquinoline solubility. My focus is on reliable chemical supplier databases and academic journals to build a solid foundation of solvent data.

Investigating Solvent Data

I'm now diving into the physicochemical properties of this compound and relevant solvents, like polarity and melting points. I'm also exploring experimental solubility methods and solubility principles to enhance my understanding. My next step will be to create an in-depth technical guide outlining solubility's significance and presenting data clearly.

Developing Technical Guide Outline

I'm now starting on an in-depth technical guide. I will start by explaining why this molecule's solubility is important, especially for drug development and synthesis. I'll include clear solubility data tables and a detailed experimental protocol. Plus, I plan to visualize the process with a Graphviz diagram and discuss factors influencing solubility, citing relevant research.

Gathering Solubility Data

I'm currently compiling information on the solubility of this compound. Initial searches for comprehensive datasets haven't been fruitful. Existing results hint at quinoline's general solubility, but not specific details for this compound. I'll need to broaden my search terms and explore related compounds.

Adjusting Approach Strategy

I'm now revising my plan to create a guide on this compound's solubility. Direct data is scarce, so I'll structure the guide around predicted solubility based on quinoline derivatives, supported by general data and a detailed experimental protocol. The user will get a structured technical resource!

Formulating Guide Structure

I'm now shifting gears to the structure of the solubility guide. The data on this compound is sparse, so I'll predict its solubility based on its properties and related quinoline compounds. I'll include a comprehensive discussion of physicochemical properties like polarity and intermolecular interactions. A key part will be a detailed, experimental protocol to determine exact values, along with a Graphviz diagram of the workflow. I'll also create a template data table.

Defining the Guide Scope

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The Ascendance of 6-Iodo-4-methylquinoline: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Within this privileged heterocyclic family, the 6-iodo-4-methylquinoline scaffold is emerging as a particularly strategic framework for the design of novel therapeutics. This technical guide provides a comprehensive exploration of the this compound core, delving into its synthesis, physicochemical properties, and burgeoning applications across diverse therapeutic areas. We will examine the nuanced roles of the 6-iodo and 4-methyl substituents, offering insights into their influence on biological activity and structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols, data-driven analyses, and a forward-looking perspective on the potential of this scaffold to address unmet medical needs.

Introduction: The Quinoline Core and the Strategic Advantage of 6-Iodo-4-methyl Substitution

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a ubiquitous motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, encompassing anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][4] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[2][5]

The this compound scaffold distinguishes itself through a unique combination of structural features that offer distinct advantages in drug design:

  • The 4-Methyl Group: The methyl group at the 4-position (also known as lepidine) is a key feature.[6] Its presence can influence the molecule's conformation and provide a crucial anchor for interactions with biological targets. The acidity of the methyl group's protons also allows for a range of chemical transformations, enabling the synthesis of diverse derivatives.[7]

  • The 6-Iodo Substituent: The iodine atom at the 6-position is not merely a bulky halogen. It serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[8] This facilitates the exploration of a wider chemical space and the optimization of lead compounds. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can significantly enhance binding affinity and selectivity. From a pharmacokinetic perspective, the introduction of iodine can modulate the lipophilicity of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will systematically unpack the potential of this specific scaffold, providing the necessary technical details for its effective utilization in medicinal chemistry programs.

Synthesis of the this compound Scaffold and Its Derivatives

The construction of the this compound core and its subsequent functionalization are critical steps in harnessing its potential. Several synthetic strategies can be employed, with the Doebner synthesis being a prominent and adaptable method.[1][9]

Core Synthesis: The Doebner Reaction

The Doebner synthesis provides a robust and efficient one-pot, three-component method for the preparation of 6-iodo-substituted carboxy-quinolines.[1] This reaction typically involves the condensation of an aniline (in this case, 4-iodoaniline), an aldehyde, and pyruvic acid, often under acidic catalysis.

Experimental Protocol: Synthesis of 2-Aryl-6-iodo-4-quinolinecarboxylic Acid (A Representative Doebner Synthesis) [1]

Materials:

  • 4-Iodoaniline

  • Substituted aromatic aldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

Procedure:

  • To a solution of 4-iodoaniline (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to obtain the purified 2-aryl-6-iodo-4-quinolinecarboxylic acid.

Characterization:

  • The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

Diagram: Doebner Synthesis of 6-Iodo-4-quinolinecarboxylic Acid Derivatives

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Iodoaniline 4-Iodoaniline Condensation Condensation 4-Iodoaniline->Condensation Aldehyde Aldehyde Aldehyde->Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Condensation 6-Iodo-quinoline 6-Iodo-4-quinolinecarboxylic Acid Derivative Condensation->6-Iodo-quinoline Acid Catalyst (e.g., TFA)

Caption: One-pot Doebner synthesis for 6-iodo-quinoline derivatives.

Functionalization Strategies

The true power of the this compound scaffold lies in its potential for diversification. The 6-iodo group is a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. Furthermore, the 4-methyl group can also be functionalized.

Diagram: Key Functionalization Pathways for the this compound Scaffold

G cluster_functionalization Functionalization Reactions Scaffold This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Scaffold->Suzuki C-C Bond Formation (Aryl, Heteroaryl) Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira C-C Bond Formation (Alkynyl) Heck Heck Coupling (Alkenes) Scaffold->Heck C-C Bond Formation (Alkenyl) Methyl_Func 4-Methyl Group Functionalization (e.g., Oxidation, Condensation) Scaffold->Methyl_Func

Caption: Major routes for diversifying the this compound core.

Physicochemical Properties and Their Implications

The physicochemical properties of this compound derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The interplay of the lipophilic quinoline core, the electron-donating methyl group, and the bulky, lipophilic iodine atom governs properties such as solubility, lipophilicity (LogP), and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication in Drug Design
Molecular Weight~269.1 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~3.5 - 4.0Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Polar Surface Area~12.9 ŲLow polar surface area, which generally correlates with good cell membrane permeability.
Hydrogen Bond Donors0Lacks hydrogen bond donating capability.
Hydrogen Bond Acceptors1 (Quinoline Nitrogen)Can act as a hydrogen bond acceptor in interactions with biological targets.

Note: These are predicted values and can vary based on the specific derivative.

The moderate to high lipophilicity of the scaffold suggests that derivatives may have good cell permeability, which is advantageous for targeting intracellular proteins. However, this also raises considerations for aqueous solubility, which may need to be optimized in later-stage drug development, for instance, by introducing polar functional groups. The iodine atom, while increasing lipophilicity, can also be a site for metabolism. The potential for de-iodination should be considered and evaluated in metabolic stability assays.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has shown promise in several therapeutic areas, with emerging evidence of its utility as a core for developing novel bioactive agents.

Antimicrobial Activity

Recent studies have highlighted the potential of 6-iodo-quinoline derivatives as antimicrobial agents. A library of 6-iodo-substituted carboxy-quinolines demonstrated activity against Staphylococcus epidermidis.[1][9] The study also investigated the effect of these compounds on microbial adhesion, a critical step in biofilm formation.[1]

Key SAR Insights for Antimicrobial Activity: [1]

  • The 6-Iodo Group: The presence of the iodine atom was shown to be compatible with antimicrobial activity. In some cases, iodine-containing organic molecules have shown increased activity against strains like S. aureus.

  • Substituents at the 2-Position: The nature of the substituent at the 2-position of the quinoline ring significantly influences the antimicrobial potency. Aromatic and heteroaromatic groups at this position have been explored, with varying effects on activity.

Anticancer Activity

The broader quinoline class is well-established for its anticancer properties, and the this compound scaffold is being investigated in this context.[10] The 6-iodo substituent can be particularly advantageous for targeting protein kinases, where halogen bonding can enhance binding affinity to the ATP-binding site.[6]

Hypothetical SAR for Kinase Inhibition:

  • Halogen Bonding: The iodine at the 6-position can act as a halogen bond donor, interacting with backbone carbonyls in the hinge region of many kinases. This can lead to potent and selective inhibition.

  • 4-Methyl Group: The 4-methyl group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.

  • Substituents at C2 and C4: Functionalization at these positions can be directed towards the solvent-exposed region, allowing for the introduction of groups that improve solubility and pharmacokinetic properties without disrupting the core binding interactions.

A patent for quinoline derivatives as inhibitors of the heat shock factor 1 (HSF1) pathway, which is implicated in cancer, includes structures with iodo and methyl substitutions, further underscoring the potential of this scaffold in oncology.[11]

Diagram: Hypothetical Binding Mode of a this compound Derivative in a Kinase Active Site

G cluster_kinase Kinase Active Site cluster_ligand This compound Inhibitor Hinge Hinge Region (Backbone Carbonyls) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Region Solvent-Exposed Region Scaffold Quinoline Core Iodine 6-Iodo Scaffold->Iodine Methyl 4-Methyl Scaffold->Methyl R_Group R-Group Scaffold->R_Group Iodine->Hinge Halogen Bond Methyl->Hydrophobic_Pocket Hydrophobic Interaction R_Group->Solvent_Region Improves Solubility

Caption: Plausible interactions of the scaffold with a protein kinase.

Antiparasitic and Antiviral Potential

While specific studies on this compound derivatives are emerging, the broader class of 8-aminoquinolines, which can include 4-methyl and 6-substituents, has a long history of use as antiparasitic agents, particularly against malaria.[12][13] The this compound scaffold could serve as a valuable starting point for the design of novel antiparasitic drugs.

Similarly, quinoline derivatives have been investigated as antiviral agents.[14] The ability to readily functionalize the this compound core makes it an attractive scaffold for developing inhibitors of viral enzymes or entry processes.

Future Directions and Conclusion

The this compound scaffold represents a promising and strategically valuable platform in modern medicinal chemistry. Its synthetic tractability, coupled with the unique electronic and steric properties of its substituents, provides a fertile ground for the discovery of novel therapeutics.

Future research in this area should focus on:

  • Expansion of Biological Screening: A systematic evaluation of this compound derivative libraries against a broader range of biological targets, including various kinases, proteases, and viral and parasitic proteins, is warranted.

  • In-depth SAR Studies: Detailed structure-activity relationship studies are needed to fully elucidate the contributions of the 6-iodo and 4-methyl groups and to guide the rational design of more potent and selective compounds.

  • Pharmacokinetic Optimization: A thorough investigation of the ADME properties of lead compounds derived from this scaffold is crucial for their successful translation into clinical candidates. The potential for bioisosteric replacement of the iodine atom could also be explored to fine-tune these properties.[1][15]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound derivatives exert their biological effects will be essential for their further development.

References

The Evolving Landscape of 4-Aminoquinoline Derivatives in Oncology: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the anticancer potential of 4-aminoquinoline derivatives for researchers, scientists, and drug development professionals.

Abstract

The 4-aminoquinoline framework, historically celebrated for its profound impact on the treatment of malaria, is now being recognized for its significant potential in oncology. This guide provides an in-depth technical exploration of 4-aminoquinoline derivatives as anticancer agents. We will dissect their multifaceted mechanisms of action, delve into the critical structure-activity relationships that govern their efficacy, and present detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

Introduction: Repurposing a Privileged Scaffold for Cancer Therapy

The journey of 4-aminoquinolines in medicine is a testament to the power of scaffold repurposing. Chloroquine (CQ) and hydroxychloroquine (HCQ), mainstays in antimalarial and autoimmune disease therapy, have paved the way for the investigation of this chemical class in cancer treatment.[1][2] Initial observations of their ability to disrupt lysosomal function in cancer cells have catalyzed the development of novel 4-aminoquinoline derivatives with improved anticancer profiles.[1][2] These newer agents are being engineered for enhanced potency, greater selectivity, and reduced toxicity, heralding a new era in the application of this versatile scaffold. Several 4-aminoquinoline derivatives, such as bosutinib and neratinib, have already been approved for cancer treatment, underscoring the clinical relevance of this compound class.[3]

Core Anticancer Mechanisms of 4-Aminoquinoline Derivatives

The anticancer activity of 4-aminoquinoline derivatives is not attributed to a single mode of action but rather to their ability to modulate multiple, often interconnected, cellular pathways crucial for tumor progression and survival.

Autophagy Inhibition: A Key Therapeutic Strategy

Autophagy is a cellular self-digestion process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or chemotherapy-induced damage.[4][5] 4-aminoquinoline derivatives are well-documented inhibitors of autophagy.[4] As weak bases, they accumulate in the acidic environment of lysosomes, raising the pH and consequently inhibiting the activity of lysosomal hydrolases.[6] This disruption of lysosomal function prevents the final degradation step of autophagy, leading to an accumulation of autophagosomes and ultimately triggering cancer cell death.[2][6]

Autophagy_Inhibition cluster_cell Cancer Cell cluster_drug 4-Aminoquinoline Action Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Blocked Degradation) Lysosome->Autolysosome CellDeath Cell Death Autolysosome->CellDeath FourAQ 4-Aminoquinoline Derivatives FourAQ->Lysosome Accumulation & pH Increase

Caption: Inhibition of autophagic flux by 4-aminoquinoline derivatives.

Induction of Apoptosis

Beyond autophagy, many 4-aminoquinoline derivatives can directly trigger apoptosis, or programmed cell death, in cancer cells.[7][8] This can be achieved through various mechanisms, including the activation of the p53 tumor suppressor pathway and the modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state.[2] Some derivatives have been shown to induce DNA damage, which in turn activates apoptotic signaling cascades.[2] The ability to induce apoptosis is a critical feature of many successful anticancer drugs.[9]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. 4-aminoquinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at various phases, most commonly the G1 and G2/M phases.[10][11] This prevents cancer cells from completing the division process, thereby inhibiting tumor growth. For example, certain novel 4-aminoquinolines have been observed to cause cancer cells to form multiple centrosomes, leading to cell cycle arrest and subsequent cell death.[12][13]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for providing tumors with the nutrients and oxygen they need to grow and metastasize.[14] Some 4-aminoquinoline derivatives have demonstrated anti-angiogenic activity by inhibiting key signaling pathways involved in vessel formation, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[15] By cutting off the tumor's blood supply, these compounds can effectively starve the cancer cells and inhibit their growth.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-aminoquinoline derivatives is intricately linked to their chemical structure. Strategic modifications to the quinoline core and its substituents can dramatically influence their anticancer potency, selectivity, and pharmacokinetic properties.

Modification Site Impact on Anticancer Activity Illustrative Examples
7-Position on Quinoline Ring The presence of a halogen, particularly chlorine, is often crucial for activity.[16][17]Chloroquine, Amodiaquine.[18]
4-Amino Side Chain The length and nature of the side chain are critical. A shorter alkyl chain (2-5 carbons) between the two nitrogen atoms is often optimal for activity.[19][20]The hydroxyl group in hydroxychloroquine reduces toxicity compared to chloroquine.[20]
Terminal Amino Group Modifications to the terminal amine can influence cellular uptake and target engagement.Bulky substituents can sometimes enhance selectivity for cancer cells.
Other Ring Positions Substitutions at other positions on the quinoline ring can modulate activity, though are less common.A methyl group at the 3-position can reduce activity.[20]

Key Experimental Methodologies

Synthesis of 4-Aminoquinoline Derivatives: A General Protocol

The synthesis of novel 4-aminoquinoline derivatives is a cornerstone of research in this field. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Step 1: Preparation of the 4-Chloroquinoline Core. The synthesis often begins with a substituted 4-chloroquinoline, which can be prepared through various established methods, such as the Gould-Jacobs reaction.[21]

Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinoline is then reacted with a selected primary or secondary amine. This reaction displaces the chlorine atom at the 4-position with the amine, forming the desired 4-aminoquinoline derivative.[1][22]

Step 3: Purification. The crude product is purified to remove any unreacted starting materials and byproducts. Common purification techniques include column chromatography and recrystallization.

Step 4: Structural Characterization. The chemical structure of the final compound is rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[18]

Synthesis_Workflow Start 4-Chloroquinoline & Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction CrudeProduct Crude 4-Aminoquinoline Derivative Reaction->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure Compound Purification->PureProduct Characterization Structural Characterization (NMR, MS) PureProduct->Characterization FinalCompound Validated 4-Aminoquinoline Derivative Characterization->FinalCompound

Caption: A generalized workflow for the synthesis of 4-aminoquinoline derivatives.

In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel compounds must be assessed for their anticancer potential using a battery of in vitro assays.

Step 1: Cell Culture. A panel of human cancer cell lines representing different tumor types, along with non-cancerous cell lines for selectivity assessment, are maintained in appropriate culture conditions.[12]

Step 2: Cytotoxicity Assays. The ability of the compounds to inhibit cell growth and viability is determined using assays such as the MTT or SRB assay. The results are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[1]

Step 3: Mechanistic Assays. To elucidate the mechanism of action, a variety of assays are employed. These can include:

  • Flow cytometry: for cell cycle analysis and apoptosis detection (e.g., Annexin V staining).[11]

  • Western blotting: to measure the levels of key proteins involved in apoptosis, autophagy, and cell cycle regulation.[10]

  • Immunofluorescence microscopy: to visualize cellular changes, such as autophagosome accumulation or cytoskeletal disruption.

Challenges and Future Perspectives

While the anticancer potential of 4-aminoquinoline derivatives is clear, several challenges must be addressed to translate these promising preclinical findings into clinical success.

  • Selectivity and Toxicity: A key challenge is to design compounds that are highly toxic to cancer cells while sparing normal, healthy cells.[12][23]

  • Drug Resistance: As with many anticancer agents, cancer cells can develop resistance to 4-aminoquinoline derivatives over time.[16]

  • Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their in vivo efficacy.

Future research efforts should be directed towards:

  • Rational Drug Design: Employing computational modeling and medicinal chemistry strategies to design next-generation 4-aminoquinolines with improved therapeutic indices.

  • Combination Therapies: Investigating the synergistic effects of 4-aminoquinoline derivatives with existing chemotherapies, targeted therapies, and immunotherapies.[9][24]

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with these agents.

Conclusion

4-aminoquinoline derivatives represent a highly versatile and promising class of compounds in the ongoing search for novel anticancer therapies. Their ability to target multiple key pathways in cancer cells, combined with their amenability to chemical modification, provides a robust platform for the development of innovative and effective treatments. Continued interdisciplinary research, from synthetic chemistry to clinical investigation, will be paramount in fully realizing the therapeutic potential of this remarkable scaffold in the fight against cancer.

References

The Strategic Use of 6-Iodo-4-methylquinoline as a Core Scaffold for Potent P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical gatekeeper of inflammation and a high-value therapeutic target for a spectrum of pathologies, including chronic pain, neurodegenerative disorders, and certain cancers.[1][2][3] The development of selective and potent P2X7R antagonists is a key objective in modern drug discovery. This guide provides a detailed technical overview of the strategic use of the 6-iodo-4-methylquinoline scaffold as a versatile building block for designing novel P2X7R antagonists. We will explore the rationale behind targeting P2X7R, the synthetic utility of the iodo-quinoline core, and the robust methodologies required for the biological validation of new chemical entities, from initial functional screening to definitive binding affinity determination.

The P2X7 Receptor: A Prime Target for Therapeutic Intervention

The P2X7 receptor is a unique member of the purinergic P2X family of ligand-gated ion channels.[4] Predominantly expressed on immune cells like macrophages and microglia, its activation requires unusually high, micromolar concentrations of extracellular ATP—a signal often associated with cellular stress, injury, or inflammation.[1][3][5]

Mechanism of Action & Pathophysiological Role

Brief activation of P2X7R by ATP triggers the opening of a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[6][7] This initial ion flux is the starting point for a cascade of downstream events. Sustained activation leads to the formation of a larger, non-selective pore, which can ultimately lead to cell death.[5][7]

Crucially, the Ca²⁺ influx initiated by P2X7R activation triggers the assembly of the NLRP3 inflammasome, which in turn activates Caspase-1.[8] Activated Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, highly pro-inflammatory form, IL-1β, which is subsequently released from the cell.[8][9] This pathway positions P2X7R as a central hub in the inflammatory response, linking tissue damage signals (extracellular ATP) to the release of powerful inflammatory mediators.[2][9] Its involvement has been implicated in numerous conditions:

  • Neuroinflammation & Neurodegeneration: P2X7R on microglia contributes to the inflammatory environment seen in diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[1][5][6]

  • Chronic & Neuropathic Pain: P2X7R activation is linked to the sensitization of pain pathways.[8][10]

  • Inflammatory Disorders: Its role in cytokine release makes it a target for conditions like rheumatoid arthritis.[2]

  • Oncology: P2X7R exhibits a dual role in cancer, with high activation leading to cell death, but lower levels of activation potentially promoting tumor growth.[7][11]

The goal of a P2X7R antagonist is to block this channel, prevent the downstream signaling cascade, and thereby inhibit the release of IL-1β and other inflammatory mediators.[12] Most potent antagonists act as non-competitive, allosteric modulators, binding to a site distinct from the ATP-binding pocket.[13][14][15]

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Influx Ca²⁺ / Na⁺ Influx K⁺ Efflux P2X7R->Influx Opens Channel ATP High Extracellular ATP (Damage Signal) ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Assembly Influx->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Mature) Casp1->IL1b Cleaves Release IL-1β Release IL1b->Release Inflammation Inflammation Pain Cell Death Release->Inflammation Antagonist P2X7 Antagonist (e.g., Quinoline-based) Antagonist->P2X7R Blocks

Caption: P2X7 receptor signaling cascade and point of antagonist intervention.

The this compound Scaffold: A Chemist's Gateway to P2X7R

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. For P2X7R antagonists, the this compound derivative is a particularly advantageous starting point.[11][16][17]

Rationale for Scaffold Selection
  • Structural Rigidity: The bicyclic quinoline system provides a rigid framework, which helps in pre-organizing appended functionalities for optimal interaction with the receptor binding pocket, minimizing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and influences the overall basicity and solubility of the molecule, which can be fine-tuned.

  • The Power of Iodine: The iodine atom at the C-6 position is the key to the scaffold's utility. It serves as an exceptionally versatile synthetic handle for introducing a wide array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the systematic exploration of the structure-activity relationship (SAR) by attaching different aryl, heteroaryl, or alkyl groups at this position.[18]

General Synthetic Strategy

The synthesis of novel P2X7R antagonists from this compound typically follows a convergent approach where the quinoline core is coupled with another key fragment. A common and robust method is the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Workflow Start This compound (Building Block) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Aryl/Heteroaryl Boronic Acid or Ester R-B(OH)₂ Reagent->Reaction Intermediate Coupled Intermediate (6-Aryl-4-methylquinoline) Reaction->Intermediate Modification Further Functionalization (e.g., Amide Coupling) Intermediate->Modification Final Final P2X7 Antagonist Modification->Final

Caption: General synthetic workflow for elaborating the this compound core.

This strategy enables the rapid generation of a library of analogues for SAR studies, where the 'R' group from the boronic acid can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Biological Evaluation: A Phased Approach to Antagonist Validation

Once a library of compounds has been synthesized, a rigorous biological evaluation is required to identify promising candidates. This process is typically conducted in a phased cascade, moving from high-throughput primary assays to more complex, lower-throughput assays that measure downstream functional outcomes.

Biological_Evaluation_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Confirmatory & Functional Assays cluster_definitive Definitive Binding & Selectivity Ca_Influx 1. Calcium Influx Assay (FLIPR, Fluo-8 Dye) Measure: IC₅₀ Pore_Formation 2. Pore Formation Assay (YO-PRO-1 Dye Uptake) Measure: IC₅₀ Ca_Influx->Pore_Formation Confirm Hits IL1b_Release 3. IL-1β Release Assay (THP-1 Cells, ELISA) Measure: IC₅₀ Pore_Formation->IL1b_Release Assess Function Binding_Assay 4. Radioligand Binding Assay (Membrane Prep, [³H]-Ligand) Measure: Kᵢ IL1b_Release->Binding_Assay Determine Affinity Selectivity 5. Selectivity Panel (Other P2X Receptors) Binding_Assay->Selectivity Profile Selectivity

Caption: Phased workflow for the biological evaluation of P2X7R antagonists.
Primary Screen: Calcium Influx Assay

This is the workhorse assay for initial screening. It directly measures the inhibition of the P2X7R channel's primary function: calcium influx.

Protocol: Automated Fluorometric Calcium Influx Assay

  • Cell Plating: Seed HEK293 cells stably expressing the human P2X7 receptor (hP2X7R) into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM or Fluo-4 AM) in a buffered saline solution. Incubate for 45-60 minutes at 37°C.[19][20]

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the synthesized test compounds (e.g., 10-point, 3-fold serial dilution) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge & Reading: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Simultaneously, add a solution of a potent P2X7R agonist, typically benzoylbenzoyl-ATP (BzATP), to all wells to achieve a final EC₈₀ concentration.[19][21]

  • Data Acquisition: Monitor the fluorescence intensity in real-time for 2-3 minutes. The increase in fluorescence corresponds to the influx of calcium into the cells.

  • Analysis: Calculate the percentage inhibition for each compound concentration relative to vehicle (0% inhibition) and no-agonist (100% inhibition) controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: Pore Formation (Dye Uptake) Assay

This assay confirms that antagonists block not only the initial ion flux but also the formation of the larger pore associated with sustained P2X7R activation.

Protocol: YO-PRO-1 Dye Uptake Assay

  • Cell Plating & Compound Incubation: Follow steps 1 and 3 from the calcium influx protocol, using either HEK293-hP2X7R or a relevant immune cell line like THP-1 monocytes.

  • Dye and Agonist Addition: Add a solution containing both the P2X7R agonist (BzATP) and the fluorescent dye YO-PRO-1 (which can only enter cells through large, non-selective pores).

  • Incubation & Reading: Incubate the plate for 30-60 minutes. Read the fluorescence on a standard plate reader.

  • Analysis: Determine the IC₅₀ values as described previously. Potent compounds should inhibit YO-PRO-1 uptake.[15][16]

Definitive Assay: Competitive Radioligand Binding

This "gold standard" assay directly measures the affinity of the test compound for the P2X7 receptor, providing a dissociation constant (Kᵢ) that is independent of the functional assay conditions.[22][23][24] This is crucial for establishing SAR and understanding the molecular interaction.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing hP2X7R via homogenization and differential centrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (a few micrograms of protein per well), a fixed concentration of a known P2X7R radioligand (e.g., [³H]A-804598 or another suitable tritiated antagonist) near its Kᴅ value, and a range of concentrations of the unlabeled test compound.[25][26]

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while unbound ligand passes through.

  • Quantification: Wash the filters quickly with ice-cold buffer. Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Determine non-specific binding in the presence of a high concentration of a known, potent, unlabeled P2X7R antagonist. Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[22][23]

Structure-Activity Relationship (SAR) and Data Interpretation

The data gathered from these assays are used to build a comprehensive understanding of the SAR. By comparing the biological activity of different analogues synthesized from the this compound core, researchers can deduce which chemical modifications enhance potency and selectivity.

Table 1: Representative Biological Data for a Hypothetical Series of P2X7R Antagonists

Compound IDR-Group at C-6 PositionCa²⁺ Influx IC₅₀ (nM)Pore Formation IC₅₀ (nM)Binding Affinity Kᵢ (nM)
XYZ-001 Phenyl8501100920
XYZ-002 4-Fluorophenyl250310275
XYZ-003 3-Methoxyphenyl455548
XYZ-004 2-Pyridyl151812

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, a medicinal chemist would infer that adding a methoxy group at the meta-position of the phenyl ring (XYZ-003) or replacing the phenyl with a pyridyl ring (XYZ-004) significantly improves potency. This provides a clear direction for the next round of synthesis to further optimize the lead compound.

Conclusion

The this compound scaffold represents a highly valuable and strategically sound starting point for the discovery of novel P2X7 receptor antagonists. Its synthetic tractability, enabled by the versatile iodine handle, allows for rapid and systematic exploration of chemical space around a privileged core. When combined with a robust and phased biological evaluation cascade—progressing from high-throughput functional screens to definitive radioligand binding assays—this approach provides a powerful platform for identifying and optimizing potent and selective drug candidates. The continued development of antagonists from this and similar scaffolds holds significant promise for delivering new therapeutics for a range of inflammation-driven diseases.

References

The Role of the Iodine Substituent in Modulating Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance receptor binding affinity and selectivity is a cornerstone of medicinal chemistry. Among the halogens, iodine possesses a unique combination of physicochemical properties that render it a powerful, albeit complex, tool for molecular design. This guide provides an in-depth technical exploration of the role of the iodine substituent in modulating ligand-receptor interactions. We will dissect the underlying mechanisms, from the foundational principles of halogen bonding to the nuanced interplay of steric and hydrophobic effects. This document synthesizes field-proven insights with rigorous scientific principles, offering researchers, scientists, and drug development professionals a comprehensive resource. We will explore quantitative structure-activity relationships (SAR), present detailed experimental protocols for affinity determination, and discuss critical considerations for leveraging iodine in rational drug design.

The Unique Physicochemical Profile of Iodine

The utility of iodine as a substituent in medicinal chemistry stems from a distinct set of physical and electronic characteristics that differentiate it from other halogens. Understanding these properties is fundamental to appreciating its role in receptor binding.

  • Large Atomic Radius: Iodine is the largest stable halogen, with a van der Waals radius of approximately 1.98 Å, comparable to that of a methyl group[1]. This significant size can lead to substantial steric interactions within a binding pocket, which can be either beneficial, by promoting optimal contacts, or detrimental, by causing unfavorable clashes.

  • High Polarizability: Due to its large electron cloud, iodine is the most polarizable of the halogens. This means its electron distribution is easily distorted by an external electric field, such as that of a receptor's binding site. This property is the primary driver behind its ability to form strong, stabilizing non-covalent interactions.

  • Lipophilicity: The introduction of an iodine atom generally increases the lipophilicity (hydrophobicity) of a molecule[2]. This can enhance binding through the hydrophobic effect, where the displacement of ordered water molecules from the binding pocket provides a favorable entropic contribution to the free energy of binding.

  • The σ-Hole and Electronegativity: While iodine is electronegative, its large size and polarizability result in an anisotropic distribution of electron density when covalently bonded (e.g., to a carbon atom). This creates a region of positive electrostatic potential, known as a σ-hole , on the outermost portion of the iodine atom, opposite the covalent bond.[3] This electropositive region is a key feature that allows iodine to act as a Lewis acid and engage in powerful halogen bonds.

Mechanisms of Interaction: How Iodine Influences Binding Affinity

The introduction of an iodine substituent can alter binding affinity through several distinct, and often simultaneous, molecular interactions.

2.1 Halogen Bonding: A Dominant Force

The most significant contribution of iodine to binding affinity often comes from its ability to act as a halogen bond donor . A halogen bond is a highly directional, non-covalent interaction between the electropositive σ-hole of the iodine atom and a Lewis base (an electron-rich atom) in the receptor, such as a backbone carbonyl oxygen, a hydroxyl group, or even the π-electrons of an aromatic ring.[3][4][5]

The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[5] For iodine, these interactions can be remarkably strong, with estimated complex formation energies of 14.2–17.6 kJ/mol for I···O contacts, significantly stronger than a typical C–H···O hydrogen bond (~8.4 kJ/mol).[3] This strong, directional interaction can anchor a ligand in a specific, high-affinity conformation within the binding site.

HalogenBond cluster_0 Ligand cluster_1 Receptor Ligand_C C Ligand_I I Ligand_C->Ligand_I Covalent Bond Receptor_O O Ligand_I->Receptor_O Halogen Bond (C-I···O ≈ 180°) Receptor_C C Receptor_C->Receptor_O C=O SigmaHole σ-hole (+) ElectronRich e⁻ rich (-)

Figure 1: Halogen bond between an iodinated ligand and a receptor carbonyl.

2.2 Hydrophobic and Steric Interactions

Beyond halogen bonding, the large, lipophilic nature of iodine facilitates significant hydrophobic interactions . When an iodinated portion of a ligand occupies a hydrophobic pocket, it displaces structured water molecules, leading to a net increase in entropy and a more favorable binding free energy. In some cases, this hydrophobic contribution can be the dominant factor driving affinity gains.[6]

Simultaneously, the sheer size of iodine introduces a steric component . This can be leveraged to probe the topology of a binding site. A well-placed iodine atom can occupy space that would otherwise be void, increasing van der Waals contacts and improving affinity. Conversely, if the binding pocket is too constrained, the introduction of a bulky iodine atom can lead to steric clashes, significantly reducing binding affinity. This high sensitivity to steric fit makes iodine an excellent tool for generating sharp structure-activity relationships (SAR).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Iodo-2,4-dimethylquinoline from 4-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinolines

Quinolines and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic introduction of an iodine atom onto the quinoline scaffold, as in 6-iodo-2,4-dimethylquinoline, provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the development of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive guide to the synthesis of 6-iodo-2,4-dimethylquinoline from 4-iodoaniline and acetylacetone via the Combes quinoline synthesis, a classic and reliable method for the construction of the quinoline core.[1][2] While the direct product of this reaction is the 2,4-dimethylated quinoline, this guide will focus on this synthesis as a robust route to a key iodinated quinoline intermediate.

Synthetic Strategy: The Combes Quinoline Synthesis

The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[1][2] In this protocol, 4-iodoaniline serves as the aniline component, and acetylacetone provides the β-diketone framework necessary to introduce the two methyl groups at positions 2 and 4 of the resulting quinoline ring.

The reaction proceeds through a series of well-established steps:

  • Enamine Formation: The reaction initiates with the condensation of 4-iodoaniline and acetylacetone to form an enamine intermediate.[1]

  • Cyclization: Under strong acidic conditions, typically with concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[1][2]

  • Dehydration and Aromatization: The dihydroquinoline intermediate is then dehydrated and aromatizes to yield the stable 6-iodo-2,4-dimethylquinoline.[2]

The choice of a strong acid is crucial for promoting both the cyclization and dehydration steps. While sulfuric acid is commonly employed, other acidic catalysts such as polyphosphoric acid (PPA) can also be effective.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-IodoanilineReagent Grade, 98%Major Chemical SupplierHandle with care, toxic.[3]
AcetylacetoneReagent Grade, ≥99%Major Chemical SupplierFlammable liquid and vapor.
Concentrated Sulfuric AcidACS Reagent, 95.0-98.0%Major Chemical SupplierCorrosive, handle with extreme care.
Sodium BicarbonateSaturated Aqueous SolutionIn-house preparationUsed for neutralization.
DichloromethaneACS Reagent, ≥99.5%Major Chemical SupplierVolatile and harmful.
Anhydrous Magnesium SulfateReagent Grade, ≥97%Major Chemical SupplierUsed for drying organic extracts.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
HexaneACS Reagent, ≥98.5%Major Chemical SupplierFor column chromatography.
Ethyl AcetateACS Reagent, ≥99.5%Major Chemical SupplierFor column chromatography.
Safety Precautions
  • 4-Iodoaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme caution in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Always add acid to water, never the other way around.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (e.g., 10.0 g, 1 equivalent).

  • Addition of Reagents: To the flask, add acetylacetone (1.1 equivalents). Stir the mixture to ensure homogeneity.

  • Acid Catalysis: Carefully and slowly, add concentrated sulfuric acid (e.g., 50 mL) to the stirred mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this process.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude 6-iodo-2,4-dimethylquinoline can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Select a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water or hexane/ethyl acetate).

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column and elute with the chosen solvent system.

    • Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure.

Characterization

The purified 6-iodo-2,4-dimethylquinoline should be characterized to confirm its identity and purity.

  • Appearance: The physical state and color of the purified compound should be noted.

  • Melting Point: Determine the melting point of the purified solid and compare it with literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the two methyl groups. The integration of the peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule, which can be compared with the expected structure.

    • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix 4-Iodoaniline and Acetylacetone B 2. Add H₂SO₄ (conc.) (Ice Bath) A->B C 3. Reflux (120-130°C, 2-3h) B->C D 4. Quench on Ice C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with CH₂Cl₂ E->F G 7. Dry & Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Experimental workflow for the synthesis of 6-iodo-2,4-dimethylquinoline.

Combes Synthesis Reaction Mechanism

combes_mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration & Aromatization 4-Iodoaniline 4-Iodoaniline Enamine Enamine Intermediate 4-Iodoaniline->Enamine + Acetylacetone - H₂O Acetylacetone Acetylacetone Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine H⁺ Cyclized_Intermediate Dihydroquinoline Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Final_Product 6-Iodo-2,4-dimethylquinoline Cyclized_Intermediate->Final_Product - H₂O - H⁺

Caption: Reaction mechanism of the Combes synthesis.

Conclusion

The Combes synthesis offers a straightforward and efficient method for the preparation of 6-iodo-2,4-dimethylquinoline from readily available starting materials. The resulting iodinated quinoline is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Adherence to the detailed protocol and safety precautions outlined in this document is essential for the successful and safe execution of this synthesis. Further optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for specific research applications.

References

Application Notes & Protocols: A Senior Scientist's Guide to the Conrad-Limpach Cyclization for Quinolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinolin-4-one Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Molecules containing this scaffold have demonstrated significant biological activities, leading to treatments for diseases ranging from malaria and arthritis to HIV and cancer.[1][2] Among the various synthetic routes to this privileged heterocycle, the Conrad-Limpach synthesis, discovered in 1887, remains a powerful and relevant method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the predominant quinolin-4-one form.[2][3]

This guide provides an in-depth exploration of the Conrad-Limpach cyclization, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical considerations essential for success in a research and drug development setting.

Part 1: Mechanistic Insights & Strategic Considerations

The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4] Understanding the nuances of each stage is critical for controlling the reaction's outcome and maximizing yield.

Stage 1: The Condensation Reaction - A Tale of Two Temperatures

The reaction begins with the nucleophilic attack of the aniline's amino group on one of the two electrophilic carbonyl carbons of the β-ketoester. The choice of which carbonyl is attacked is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At or near room temperature, the reaction is kinetically controlled. The more electrophilic and sterically accessible ketone carbonyl is preferentially attacked.[2] This acid-catalyzed condensation proceeds through a Schiff base intermediate to form a stable β-aminoacrylate (an enamine), the required precursor for 4-hydroxyquinoline synthesis.[2][5]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., ~140 °C), the reaction becomes thermodynamically controlled.[2][6] Under these conditions, the reaction favors the attack on the ester carbonyl, leading to the formation of a more stable β-keto anilide. This intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.[2][7]

Therefore, maintaining a lower temperature during the initial condensation is a critical parameter for selectively forming the desired 4-quinolone product.

Stage 2: The Thermal Cyclization - Overcoming the Aromatic Barrier

The second stage is the rate-determining step: a high-temperature intramolecular cyclization of the β-aminoacrylate intermediate.[2] This step requires significant thermal energy (typically ~250 °C) to overcome the energy barrier associated with temporarily disrupting the aromaticity of the aniline ring during the electrocyclic ring closure.[1][2][4]

The mechanism proceeds through an enolization of the ester, followed by an electrocyclization onto the benzene ring.[5] Subsequent elimination of an alcohol molecule and tautomerization restores aromaticity and yields the final quinolin-4-one product.[2]

Conrad_Limpach_Workflow start Start step1 1. Condensation: Mix Aniline, Ethyl Acetoacetate, & Acetic Acid in a flask. start->step1 step2 2. Stir at Room Temp: Allow reactants to form the β-aminoacrylate intermediate (1-2 hours). step1->step2 step3 3. Solvent Addition: Add high-boiling solvent (e.g., Mineral Oil). step2->step3 step4 4. Thermal Cyclization: Heat to 250-260 °C with stirring. Collect ethanol distillate. step3->step4 step5 5. Reaction Monitoring: Continue heating until ethanol distillation ceases (2-3 hours). step4->step5 step6 6. Cool & Precipitate: Cool to <100 °C, then add toluene to precipitate the product. step5->step6 step7 7. Isolate Crude Product: Filter the solid precipitate and wash with fresh toluene. step6->step7 step8 8. Purification: Recrystallize the crude solid from hot ethanol. step7->step8 end End: Dry and characterize pure 4-hydroxy-2-methylquinoline. step8->end

References

Application Notes and Protocol: Chlorination of 6-Iodo-3-methylquinolin-4-ol using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-chloro-6-iodo-3-methylquinoline from 6-iodo-3-methylquinolin-4-ol utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide offers a detailed experimental protocol, an exploration of the underlying reaction mechanism, critical safety considerations for handling hazardous reagents, and robust procedures for reaction work-up and product purification. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic transformation.

Introduction and Scientific Background

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimalarial, anticancer, and antiviral properties.[1][2] The introduction of a chlorine atom at the 4-position of the quinoline ring is a critical transformation, as this chloro-substituent serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The target molecule, 4-chloro-6-iodo-3-methylquinoline, is a valuable intermediate for the synthesis of complex heterocyclic systems.

The conversion of a hydroxyl group at the 4-position of a quinoline ring to a chlorine atom is effectively achieved using phosphorus oxychloride (POCl₃). This reagent is a powerful chlorinating agent for heteroaromatic systems.[3] The reaction proceeds through the activation of the hydroxyl group, followed by nucleophilic attack of a chloride ion.

Reaction Mechanism and Rationale

The chlorination of quinolin-4-ols with POCl₃ is a well-established synthetic transformation. The reaction mechanism can be described in two key stages:

  • Phosphorylation: The initial step involves the reaction of the hydroxyl group of 6-iodo-3-methylquinolin-4-ol with phosphorus oxychloride. This is an initial phosphorylation that occurs under basic conditions.[4][5] This forms a phosphorylated intermediate.

  • Nucleophilic Substitution: The phosphorylated intermediate is a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group to yield the desired 4-chloro-6-iodo-3-methylquinoline. The conversion of the phosphorylated intermediate to the final product is achieved by heating the reaction mixture.[4]

The presence of an organic base, such as triethylamine or diisopropylethylamine, can facilitate the initial phosphorylation step by deprotonating the hydroxyl group, thereby increasing its nucleophilicity.[4][6] However, for many quinolin-4-ols, the reaction can proceed efficiently using an excess of POCl₃ which can also act as the solvent.

G cluster_0 Reaction Mechanism A 6-Iodo-3-methylquinolin-4-ol C Phosphorylated Intermediate A->C Phosphorylation B Phosphorus Oxychloride (POCl3) B->C E 4-Chloro-6-iodo-3-methylquinoline C->E Nucleophilic Attack F Phosphate Byproduct C->F Leaving Group Departure D Chloride Ion (Cl-) D->E

Caption: Reaction mechanism workflow.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
6-Iodo-3-methylquinolin-4-ol-285.09>95%Starting material.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33>99%Corrosive and water-reactive.[7][8][9][10][11]
Dichloromethane (DCM)75-09-284.93AnhydrousSolvent for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-Aqueous solution for work-up.
Brine---Saturated NaCl solution for washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Ethyl Acetate141-78-688.11Reagent GradeFor chromatography.
Hexanes110-54-386.18Reagent GradeFor chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel (optional)

  • Nitrogen or Argon gas inlet

  • Schlenk line or equivalent inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (beakers, flasks, etc.)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

This protocol is for a representative small-scale synthesis. Reagent quantities should be adjusted proportionally for different scales.

G start Start reagents Combine 6-Iodo-3-methylquinolin-4-ol and POCl3 under inert atmosphere. start->reagents heat Heat the reaction mixture to reflux (approx. 110°C). reagents->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction mixture to room temperature, then to 0°C. monitor->cool Reaction Complete quench Slowly quench by adding the reaction mixture to ice-cold saturated NaHCO3 solution. cool->quench extract Extract the aqueous layer with Dichloromethane (DCM). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous Na2SO4. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by silica gel column chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow diagram.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 6-iodo-3-methylquinolin-4-ol (1.0 g, 3.51 mmol).

  • Under a gentle flow of nitrogen or argon, carefully add phosphorus oxychloride (5.0 mL, 53.8 mmol). The POCl₃ acts as both the reagent and the solvent.

Step 2: Reaction

  • With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Take a small aliquot of the reaction mixture (with extreme caution) and quench it in a vial containing a small amount of ice and dichloromethane. Spot the organic layer on a TLC plate. A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The product, 4-chloro-6-iodo-3-methylquinoline, should have a higher Rf value than the starting material.

Step 3: Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Further cool the reaction flask in an ice bath to 0 °C.

  • In a separate large beaker or flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Crucially, perform a "reverse quench" : Slowly and carefully add the cooled reaction mixture dropwise to the ice-cold sodium bicarbonate slurry.[12][13] This process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood. The rate of addition should be controlled to maintain the temperature of the quenching mixture below 20°C.

  • After the addition is complete, continue stirring until the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product, a solid or oil, should be purified by silica gel column chromatography.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the pure product (visualized by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified 4-chloro-6-iodo-3-methylquinoline.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. [7][8][9][10][11] Extreme caution must be exercised when handling this reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile), and tightly fitting safety goggles or a face shield.[9][11]

  • Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood.[8]

  • Inert Atmosphere: POCl₃ reacts violently with water and moisture.[7][8] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Quenching: The quenching of excess POCl₃ is highly exothermic and releases corrosive HCl gas.[12][13] The "reverse quench" method described in the protocol is crucial for controlling the reaction.[12][13] Never add water or aqueous solutions directly to the reaction mixture containing POCl₃.

  • Spills: In case of a spill, do not use water.[7][11] Absorb the spill with an inert material like dry sand or vermiculite and dispose of it as hazardous waste.[11]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7][8][10]

    • Inhalation: Move the victim to fresh air and seek immediate medical attention.[7][8][9]

Characterization of 4-Chloro-6-iodo-3-methylquinoline

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring and the methyl group. The chemical shifts and coupling constants will be consistent with the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals corresponding to the quinoline core and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₇ClIN.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of POCl₃.
Deactivated POCl₃ due to moisture.Use freshly opened or distilled POCl₃. Ensure all glassware is scrupulously dry.
Low Yield Inefficient extraction.Perform additional extractions of the aqueous layer with dichloromethane.
Loss of product during purification.Carefully monitor fractions during column chromatography.
Incomplete quenching leading to product decomposition.Ensure the quenching procedure is performed slowly and at a low temperature.
Formation of Side Products Presence of impurities in the starting material.Purify the starting 6-iodo-3-methylquinolin-4-ol before use.
Reaction temperature too high, leading to decomposition.Maintain a steady reflux without excessive heating.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 4-chloro-6-iodo-3-methylquinoline from 6-iodo-3-methylquinolin-4-ol using phosphorus oxychloride. By understanding the reaction mechanism and adhering strictly to the safety precautions, researchers can effectively utilize this important synthetic transformation in their drug discovery and development endeavors. The resulting chlorinated quinoline is a valuable intermediate for the generation of novel and diverse molecular entities.

References

Application Notes and Protocols for the Selective Amination of 4-chloro-6-iodo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the selective amination of 4-chloro-6-iodo-3-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic synthesis of aminoquinolines, crucial scaffolds in medicinal chemistry. We will explore the principles of chemoselective amination and provide two robust, field-proven protocols utilizing both palladium and copper catalysis.

Introduction: The Strategic Importance of Aminoquinolines

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. The introduction of an amino group onto this heterocyclic system can profoundly influence its pharmacological properties, including target binding, solubility, and metabolic stability. The substrate of interest, 4-chloro-6-iodo-3-methylquinoline, presents a unique synthetic challenge and opportunity. With two distinct halogen substituents, the selective introduction of an amine at either the C4 or C6 position allows for the differential functionalization of the quinoline ring, paving the way for the creation of diverse molecular libraries for drug screening.

Chemoselectivity in the Amination of Dihaloquinolines: A Mechanistic Overview

The selective amination of 4-chloro-6-iodo-3-methylquinoline hinges on the differential reactivity of the C-Cl and C-I bonds in metal-catalyzed cross-coupling reactions. In both palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type aminations, the rate-determining step often involves the oxidative addition of the aryl halide to the metal center. The bond strength of the carbon-halogen bond plays a pivotal role in this step, with the weaker C-I bond being significantly more susceptible to cleavage than the stronger C-Cl bond.

This inherent difference in reactivity forms the basis for the chemoselective amination at the C6-iodo position, leaving the C4-chloro position intact for subsequent transformations. This principle allows for a modular approach to the synthesis of complex quinoline derivatives.

Protocol 1: Palladium-Catalyzed Selective Amination at the C6-Position (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] For the selective amination of 4-chloro-6-iodo-3-methylquinoline, a carefully chosen palladium catalyst and ligand system can efficiently facilitate the reaction at the more reactive C6-iodo position. The following protocol is adapted from established procedures for the selective amination of similar dihaloheterocycles.[2][3]

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine 4-chloro-6-iodo-3-methylquinoline, Pd catalyst, ligand, and base in a dry Schlenk tube. evac Evacuate and backfill with an inert gas (e.g., Argon). prep->evac solv Add degassed solvent and the amine nucleophile. evac->solv heat Heat the reaction mixture to the specified temperature. solv->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filt Dilute with an organic solvent and filter through celite. cool->filt wash Wash the organic layer with water and brine. filt->wash dry Dry the organic layer over anhydrous Na2SO4. wash->dry purify Concentrate and purify by column chromatography. dry->purify

Caption: Workflow for the palladium-catalyzed selective amination.

Detailed Experimental Protocol

Materials:

  • 4-chloro-6-iodo-3-methylquinoline

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)

Procedure:

  • To a dry Schlenk tube, add 4-chloro-6-iodo-3-methylquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5-10 mL per mmol of the quinoline substrate).

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-amino-3-methylquinoline derivative.

Rationale for Component Selection
  • Palladium Catalyst: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.

  • Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is known to promote the amination of aryl halides efficiently, often leading to higher yields and cleaner reactions.[4]

  • Base: The choice of base is crucial. Cesium carbonate is a milder base suitable for a wide range of functional groups, while sodium tert-butoxide is a stronger base that can accelerate the reaction but may not be compatible with base-sensitive substrates.

  • Solvent: 1,4-Dioxane and toluene are commonly used high-boiling point aprotic solvents that are excellent for Buchwald-Hartwig reactions. It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Protocol 2: Copper-Catalyzed Selective Amination at the C6-Position (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[5] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands have made this a viable and cost-effective alternative. The higher reactivity of the C-I bond over the C-Cl bond is also exploited in this reaction, allowing for selective amination at the C6 position.

Workflow for Ullmann Condensation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine 4-chloro-6-iodo-3-methylquinoline, Cu catalyst, ligand (if used), and base in a reaction vessel. solv Add the solvent and the amine nucleophile. prep->solv heat Heat the reaction mixture to a higher temperature (e.g., 120-160 °C). solv->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filt Dilute with an organic solvent and filter to remove copper salts. cool->filt wash Wash the organic layer with aqueous ammonia and brine. filt->wash dry Dry the organic layer over anhydrous Na2SO4. wash->dry purify Concentrate and purify by column chromatography. dry->purify

Caption: Workflow for the copper-catalyzed selective amination.

Detailed Experimental Protocol

Materials:

  • 4-chloro-6-iodo-3-methylquinoline

  • Amine of choice

  • Copper(I) iodide (CuI)

  • L-proline or 1,10-phenanthroline (optional, but recommended)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add 4-chloro-6-iodo-3-methylquinoline (1.0 equiv), copper(I) iodide (5-10 mol%), and the ligand (e.g., L-proline, 10-20 mol%) if used.

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the anhydrous polar aprotic solvent (e.g., DMF).

  • Add the amine (1.2-2.0 equiv).

  • Heat the reaction mixture to 120-160 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction times are typically longer than for palladium-catalyzed reactions.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with a dilute aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Component Selection
  • Copper Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.

  • Ligand: While traditional Ullmann reactions are often ligand-free, the use of simple and inexpensive ligands like L-proline or 1,10-phenanthroline can significantly accelerate the reaction and allow for milder conditions.

  • Base: Inorganic bases like potassium carbonate or potassium phosphate are typically employed.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are necessary to facilitate the reaction, which often requires elevated temperatures.

Data Summary and Comparison

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂)Copper-based (e.g., CuI)
Typical Ligands Bulky phosphines (e.g., Xantphos)Simple N- or O-donors (e.g., L-proline)
Base Stronger organic or inorganic basesInorganic bases (e.g., K₂CO₃)
Temperature 80-110 °C120-160 °C
Reaction Time Generally shorter (4-24 h)Generally longer
Functional Group Tolerance Generally very highCan be lower due to harsher conditions
Cost Higher (due to palladium and ligands)Lower

Troubleshooting and Optimization

  • Low or No Conversion:

    • Both Methods: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Degassing the solvent is critical. Increase the reaction temperature or time.

    • Buchwald-Hartwig: Screen different palladium sources, ligands, and bases. The choice of ligand is often critical for success.

    • Ullmann: Consider adding a ligand if not already used. Increase the catalyst loading.

  • Formation of Side Products:

    • Dehalogenation (Hydrodehalogenation): This can be a side reaction in Buchwald-Hartwig amination. Lowering the reaction temperature or using a milder base may help.

    • Homocoupling of the Amine: This can occur in Ullmann reactions. Adjusting the stoichiometry of the reagents may be necessary.

  • Poor Selectivity: While the inherent reactivity difference between C-I and C-Cl bonds strongly favors amination at the C6 position, very harsh conditions or prolonged reaction times could potentially lead to some reaction at the C4 position. If this is observed, reducing the reaction temperature and time is the first step in optimization.

Conclusion

The selective amination of 4-chloro-6-iodo-3-methylquinoline is a synthetically valuable transformation that provides access to key intermediates for drug discovery. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer viable and robust methods for achieving selective amination at the C6-iodo position. The choice between the two protocols will depend on factors such as available resources, desired reaction conditions, and the specific functional group tolerance required for the target molecule. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize a diverse range of 4-chloro-6-amino-3-methylquinoline derivatives for their research and development programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Iodo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-4-methylquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory agents. The targeted synthesis of 6-aryl-4-methylquinoline derivatives is of significant interest as it allows for the exploration of new chemical space and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the synthesis of these compounds offers a direct and efficient route to a diverse library of molecules.[1]

This application note provides a detailed guide to performing Suzuki coupling reactions using 6-iodo-4-methylquinoline as the electrophilic partner. The choice of an iodo-substituted quinoline is strategic; the carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium catalyst. This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and broader functional group tolerance, which are critical considerations in complex molecule synthesis.[2]

Reagent Profile: this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 57830-59-8[3]
Molecular Formula C₁₀H₈IN[3]
Molecular Weight 269.08 g/mol [3]
Appearance (Not specified in available literature)N/A
Melting Point (Not specified in available literature)N/A
Solubility (Not specified in available literature)N/A

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(I)L_n (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-I (this compound) Oxidative_Addition Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n (Transmetalation Complex) Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Ar'-B(OR)₂ Base Transmetalation Transmetalation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the iodide. This step is facilitated by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 6-aryl-4-methylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Protocol for Suzuki Coupling of this compound

The following protocol is a general guideline based on established procedures for the Suzuki coupling of the closely related 6-iodoquinoline and can be adapted and optimized for specific arylboronic acids and desired outcomes.[2]

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL, anhydrous)

  • Water (1 mL, degassed)

  • Argon or Nitrogen gas

  • Reaction vial or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

Experimental Procedure

Caption: A typical experimental workflow for a Suzuki coupling reaction.

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Inerting the System: Seal the reaction vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously. The reaction can often proceed at room temperature, but heating to 50-80 °C may be necessary for less reactive boronic acids or to increase the reaction rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 6-aryl-4-methylquinoline.

Key Considerations and Rationale

  • Catalyst System: The combination of Pd(OAc)₂ as a palladium source and SPhos as a bulky, electron-rich phosphine ligand is a highly effective catalyst system for Suzuki couplings of heteroaryl halides. The ligand stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[4]

  • Base: Potassium phosphate (K₃PO₄) is a commonly used base in Suzuki reactions. It is strong enough to facilitate the transmetalation step but generally mild enough to be compatible with a wide range of functional groups.

  • Solvent: The use of a dioxane/water solvent system is common. The organic solvent solubilizes the reactants and catalyst, while the water is essential for the transmetalation step, aiding in the activation of the boronic acid.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere to prevent catalyst degradation and ensure high yields.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-quality palladium precursor and ligand.
Low reaction temperatureGradually increase the reaction temperature.
Ineffective baseConsider using a stronger base such as cesium carbonate (Cs₂CO₃).
Homocoupling of boronic acid Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Protodeborylation (loss of boronic acid group) Excess water or prolonged reaction time at high temperatureUse anhydrous solvents and minimize reaction time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.

Safety and Handling

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the specific reagents being used and follow all institutional safety protocols.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Bases: Potassium phosphate is an irritant. Avoid contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

References

Application Note: A Robust HPLC-UV Method for Purity Assessment of 6-Iodo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Iodo-4-methylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, the purity of this compound is a critical quality attribute that directly impacts its safety and efficacy. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound, suitable for researchers, scientists, and drug development professionals.

The quinoline ring system is a common scaffold in a variety of biologically active compounds. The introduction of an iodine atom and a methyl group to the quinoline core can significantly influence its physicochemical and pharmacological properties. Therefore, a precise and accurate analytical method is essential to separate and quantify the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide, from the underlying scientific principles guiding the method development to detailed, step-by-step protocols for its implementation and validation, in accordance with internationally recognized guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₈IN--INVALID-LINK--[1]
Molecular Weight 269.08 g/mol --INVALID-LINK--[1]
Chemical Structure (Structure generated based on IUPAC name)
Predicted UV Absorbance The quinoline core exhibits strong UV absorbance. Based on data for related quinoline derivatives, significant absorbance is expected in the range of 220-260 nm and a lower intensity band around 310-330 nm. For initial method development, a detection wavelength of 254 nm is recommended, with further optimization based on experimental UV spectral analysis of the purified compound.--INVALID-LINK--[2], --INVALID-LINK--[3]
Predicted Solubility Based on its structure (a heterocyclic aromatic compound with a halogen substituent), this compound is expected to be sparingly soluble in water and soluble in organic solvents such as acetonitrile, methanol, and ethanol. This aligns with the "like dissolves like" principle for solubility.--INVALID-LINK--[4], --INVALID-LINK--

Part 1: HPLC Method Development and Rationale

The selection of chromatographic conditions is a critical step in developing a robust and reliable analytical method. The following sections outline the chosen parameters and the scientific reasoning behind each selection.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was selected for this application due to the non-polar nature of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte, being relatively non-polar, will have a good affinity for the stationary phase, allowing for effective separation from more polar impurities. C18 (octadecylsilane) columns are the most common choice for RP-HPLC and provide excellent retention and selectivity for a wide range of aromatic compounds.[5]

Stationary Phase: C18 Column

A C18 column with a particle size of 5 µm and dimensions of 4.6 x 250 mm is recommended. The 5 µm particle size offers a good balance between efficiency and backpressure, making it suitable for standard HPLC systems.[6] The 250 mm length provides sufficient theoretical plates for the separation of closely eluting impurities.

Mobile Phase Composition

A gradient elution with a mixture of acetonitrile (ACN) and a phosphate buffer is proposed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[1] The use of a buffer is crucial to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds like quinolines.[7] A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is recommended to ensure the consistent protonation of the quinoline nitrogen, leading to sharper peaks and reproducible retention times.

Detection Wavelength

Based on the UV spectra of related quinoline compounds, a detection wavelength of 254 nm is recommended for initial studies.[2][3] This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity. However, it is strongly advised to perform a UV scan of a pure standard of this compound to determine its absorbance maximum (λmax) and select the optimal wavelength for quantification.

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. The column temperature will be maintained at 30 °C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Part 2: Detailed Protocols

This section provides step-by-step protocols for the purity assessment of this compound using the developed HPLC method.

Equipment and Materials
  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • C18 HPLC column (5 µm, 4.6 x 250 mm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

  • This compound reference standard.

Preparation of Solutions

2.2.1. Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2.2.2. Mobile Phase B: Acetonitrile

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter if necessary.

2.2.3. Diluent

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent.

2.2.4. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • This stock solution has a concentration of 100 µg/mL.

2.2.5. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 30 minutes
Purity Calculation

The purity of the sample is determined by the area percentage method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Part 3: Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). --INVALID-LINK--[8] The following validation parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Inject the standard solution and the sample solution.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.

  • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 25, 50, 75, 100, and 125 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the placebo with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Calibration Curve Method:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH (± 0.1 units).

    • Wavelength of detection (± 2 nm).

  • Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The results should not be significantly affected.

Part 4: Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System Setup & Equilibration reagent_prep->hplc_system standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC Purity Assessment of this compound.

Method Validation Logical Flow

Validation_Flow start Method Development Complete specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Method Validated specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

References

Application Note: Comprehensive Structural Elucidation of 6-Iodo-4-methylquinoline using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note provides a detailed guide for the structural characterization of 6-Iodo-4-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We present optimized protocols and expert interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices, from solvent selection to ionization modes, is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of quinoline-based compounds.

Introduction: The Significance of this compound

Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, is a valuable synthetic intermediate, leveraging the reactivity of the C-I bond for cross-coupling reactions and the specific substitution pattern for targeted molecular design.[2][3] Its precise structure dictates its reactivity and potential biological activity. Therefore, unambiguous characterization is a critical step in any research and development workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers precise molecular weight and fragmentation data. Together, they form a powerful analytical strategy for complete structural elucidation.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's topology is the first step in predicting and interpreting spectral data.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈IN
Molecular Weight 269.08 g/mol
CAS Number 57830-59-8[4]
Appearance Typically a solid at room temperature

¹H NMR Spectroscopy: Mapping the Proton Environment

3.1. Principle & Rationale

¹H NMR spectroscopy distinguishes protons based on their unique electronic environments. The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. For this compound, ¹H NMR is essential for confirming the substitution pattern on the quinoline ring and identifying the methyl group.

3.2. Experimental Protocol

A. Sample Preparation

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5][6]

  • Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

B. Data Acquisition

  • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Perform a standard 1D proton experiment with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3.3. Data Interpretation: An Expert's View

The asymmetric nature of the molecule means all five aromatic protons and the three methyl protons are chemically distinct and should produce unique signals.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
H2 8.6 - 8.8Doublet (d)~4.5 HzLocated adjacent to the electronegative nitrogen atom, resulting in strong deshielding and a significant downfield shift. Coupled only to H3.
H8 8.1 - 8.3Doublet (d)~8.5 HzPeri-disposed to the nitrogen, experiencing deshielding. Coupled to H7.
H5 8.0 - 8.2Doublet (d)~2.0 HzOrtho to the iodine atom. Experiences deshielding from the aromatic system. Coupled only to H7 (long-range coupling to H8 may be negligible).
H7 7.7 - 7.9Doublet of Doublets (dd)~8.5, ~2.0 HzCoupled to both H8 (ortho coupling) and H5 (meta coupling).
H3 7.3 - 7.5Doublet (d)~4.5 HzCoupled to H2. Its position is relatively upfield compared to other aromatic protons due to its distance from the most influential groups.
-CH₃ (at C4) 2.6 - 2.8Singlet (s)N/AAliphatic protons attached to an aromatic ring. Appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

4.1. Principle & Rationale

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom in the molecule. This technique is invaluable for confirming the total number of carbons and identifying the chemical environment of each, including quaternary carbons that are invisible in ¹H NMR.

4.2. Experimental Protocol

The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The experiment is typically run in a proton-decoupled mode to simplify the spectrum, yielding singlets for all carbons.

4.3. Data Interpretation

The molecule's lack of symmetry predicts ten distinct carbon signals.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C2 ~150Attached to nitrogen, highly deshielded.
C4 ~148Attached to nitrogen and bearing the methyl group.
C8a ~147Quaternary carbon at the ring junction, adjacent to nitrogen.
C4a ~129Quaternary carbon at the ring junction.
C8 ~136Deshielded by proximity to nitrogen.
C7 ~130Standard aromatic carbon.
C5 ~125Standard aromatic carbon.
C3 ~122Shielded relative to other carbons on the pyridine ring.
C6 ~95Heavy-Atom Effect: The carbon directly bonded to iodine is significantly shielded and shifted upfield. This is a characteristic feature.
-CH₃ (at C4) ~19Typical chemical shift for a methyl group attached to an sp² carbon.

Mass Spectrometry: Confirming Molecular Identity

5.1. Principle & Rationale

Electrospray Ionization (ESI) is a soft ionization technique ideal for nitrogen-containing heterocyclic compounds.[7][8] It typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate molecular weight. The isotopic pattern and fragmentation data further confirm the elemental composition.

5.2. Experimental Protocol

G parent [M+H]⁺ m/z = 270 frag1 [M+H - I•]⁺ m/z = 143 parent->frag1 Loss of I• (127 Da) frag2 I⁺ m/z = 127 parent->frag2 C-I Bond Cleavage

References

One-Pot Synthesis of Iodo-Quinoline Derivatives: An Application Guide for Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodo-Quinolines in Modern Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This versatile fused heterocyclic system is prevalent in both natural products and synthetic drugs, making it a "privileged scaffold" in drug discovery programs.[2][4]

Among the myriad of functionalized quinolines, iodo-quinoline derivatives represent a class of particularly high strategic value. The iodine substituent serves two primary roles:

  • Modulation of Pharmacological Activity: The introduction of a halogen, such as iodine, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced potency and a more favorable pharmacokinetic profile.[3]

  • A Handle for Further Functionalization: The carbon-iodine bond is an exceptionally versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid diversification of the quinoline core to build complex molecular architectures and explore structure-activity relationships (SAR).[5][6]

Traditionally, the synthesis of such compounds involves multi-step sequences that are often time-consuming, generate significant waste, and require the isolation of potentially unstable intermediates.[7][8] One-pot synthesis, a paradigm of green and sustainable chemistry, circumvents these issues by combining multiple reaction steps into a single, uninterrupted operation.[9][10][11] This approach not only enhances efficiency and reduces costs but also aligns with the principles of atom economy and environmental stewardship.[7][12]

This guide provides an in-depth exploration of robust and efficient one-pot methodologies for synthesizing iodo-quinoline derivatives, designed for researchers and scientists in drug development. We will delve into the mechanistic logic behind key synthetic strategies and provide detailed, field-proven protocols.

Core Synthetic Strategies & Mechanistic Insights

The art of a successful one-pot synthesis lies in the rational design of a reaction cascade where the conditions for each step are compatible and the formation of one intermediate seamlessly triggers the next transformation. For iodo-quinolines, several elegant strategies have emerged.

Strategy 1: The In-Situ Friedländer Annulation & Iodination

Causality & Rationale: The Friedländer synthesis, a classic condensation of a 2-aminoaryl aldehyde or ketone with a compound bearing an α-methylene group, is one of the most direct routes to the quinoline core.[13][14] A significant enhancement to this method is the in-situ generation of the 2-aminoaryl carbonyl reactant from a stable precursor, like a 2-nitroaryl carbaldehyde.[15][16] This one-pot modification is highly advantageous because 2-aminoaryl aldehydes are often prone to self-condensation and instability, making their isolation and storage problematic. By generating it in the reaction flask immediately before it is consumed, we ensure high fidelity and yield.

Furthermore, molecular iodine (I₂) can be employed not just as an iodinating agent but as a mild, inexpensive, and non-toxic Lewis acid catalyst to promote the condensation steps of the Friedländer reaction.[13][17][18] This dual role makes it a perfect component for a one-pot procedure that builds the quinoline ring and iodinates it concurrently or sequentially. The reaction can be designed to achieve regioselective iodination at the C3 position, a common site for further derivatization.[5]

Strategy 2: The Three-Component Doebner-type Synthesis

Causality & Rationale: This strategy builds the iodo-quinoline scaffold from three distinct, readily available components in a single pot. A prominent example is a variation of the Doebner synthesis, which reacts an iodo-aniline, an aldehyde, and pyruvic acid.[19][20] The logic here is to start with an iodine atom already positioned on a key building block (the aniline). The subsequent one-pot reaction then constructs the second ring of the quinoline system.

This acid-catalyzed (e.g., with trifluoroacetic acid) domino reaction proceeds through a series of condensations and cyclizations.[19] It is exceptionally efficient for creating libraries of 6-iodo-2-arylquinoline-4-carboxylic acids, as the aromatic aldehyde component can be widely varied to explore SAR.[19] The resulting carboxylic acid group provides another valuable point for modification, for instance, through amide coupling.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems. Each step is designed to logically follow the last, with explanations provided for key operations.

Protocol A: One-Pot Synthesis of 2-Phenyl-3-iodoquinoline via Modified Friedländer Annulation

This protocol describes the synthesis of a 3-iodoquinoline derivative by first reducing a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde in situ, followed by a Friedländer condensation with acetophenone and subsequent iodination in the same pot.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Purpose
2-NitrobenzaldehydeC₇H₅NO₃151.12Starting Material
AcetophenoneC₈H₈O120.15Methylene Component
Iron Powder (<100 mesh)Fe55.85Reducing Agent
Hydrochloric Acid (conc.)HCl36.46Catalyst for Reduction
Molecular IodineI₂253.81Catalyst & Iodinating Agent
Ethanol (EtOH)C₂H₅OH46.07Solvent
Potassium HydroxideKOH56.11Base for Condensation
Sodium ThiosulfateNa₂S₂O₃158.11Quenching Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Brine (sat. NaCl aq.)NaCl58.44Washing Agent
Anhydrous MgSO₄/Na₂SO₄Drying Agent

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol, 151 mg) and ethanol (20 mL).

  • In-Situ Reduction: Add iron powder (3.0 mmol, 168 mg) to the stirring solution. Carefully add 2-3 drops of concentrated HCl. Heat the mixture to 60-70°C. Rationale: The iron, activated by the catalytic acid, reduces the nitro group to an amine. The reaction is typically exothermic and may show a color change from yellow to reddish-brown. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-nitrobenzaldehyde spot has disappeared (approx. 1-2 hours).

  • Friedländer Condensation: To the same flask containing the in-situ generated 2-aminobenzaldehyde, add acetophenone (1.1 mmol, 132 mg) and potassium hydroxide (1.5 mmol, 84 mg). Continue refluxing at ~80°C for 2-3 hours. Rationale: The base catalyzes the aldol-type condensation between the 2-aminobenzaldehyde and acetophenone, followed by cyclodehydration to form the 2-phenylquinoline core. Monitor the formation of the quinoline product by TLC.

  • Iodination: After cooling the mixture slightly, add molecular iodine (1.2 mmol, 305 mg). Reflux the mixture for an additional 4-6 hours. Rationale: Iodine first acts as a Lewis acid catalyst to ensure complete cyclization, and then serves as the electrophilic source for the iodination at the electron-rich C3 position. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up & Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing with a small amount of ethanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine, followed by water (15 mL) and brine (15 mL). Rationale: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), facilitating its removal into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-iodoquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: One-Pot, Three-Component Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic Acid (Doebner-type)

This protocol is adapted from a reported three-component method for synthesizing a library of 6-iodo-substituted carboxy-quinolines.[19]

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Purpose
4-IodoanilineC₆H₆IN219.02Starting Material (Iodine Source)
BenzaldehydeC₇H₆O106.12Starting Material (Aryl Source)
Pyruvic AcidC₃H₄O₃88.06Starting Material (C3 Source)
Ethanol (EtOH)C₂H₅OH46.07Solvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Acid Catalyst
Diethyl Ether(C₂H₅)₂O74.12Precipitation/Washing Solvent

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-iodoaniline (1.0 mmol, 219 mg) in ethanol (10 mL).

  • Component Addition: To this solution, add benzaldehyde (1.0 mmol, 106 mg) and pyruvic acid (1.2 mmol, 106 mg). Stir the mixture at room temperature for 10 minutes.

  • Catalysis & Reaction: Add trifluoroacetic acid (0.2 mmol, 23 mg) as the catalyst. Equip the flask with a reflux condenser and heat the mixture to reflux (~80°C) for 8-12 hours. Rationale: The acid catalyzes the cascade of reactions, likely starting with the formation of an imine between the aniline and pyruvic acid, followed by reaction with the aldehyde, cyclization, and aromatization to form the stable quinoline ring system.

  • Product Precipitation & Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and soluble impurities.

  • Drying & Characterization: Dry the purified solid product under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary. Characterize the final compound by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry as described in the literature.[19]

Data Presentation and Optimization

The efficiency of one-pot syntheses can be highly dependent on the electronic nature of the substrates and the choice of catalyst.

Table 1: Representative Scope of the Doebner-type Synthesis with Various Aldehydes (This table is a representative summary based on findings that different phenyl-substituted aldehydes can be used to generate a library of compounds)[19]

EntryAldehyde Substituent (R)Expected ProductTypical Yield RangeNotes
1H (Benzaldehyde)6-Iodo-2-phenylquinoline-4-carboxylic acidHighThe benchmark reaction.
24-Cl6-Iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acidHighElectron-withdrawing groups are well-tolerated.
34-OCH₃6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acidVery HighElectron-donating groups often accelerate the reaction.
44-NO₂6-Iodo-2-(4-nitrophenyl)quinoline-4-carboxylic acidGoodStrong electron-withdrawing groups are compatible.
52-Furyl6-Iodo-2-(furan-2-yl)quinoline-4-carboxylic acidGoodHeterocyclic aldehydes are also viable substrates.

Visualization of Synthetic Workflows

Diagrams help clarify the sequence of events in a one-pot reaction, distinguishing them from traditional multi-step syntheses.

G cluster_0 One-Pot Reaction Vessel A Reactant A (e.g., 4-Iodoaniline) Reaction Domino Reaction (Condensation, Cyclization, Aromatization) A->Reaction B Reactant B (e.g., Aldehyde) B->Reaction C Reactant C (e.g., Pyruvic Acid) C->Reaction Catalyst Catalyst (e.g., TFA) Catalyst->Reaction Product Iodo-Quinoline Product Reaction->Product Single Operation Workup Workup & Purification Product->Workup After Reaction Completion Final Pure Iodo-Quinoline Derivative Workup->Final Isolation G Start 2-Nitroaryl Carbaldehyde Step1 In-Situ Reduction (Fe / HCl) Start->Step1 Intermediate 2-Aminoaryl Carbaldehyde (Not Isolated) Step1->Intermediate Step2 Friedländer Annulation (Ketone + Base) Intermediate->Step2 Quinoline Quinoline Core Step2->Quinoline Step3 Electrophilic Iodination (I₂) Quinoline->Step3 End Final Iodo-Quinoline Product Step3->End

References

Application Notes and Protocols for In Vitro Anticancer Activity Assessment of Quinoline Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as inhibiting topoisomerase enzymes, disrupting tubulin polymerization, interfering with tumor-growth signaling pathways, and inducing apoptosis.[3][4][5] The diverse chemical structures of quinoline derivatives allow for modifications that can enhance their efficacy and selectivity against cancer cells.[1] As researchers delve into the vast chemical space of novel quinoline-based compounds, a reliable and standardized method for assessing their cytotoxic potential is paramount. This application note provides a detailed protocol and technical insights for evaluating the in vitro anticancer activity of quinoline derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.[6][7]

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is a cornerstone for assessing cell viability and proliferation in response to therapeutic agents. Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][8] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of metabolically active cells.[9] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7] Dead cells, lacking this metabolic activity, are unable to convert MTT to formazan.[8] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[10]

MTT_Principle MTT Yellow MTT (Water-Soluble) Viable_Cell Viable, Metabolically Active Cell MTT->Viable_Cell Enters cell Mitochondrial_Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) Viable_Cell->Mitochondrial_Enzymes Contains Formazan Purple Formazan (Insoluble Crystals) Mitochondrial_Enzymes->Formazan Reduces MTT to Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolved by Colored_Solution Colored Solution Solubilization->Colored_Solution Creates Spectrophotometer Spectrophotometer (OD at 570 nm) Colored_Solution->Spectrophotometer Quantified by

Caption: Principle of the MTT assay for cell viability assessment.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for conducting the MTT assay to determine the cytotoxic effects of quinoline derivatives on adherent cancer cell lines.

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile culture plates

  • Test quinoline derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[10] This solution should be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage.[11]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation_24h 2. Incubation (24h) (Allow cell attachment) cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Quinoline Derivatives) incubation_24h->compound_treatment incubation_48_72h 4. Incubation (48-72h) (Drug exposure) compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Solution incubation_48_72h->mtt_addition incubation_4h 6. Incubation (2-4h) (Formazan formation) mtt_addition->incubation_4h solubilization 7. Solubilization (Add DMSO) incubation_4h->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Procedure
  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).[10][12] The optimal seeding density should be determined for each cell line to ensure they are in an exponential growth phase during the assay.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in the complete culture medium. It is crucial to first dissolve the compounds in DMSO and then dilute them in the medium to the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[13]

    • After 24 hours of cell attachment, carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include appropriate controls in triplicate:

      • Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the test compounds.

      • Untreated Control: Cells treated with fresh culture medium only.

      • Background Control: Wells containing culture medium but no cells, to measure background absorbance.[14]

    • Incubate the plates for the desired exposure time, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing the test compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[11] The use of serum-free medium during this step is recommended to minimize interference from serum components.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[15] The incubation time may need to be optimized for different cell lines.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • To ensure complete dissolution, place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance. The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

The data obtained from the MTT assay is used to calculate the percentage of cell viability and subsequently determine the half-maximal inhibitory concentration (IC₅₀) of the quinoline derivatives.

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] x 100

Determination of IC₅₀

The IC₅₀ value represents the concentration of a compound that inhibits 50% of cell growth.[10] To determine the IC₅₀, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentrations.[16] Non-linear regression analysis is then used to fit the data to a sigmoidal curve and calculate the IC₅₀ value.[17] Software such as GraphPad Prism or even Excel with appropriate add-ins can be used for this analysis.[16][18]

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well (for a 96-well plate)
Compound Incubation Time 48 - 72 hours
MTT Solution Concentration 5 mg/mL in PBS
MTT Incubation Time 2 - 4 hours
Solubilization Agent DMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength 570 nm (reference wavelength ~630 nm)

Troubleshooting Common Issues

Problem Possible Cause Solution
High Background Absorbance Contamination of culture medium; Phenol red interference.Use fresh, sterile reagents; consider using a phenol red-free medium during the MTT incubation step.[13]
Low Signal/Absorbance Readings Insufficient cell number; short MTT incubation time.[12][13]Optimize cell seeding density; increase the MTT incubation period (typically 1-4 hours).[13]
Incomplete Solubilization of Formazan Insufficient solvent volume; inadequate mixing.Ensure sufficient volume of the solubilizing agent is added; increase shaking time or gently pipette to aid dissolution.
Interference from Test Compound Colored compounds or compounds with reducing/oxidizing properties.Include control wells with the test compound and MTT in the absence of cells to assess for direct reduction of MTT.[19]
High Variability Between Replicates Inconsistent cell seeding; pipetting errors.[13]Ensure a homogenous cell suspension before seeding; use calibrated pipettes and consistent technique.

Conclusion: A Robust Tool for Anticancer Drug Discovery

The MTT assay provides a reliable, sensitive, and high-throughput method for assessing the in vitro cytotoxic activity of novel quinoline derivatives. By understanding the underlying principles and adhering to a well-defined protocol, researchers can generate reproducible data that is crucial for the early stages of anticancer drug discovery and development. Careful optimization of experimental parameters and meticulous data analysis are key to obtaining accurate and meaningful results that can guide the selection of promising lead compounds for further investigation.

References

Application Note & Protocol: Broth Microdilution MIC Assay for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Antimicrobial Efficacy Assessment

Antimicrobial susceptibility testing (AST) is a fundamental pillar in clinical microbiology, infectious disease research, and drug development.[1][2] Its primary objective is to determine the effectiveness of an antimicrobial agent against a specific microorganism.[1] Among the various AST methods, the broth microdilution assay stands as a gold-standard, quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a defined incubation period.[3][5][6]

This value is not merely a number; it is a critical data point that informs therapeutic choices, helps monitor the emergence and spread of antimicrobial resistance, and serves as a primary endpoint in the evaluation of novel antimicrobial compounds.[6][7] This application note provides a comprehensive, in-depth guide to the principles, protocols, and best practices for performing the broth microdilution MIC assay, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Principle of the Method: A Titration of Microbial Growth

The broth microdilution method is conceptually straightforward yet technically nuanced. It involves challenging a standardized suspension of a microorganism with serially diluted concentrations of an antimicrobial agent in a liquid growth medium.[2][5] This is typically performed in a 96-well microtiter plate format, which allows for efficient testing of multiple agents or isolates simultaneously.[3][11]

The core principle lies in identifying the precise concentration at which the antimicrobial agent's inhibitory activity is sufficient to suppress microbial replication to a point where it is no longer visually detectable (i.e., no turbidity).[12] After incubation under controlled conditions, the wells are visually inspected. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well that remains optically clear, indicating the inhibition of microbial growth.[5][13] This quantitative result provides a much more informative measure of an antimicrobial's potency compared to qualitative methods like disk diffusion.[3]

Critical Components & Reagents: Ensuring a Validated System

The reliability of an MIC assay is contingent upon the quality and standardization of its components. Each element is a variable that must be controlled to ensure reproducibility and accuracy.

  • Microorganism: Clinically significant isolates or reference strains should be used. For quality control, specific American Type Culture Collection (ATCC) strains with known MIC ranges are essential.[14][15][16]

  • Antimicrobial Agent: Pure, powdered forms of the antimicrobial agent with a known potency are required. Injectable or clinical formulations are generally unsuitable for preparing stock solutions.[17][18]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most rapidly growing aerobic and facultatively anaerobic bacteria.[19][20][21] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can significantly affect the activity of certain antimicrobial classes, such as aminoglycosides against Pseudomonas aeruginosa.[19][22] For fastidious organisms, specialized media like MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) is recommended by EUCAST.[9]

  • Inoculum: The final concentration of the microbial suspension in each well must be rigorously standardized, typically to ~5 x 10⁵ Colony Forming Units (CFU)/mL.[12][23] An inaccurate inoculum density is a common source of error, leading to falsely elevated or lowered MIC values.

  • Microtiter Plates: Sterile, 96-well U- or V-bottom microtiter plates are standard.[11]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the broth microdilution MIC assay, providing a high-level overview of the entire process from preparation to result interpretation.

BrothMicrodilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout P1 Prepare Antimicrobial Stock Solution A1 Perform 2-Fold Serial Dilutions of Antimicrobial in Plate P1->A1 Add to Plate P2 Prepare Growth Medium (e.g., CAMHB) P2->A1 Diluent P3 Prepare Standardized Inoculum (0.5 McFarland) A2 Dilute Standardized Inoculum to Final Concentration P3->A2 Dilute A3 Inoculate Microtiter Plate Wells A2->A3 Add to Wells A4 Include Controls: - Growth Control (No Drug) - Sterility Control (No Inoculum) - QC Strain R1 Incubate Plate (35±2°C for 16-20h) A4->R1 Begin Incubation R2 Visually Inspect for Growth (Turbidity) R1->R2 Post-Incubation R3 Determine & Record MIC R2->R3 Interpret

Caption: Workflow of the Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol

This protocol is harmonized with CLSI and EUCAST guidelines for non-fastidious bacteria.[9][10] Adherence to these steps is critical for generating reliable and reproducible data.

Part 1: Preparation of Reagents
  • Antimicrobial Stock Solution:

    • Rationale: A high-concentration, accurate stock solution is the foundation for the entire dilution series. Errors here will propagate throughout the assay.

    • Procedure: a. Accurately weigh the pure antimicrobial powder. Do not use vials intended for injection.[17][18] b. Use the manufacturer's stated potency to calculate the precise weight needed to achieve a desired concentration (e.g., 1280 µg/mL). The formula Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg) is commonly used.[24] c. Dissolve the powder in a minimal amount of the recommended solvent (e.g., water, DMSO, ethanol).[11][25] d. Once dissolved, bring the solution to the final volume with the appropriate sterile diluent (e.g., sterile water).[24] e. If the solvent is not inherently sterilizing (like 100% ethanol), sterilize the stock solution by filtration through a 0.22 µm filter.[25] f. Aliquot the stock solution into sterile cryovials and store at -60°C or colder. Avoid repeated freeze-thaw cycles.[18]

  • Bacterial Inoculum Preparation:

    • Rationale: The final bacterial concentration must be consistent across all wells and experiments to ensure that the MIC is not influenced by an under or overwhelming bacterial load.

    • Procedure: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop. b. Suspend the colonies in sterile saline or broth.[5] c. Vortex gently to create a smooth, homogenous suspension. d. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a white card with black lines or using a densitometer. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] e. This standardized suspension must be further diluted. Perform a dilution (typically 1:100 to 1:200, depending on the final well volume and desired concentration) in CAMHB to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.[23] This final dilution should be performed within 15 minutes of standardizing the turbidity.[12]

Part 2: Microtiter Plate Setup and Inoculation
  • Serial Dilutions:

    • Rationale: A two-fold serial dilution series provides a logarithmic concentration gradient to precisely identify the point of growth inhibition.

    • Procedure: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the starting antimicrobial working solution (prepared from the stock) to well 1. c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down several times. d. Continue this two-fold serial dilution process across the plate to well 10. e. After mixing in well 10, discard 50 µL to ensure all wells have a final pre-inoculation volume of 50 µL.[5][23] f. Controls:

      • Well 11 (Growth Control): Contains 50 µL of CAMHB only (will be inoculated). This well must show adequate growth for the test to be valid.[3]
      • Well 12 (Sterility Control): Contains 50 µL of CAMHB only (will not be inoculated). This well must remain clear to rule out contamination of the medium or plate.[3]

  • Inoculation:

    • Rationale: The standardized bacterial suspension is added to challenge the antimicrobial at each concentration.

    • Procedure: a. Add 50 µL of the final standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12.[23][26] b. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL. The antimicrobial concentrations are also halved to their final test concentrations.

Part 3: Incubation and Result Interpretation
  • Incubation:

    • Rationale: Provides the necessary time and temperature for bacterial growth in the absence of effective antimicrobial inhibition.

    • Procedure: a. Seal the plates with an adhesive film or place them in a container with a lid to prevent evaporation, which can concentrate the antimicrobial agent and lead to inaccurate results.[11] b. Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours for non-fastidious bacteria.[5][23] Incubation times may need to be extended for slower-growing organisms.[27]

  • Reading and Interpreting the MIC:

    • Rationale: The endpoint is determined by visual inspection, identifying the "break" between microbial growth and inhibition.

    • Procedure: a. Place the microtiter plate on a reading stand or a dark, non-reflective surface. An inverted mirror can also be used.[28] b. First, check the control wells: The sterility control (well 12) must be clear. The growth control (well 11) must show distinct turbidity or a cell pellet at the bottom.[12] If controls are invalid, the results for that plate must be discarded. c. Examine the test wells (1-10), starting from the lowest concentration and moving to the highest. d. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. This is the first well in the series that appears clear (no turbidity) like the sterility control.[3][13] e. Special Reading Rules: For some bacteriostatic agents (e.g., tetracycline, linezolid) or trimethoprim/sulfamethoxazole, slight, pinpoint growth or trailing may occur. In these cases, the MIC is read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[13][29]

Quality Control: The Self-Validating System

A robust quality control (QC) program is non-negotiable for ensuring the trustworthiness of MIC results.[15][16]

  • QC Strains: Reference strains with well-defined MIC ranges, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, must be tested with each new batch of reagents and on a routine basis (e.g., weekly).[14][30][31]

  • Acceptable Ranges: The MIC value obtained for the QC strain must fall within the acceptable range published by the standardizing body (e.g., CLSI M100 document).[32]

  • Corrective Action: If a QC result falls outside the acceptable range, patient/research isolate results cannot be reported. The entire test must be investigated for potential errors in inoculum preparation, reagent integrity, or incubation conditions.[16]

Key Experimental Parameters & QC Ranges

The following table summarizes critical parameters and provides example QC ranges for common reference strains.

ParameterRecommendationRationale
Organism Type Non-fastidious aerobic/facultative bacteriaStandardized for common pathogens.
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Ensures consistency and correct ion concentration for certain drug-bug combinations.[19][21]
Inoculum Density Final concentration of ~5 x 10⁵ CFU/mLBalances bacterial challenge with antimicrobial activity; prevents inoculum effect.[12]
Incubation 35 ± 2°C for 16-20 hours in ambient airOptimal conditions for growth of most clinically relevant bacteria.[23]
Reading Method Visual inspection for absence of turbiditySimple, established endpoint.
QC Strain: E. coli ATCC 25922 Ampicillin: 2-8 µg/mL; Ciprofloxacin: 0.004-0.015 µg/mLEnsures accuracy for Gram-negative testing. (Ranges per CLSI M100)
QC Strain: S. aureus ATCC 29213 Oxacillin: 0.12-0.5 µg/mL; Vancomycin: 0.5-2 µg/mLEnsures accuracy for Gram-positive testing. (Ranges per CLSI M100)
QC Strain: P. aeruginosa ATCC 27853 Gentamicin: 0.5-2 µg/mL; Meropenem: 0.5-2 µg/mLEnsures accuracy for testing non-fermenting Gram-negative rods. (Ranges per CLSI M100)

Note: QC ranges are subject to periodic updates by CLSI and EUCAST. Always refer to the latest version of their respective documents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No growth in any wells (including growth control) Inactive inoculum; Improper incubation temperature; Wrong growth medium.Verify inoculum viability. Check incubator temperature. Ensure correct medium was used.
"Skipped" wells (growth at high concentration, no growth at lower) Contamination of a single well; Error in dilution; Splashing during inoculation.Repeat the test. Exercise care during serial dilution and inoculation steps.
Growth in sterility control well Contaminated medium, pipette tips, or microtiter plate.Discard results. Use fresh, sterile reagents and materials. Review aseptic technique.
QC MIC out of range (too high) Inoculum too heavy; Antimicrobial agent degraded; Incubation too short.Re-standardize inoculum carefully. Use a fresh aliquot of antimicrobial. Verify incubation time.
QC MIC out of range (too low) Inoculum too light; Antimicrobial potency higher than stated; Incubation too long.Re-standardize inoculum. Verify antimicrobial stock calculation. Verify incubation time.
"Trailing" or hazy growth across many wells Organism is partially inhibited; Certain drug-bug combinations (e.g., sulfonamides).Re-read after further incubation (up to 24h). Apply special reading rules (e.g., 80% inhibition) if applicable.[13]

Conclusion

The broth microdilution MIC assay is a powerful and essential technique in microbiology. When performed with meticulous attention to standardized protocols, high-quality reagents, and a robust quality control framework, it provides reliable, quantitative data crucial for guiding therapy, combating resistance, and advancing antimicrobial research. This guide serves as a detailed resource for researchers, scientists, and drug development professionals to implement this cornerstone method with confidence and scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and reproducibility of this classic yet challenging reaction. Here, we address common experimental hurdles with scientifically-grounded explanations and provide actionable troubleshooting protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Conrad-Limpach synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Answer: Low yield is the most common issue and typically points to problems in one of two critical stages: the initial condensation or the final thermal cyclization.

  • Probable Cause 1: Insufficient Cyclization Temperature. The rate-determining step is the electrocyclic ring closure, which requires substantial thermal energy (typically ~250 °C) to overcome the energetic barrier of temporarily disrupting the aniline ring's aromaticity.[1][2][3]

    • Solution: Ensure your heating apparatus (e.g., a high-temperature heating mantle or sand bath) can accurately achieve and maintain the target temperature. Use a calibrated high-temperature thermometer. Without sufficient heat, the intermediate will not cyclize.

  • Probable Cause 2: Formation of the Knorr Product (2-hydroxyquinoline). The initial reaction between the aniline and the β-ketoester is highly temperature-dependent and dictates the final product regioselectivity.[4]

    • Kinetic Control (Favors 4-hydroxyquinoline): At lower temperatures (room temperature to moderate heating), the aniline's nitrogen preferentially attacks the more reactive keto group. This forms the β-aminoacrylate intermediate required for the Conrad-Limpach product.[1][5]

    • Thermodynamic Control (Favors 2-hydroxyquinoline): At higher initial temperatures (e.g., 140 °C), the reaction favors the more stable thermodynamic product, where the nitrogen attacks the less reactive ester group, leading to a β-keto acid anilide and ultimately the Knorr product.[1][4]

    • Solution: Perform the synthesis in two distinct temperature stages. First, form the Schiff base intermediate at a lower temperature (room temperature is often sufficient) before slowly heating to the high temperatures required for cyclization.

  • Probable Cause 3: Inadequate Solvent Choice. Performing the cyclization neat (without solvent) is known to produce very moderate yields, often below 30%.[1] A high-boiling, inert solvent is critical for success.

    • Solution: Use an inert solvent with a boiling point at or above your target reaction temperature (~250 °C). The solvent facilitates uniform heat transfer and prevents the reaction mixture from turning into an unmanageable tar.[1][5] While mineral oil and Dowtherm A are traditional choices, other effective and sometimes more convenient options exist.[1][6][7]

Question 2: My reaction mixture turns into a thick, intractable tar at high temperatures. How can I prevent this?

Answer: Tar formation is typically caused by polymerization and other side reactions occurring at high temperatures, especially when reactant concentrations are too high or heat transfer is inefficient.[5]

  • Solution: The primary solution is the use of an appropriate high-boiling solvent as discussed above (e.g., mineral oil, diphenyl ether, 1,2,4-trichlorobenzene).[5][6] The solvent acts as a diluent, preventing intermolecular polymerization and ensuring the mixture remains stirrable for efficient and even heating. If tarring persists, consider reducing the initial concentration of your reactants.

Question 3: I'm struggling to isolate and purify my final 4-hydroxyquinoline product from the high-boiling solvent.

Answer: This is a common mechanical challenge, especially when using viscous solvents like mineral oil. The product often precipitates directly from the hot reaction mixture.[5][7]

  • Solution: Standardized Workup Protocol

    • Allow the reaction vessel to cool to room temperature. The product should begin to precipitate or solidify.

    • Dilute the cooled mixture with a non-polar hydrocarbon solvent such as hexanes or toluene. This will cause the desired product to fully precipitate while dissolving the high-boiling reaction solvent (e.g., mineral oil, Dowtherm A).[5][7]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with more of the hydrocarbon solvent to remove any residual high-boiling solvent and other soluble impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Conrad-Limpach synthesis?

The synthesis is a two-part process:

  • Condensation: An aniline condenses with a β-ketoester. The aniline's nitrogen attacks the keto-carbonyl, forming a Schiff base intermediate. This step is often catalyzed by a strong acid (e.g., H₂SO₄) to facilitate the necessary keto-enol tautomerizations.[1][3]

  • Thermal Cyclization: At high temperatures (~250 °C), the Schiff base undergoes an electrocyclic ring closure onto the aromatic ring. This is the rate-determining step.[1] This is followed by the elimination of an alcohol (e.g., ethanol) and tautomerization to yield the final 4-hydroxyquinoline product.[1][2]

Q2: Is the final product a 4-hydroxyquinoline (enol form) or a 4-quinolone (keto form)?

This is a point of common confusion. The product exists in a tautomeric equilibrium. While it is frequently drawn and named as the 4-hydroxyquinoline (the enol form), experimental and theoretical evidence suggests that the 4-quinolone (the keto form) is the predominant and more stable tautomer.[1]

Q3: How critical is the choice of solvent, and what are my best options?

The solvent choice is paramount for achieving high yields. Its primary role is to provide the high temperature required for the cyclization step.[6][7] Yields generally increase with the boiling point of the solvent, up to a certain point.[6][7]

SolventBoiling Point (°C)Typical Yield (%)Notes
Neat (No Solvent) N/A< 30%Not recommended; leads to low yields and potential tarring.[1]
Mineral Oil > 275 °CUp to 95%Inexpensive and effective, but can be difficult to remove during workup.[1][6]
Diphenyl Ether 259 °CHighEffective, but solid at room temperature with an unpleasant odor.[6]
Dowtherm A 257 °CHighA eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature but more expensive.[6]
1,2,4-Trichlorobenzene 214 °C~60-65%A useful, less expensive alternative to traditional solvents.[6]
2,6-di-tert-butylphenol 265 °C~65%Found to be an excellent solvent, giving a clean product with a good yield and no unpleasant odor.[6]

Note: Yields are illustrative and highly dependent on the specific substrates used. Data is synthesized from literature reports.[6]

Visualizing the Process
Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding Conrad-Limpach reaction.

Troubleshooting_Workflow start Low Yield Observed check_temp Verify Cyclization Temperature (~250 °C) start->check_temp check_regio Analyze for Knorr Product (2-Hydroxyquinoline) check_temp->check_regio Temp OK increase_temp Action: Increase & Calibrate Heating Apparatus check_temp->increase_temp Temp Too Low check_solvent Is a High-Boiling Solvent Being Used? check_regio->check_solvent No Knorr Product control_initial_temp Action: Ensure Initial Condensation is at Low Temp (e.g., RT) check_regio->control_initial_temp Knorr Product Found implement_solvent Action: Introduce Inert, High-Boiling Solvent (e.g., Mineral Oil, Dowtherm A) check_solvent->implement_solvent No (Neat Reaction) success Yield Improved check_solvent->success Yes increase_temp->success control_initial_temp->success implement_solvent->success

Caption: A decision tree for troubleshooting low yield in the Conrad-Limpach synthesis.

Experimental Protocols
General Protocol for the Synthesis of a 4-Hydroxyquinoline

This protocol is a generalized procedure and should be adapted based on the specific substrates and equipment available.

Step 1: Formation of the Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0-1.1 equiv.).

  • If desired, add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the β-aminoacrylate intermediate. Progress can be monitored by TLC or LC-MS.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate, add the high-boiling solvent (e.g., mineral oil) in sufficient quantity to ensure the mixture is easily stirrable.

  • Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Begin heating the mixture with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly raise the temperature to ~250 °C and maintain it for 30-60 minutes.[3] Monitor the reaction for the disappearance of the intermediate if possible.

Step 3: Product Isolation and Purification

  • Remove the heat source and allow the reaction mixture to cool to room temperature, during which the product will likely precipitate.

  • Dilute the cooled, sludgy mixture with a generous volume of hexanes to dissolve the mineral oil.

  • Collect the precipitated solid by vacuum filtration.

  • Thoroughly wash the solid filter cake with additional portions of hexanes to remove all traces of the high-boiling solvent.

  • Dry the purified product in a vacuum oven.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Cyclization (Thermodynamic Control) cluster_step3 Step 3: Workup & Purification reactants Aniline + β-Ketoester stir_rt Stir at Room Temp (Optional Acid Catalyst) reactants->stir_rt intermediate Formation of β-Aminoacrylate stir_rt->intermediate add_solvent Add High-Boiling Solvent (e.g., Mineral Oil) intermediate->add_solvent heat Heat to ~250 °C under Inert Atmosphere add_solvent->heat cyclization Electrocyclic Ring Closure & Alcohol Elimination heat->cyclization cool Cool to Room Temp cyclization->cool precipitate Dilute with Hexanes to Precipitate Product cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate product Pure 4-Hydroxyquinoline filtrate->product

Caption: Step-by-step workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

References

Technical Support Center: A-Z Guide to Minimizing Isomeric Byproducts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric purity. Here, we provide in-depth, mechanism-driven troubleshooting advice and optimized protocols to help you minimize the formation of unwanted regioisomers in your reactions.

Introduction: The Challenge of Regioselectivity

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. However, classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses often face a significant challenge: the formation of isomeric byproducts. When using unsymmetrical anilines or carbonyl compounds, the cyclization step can proceed in multiple directions, leading to product mixtures that are difficult to separate and reduce the overall yield of the desired compound.

This guide will break down the causes of isomer formation in each key reaction and provide actionable strategies to steer your synthesis toward the desired regiochemical outcome.

General Troubleshooting Workflow

Before diving into specific synthesis methods, it's crucial to have a systematic approach to troubleshooting. When faced with an undesirable isomer ratio, this workflow can help pinpoint the issue and identify a solution.

G cluster_0 start Problem: Isomeric Mixture Detected q1 Identify & Quantify Isomers (NMR, GC, LC-MS) start->q1 Step 1 q2 Review Reaction Mechanism: Which step controls regioselectivity? q1->q2 Step 2 q3 Analyze Reactant Properties: Steric & Electronic Effects? q2->q3 Step 3 q4 Evaluate Reaction Conditions: Catalyst, Temp, Solvent? q3->q4 Step 4 sol Implement Targeted Solution q4->sol Step 5

Caption: General workflow for troubleshooting isomeric byproduct formation.

Section 1: The Skraup and Doebner-von Miller Syntheses

These related methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors like glycerol) under strong acidic conditions.[1][2] The primary regiochemical challenge arises when using a meta-substituted aniline.

Frequently Asked Questions (FAQs)

Q1: I'm using m-toluidine in a Skraup synthesis and getting a mixture of 5-methylquinoline and 7-methylquinoline. Why is this happening and how can I favor one over the other?

A1: This is a classic regioselectivity problem. The cyclization step involves an electrophilic aromatic substitution on the aniline ring. The methyl group is an ortho-, para-director.

  • Mechanism of Isomer Formation: The intermediate anilinopropenal can cyclize in two ways:

    • Attack at C6 (ortho to the amine, para to the methyl): This is electronically favored and leads to the 7-methylquinoline isomer.

    • Attack at C2 (ortho to both the amine and methyl): This position is more sterically hindered and leads to the 5-methylquinoline isomer.

    G cluster_0 Cyclization of m-Toluidine Intermediate start m-Toluidine + Acrolein (Intermediate) path1 Electrophilic attack at C6 (para to -CH3) (Less hindered, electronically favored) start->path1 path2 Electrophilic attack at C2 (ortho to -CH3) (More hindered) start->path2 prod1 7-Methylquinoline (Major Product) path1->prod1 prod2 5-Methylquinoline (Minor Product) path2->prod2

    Caption: Competing cyclization pathways in the Skraup synthesis of m-toluidine.

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature often increases selectivity for the thermodynamically favored, less sterically hindered product (7-methylquinoline). The Skraup reaction is notoriously exothermic, so adding a moderator like ferrous sulfate (FeSO₄) can help control the temperature and reduce tar formation.[3][4]

    • Acid Catalyst: The choice and concentration of the acid can influence the isomer ratio. While sulfuric acid is traditional, exploring polyphosphoric acid (PPA) may alter the outcome.

    • Alternative Strategy (Reversal of Regioselectivity): The standard Doebner-von Miller reaction typically yields 2-substituted quinolines.[1][5] To achieve a reversal and favor a 4-substituted product, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters with trifluoroacetic acid (TFA) as the catalyst.[5][6] This promotes a 1,2-addition mechanism instead of the typical 1,4-conjugate addition.[1][5][6]

Q2: My Doebner-von Miller reaction is producing a lot of polymer and low yields. Is this related to isomer formation?

A2: While not directly an isomer issue, polymerization is a major competing side reaction that reduces the yield of all quinoline products. The α,β-unsaturated aldehydes or ketones used are prone to acid-catalyzed polymerization.[5]

  • Solution:

    • Slow Addition: Add the carbonyl compound slowly or portion-wise to the heated aniline/acid mixture to keep its instantaneous concentration low.

    • Biphasic System: Using a biphasic medium (e.g., toluene/water) can sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase and thus minimizing polymerization.[5]

Data Table: Effect of Conditions on Isomer Ratios
Parent AnilineReactionConditionsMajor IsomerMinor IsomerNotes
m-ToluidineSkraupH₂SO₄, Glycerol, Nitrobenzene, 140°C7-Methyl5-MethylThe 7-isomer is generally favored due to electronic and steric factors.
m-ChloroanilineSkraupH₂SO₄, Glycerol, As₂O₅, 130°C7-Chloro5-ChloroHalogens are also ortho-, para-directing, leading to the 7-isomer as the major product.
AnilineDoebner-von Millerγ-aryl-β,γ-unsaturated α-ketoester, TFA4-Aryl-2-carboxy2-ArylReversal of standard regiochemistry is achieved.[6][7]

Section 2: The Combes Synthesis

The Combes synthesis condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization.[8][9] Regioselectivity becomes an issue when an unsymmetrical β-diketone is used.

Frequently Asked Questions (FAQs)

Q1: I'm reacting aniline with benzoylacetone. How do I control whether the phenyl or methyl group ends up at the 2- or 4-position of the quinoline?

A1: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the enamine intermediate. The cyclization will preferentially occur via protonation of the carbonyl group that leads to the most stable carbocation intermediate.

  • Mechanism & Causality:

    • Enamine Formation: The aniline first condenses with the β-diketone to form an enamine intermediate. With benzoylacetone, two isomeric enamines can form.

    • Cyclization (Rate-Determining Step): The key is which carbonyl oxygen gets protonated. Protonation of the benzoyl carbonyl is generally favored because the resulting tertiary benzylic carbocation is more stabilized by resonance with the phenyl group.

    • Product Outcome: Cyclization via the more stable carbocation leads to 2-phenyl-4-methylquinoline as the major product.

  • Troubleshooting & Optimization:

    • Steric Hindrance: Increasing the steric bulk of the substituents can play a more significant role.[8] For example, using a bulkier group on the diketone can direct the cyclization away from it, favoring the formation of the less hindered product.[8]

    • Catalyst Choice: While concentrated sulfuric acid is common, using polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes improve yields and may influence the isomer ratio.[8]

    • Substituent Electronics: Electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro) can lead to the 4-substituted isomer being the major product.[8]

Section 3: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an unsymmetrical ketone).[2] It is one of the most versatile methods, but regioselectivity is a primary challenge with unsymmetrical ketones.[10][11]

Frequently Asked Questions (FAQs)

Q1: I'm reacting 2-aminobenzophenone with 2-butanone and getting a mixture of two isomers. How can I synthesize just one?

A1: This reaction can produce both 2-ethyl-3-methyl-4-phenylquinoline and 2,4-diphenylquinoline (from potential self-condensation side products) or other isomers depending on which side of the 2-butanone attacks. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration.[10] The direction of the initial condensation is the key.

  • Controlling Factors:

    • Kinetic vs. Thermodynamic Control: The initial deprotonation of 2-butanone can form two different enolates. The less substituted (kinetic) enolate forms faster, while the more substituted (thermodynamic) enolate is more stable.

    • Basicity and Temperature: Using a strong, bulky base (like LDA) at low temperatures favors the kinetic enolate (attack via the CH₃ group). Using a weaker base (like KOH or NaOH) at higher temperatures allows for equilibration and favors the thermodynamic enolate (attack via the CH₂ group).[12]

  • Troubleshooting & Optimization:

    • Catalyst: The choice of acid or base catalyst is critical. Lewis acids (e.g., ZrCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) can significantly influence the outcome.[13][14] Some modern methods use gold or iodine catalysts to allow for milder conditions.[10]

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields and selectivity.[15][16][17][18][19] It provides rapid, uniform heating that can favor one reaction pathway over another.[18][19] For example, a microwave-assisted Friedländer synthesis using a reusable solid acid catalyst (Nafion NR50) has been shown to be highly efficient.[15]

    • Solvent-Free Conditions: Heating the reactants neat or with a solid-supported catalyst can minimize side reactions and simplify workup.[10]

Optimized Protocol: Microwave-Assisted Friedländer Synthesis[16]

This protocol provides an example of an environmentally friendly approach with potentially improved regioselectivity.

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the solid acid catalyst Nafion NR50 (10 mol%).

  • Solvent: Add ethanol (3 mL).

  • Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. Filter off the catalyst (which can be washed, dried, and reused). Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

References

Technical Support Center: A Researcher's Guide to 6-Iodo-4-methylquinoline Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Iodo-4-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile quinoline derivative in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to prevent, identify, and troubleshoot degradation issues, ensuring the integrity of your starting materials and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a slight yellowish or brownish tint. Is it degraded?

A slight off-white to pale yellow or tan appearance is not uncommon for this compound and does not necessarily indicate significant degradation. However, a pronounced yellow, brown, or reddish-brown color can be an indicator of degradation, often due to oxidation or exposure to light. Quinolines, in general, are known to darken with age and exposure to air and light[1]. The presence of the iodine atom can also contribute to color changes upon slow decomposition, potentially releasing trace amounts of iodine. For critical applications, it is always best to verify the purity of the material using the analytical methods described later in this guide.

Q2: What are the primary factors that can cause this compound to degrade during storage?

The stability of this compound is primarily influenced by three factors:

  • Light: Aryl iodides are susceptible to photodegradation, where the energy from light, particularly UV radiation, can cleave the relatively weak carbon-iodine bond, leading to de-iodination and the formation of other byproducts[2].

  • Oxygen: The quinoline ring and the methyl group are susceptible to oxidation. Atmospheric oxygen can lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid[3].

  • Heat: Elevated temperatures accelerate the rate of all chemical degradation pathways, including de-iodination and oxidation.

Q3: What is the recommended procedure for handling and storing this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, we recommend the following storage and handling procedures:

  • Storage Temperature: Store the compound in a refrigerator at 2-8°C for long-term storage. Some suppliers recommend storage at 4°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation. If you do not have access to a glovebox or inert gas line, tightly sealing the container with paraffin film after each use can help minimize exposure to air and moisture.

  • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Moisture: Store in a dry environment. The use of a desiccator is recommended to prevent the absorption of moisture, which can facilitate hydrolytic degradation pathways.

Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a systematic approach to identifying and addressing potential degradation of your this compound.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

  • Observation: The compound, which should be a crystalline solid, appears discolored (dark yellow, brown, or reddish-brown), clumped, or has a different texture than expected.

  • Potential Cause: This is often the first sign of oxidative or photodegradation. Clumping may indicate the absorption of moisture.

  • Next Steps: Proceed to the analytical assessment to determine the purity of the compound.

Logical Flow for Troubleshooting Degradation

G cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound De-iodination De-iodination This compound->De-iodination Light, Heat Oxidation (Methyl Group) Oxidation (Methyl Group) This compound->Oxidation (Methyl Group) Oxygen 4-methylquinoline 4-methylquinoline De-iodination->4-methylquinoline 6-Iodoquinoline-4-carboxylic acid 6-Iodoquinoline-4-carboxylic acid Oxidation (Methyl Group)->6-Iodoquinoline-4-carboxylic acid Hydroxylation Hydroxylation 4-methylquinolin-6-ol 4-methylquinolin-6-ol Hydroxylation->4-methylquinolin-6-ol 4-methylquinoline->Hydroxylation Oxidation

References

Managing exothermic reactions in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Skraup Quinoline Synthesis

A Guide to Managing Exothermic Reactions and Troubleshooting Common Issues

Welcome to the technical support center for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful, yet notoriously vigorous, chemical reaction. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical advice to ensure safer, more controlled, and reproducible outcomes in your laboratory.

Troubleshooting Guide: Taming the Exotherm

The Skraup synthesis is a classic method for preparing quinolines, but its highly exothermic nature demands careful management to prevent runaway reactions.[1][2][3] This section addresses the most critical issue: controlling the reaction's heat.

Issue: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction has become extremely exothermic, and I'm concerned about a potential runaway. What immediate actions should I take, and what are the best preventative measures for future experiments?

  • Answer: A runaway Skraup reaction is a significant safety hazard. Here’s how to respond and prevent it:

    Immediate Safety Actions:

    • Rapid Cooling: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to quickly dissipate the heat.[1]

    • Ensure Ventilation: Be prepared for a sudden increase in pressure. Proper venting is crucial.[1]

    • Use a Blast Shield: Always have a blast shield positioned in front of your reaction setup for personal protection.[1]

    Preventative Strategies:

    • Incorporate a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method for moderating the reaction's vigor.[1][4] It is thought to act as an oxygen carrier, which helps to control the rate of the oxidation step.[1][3] Boric acid can also be employed for this purpose.[5]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. The recommended sequence is: aniline, ferrous sulfate, and glycerol, followed by the slow and careful addition of concentrated sulfuric acid with external cooling.[1][4]

    • Gradual Heating: Begin by gently heating the mixture. As soon as the reaction initiates (indicated by vigorous boiling), remove the external heat source.[1][6] The reaction's own exotherm should be sufficient to sustain reflux for a period.[1] Only reapply heat after this initial, intense phase has subsided.[1]

Frequently Asked Questions (FAQs)

This section delves into more specific queries you might have during your Skraup synthesis experiments.

Q1: What is the precise role of each component in the Skraup synthesis?

A1: Understanding the function of each reagent is key to troubleshooting and optimizing the reaction:

  • Aniline (or a substituted aniline): This provides the foundational benzene ring and the nitrogen atom that will become part of the quinoline core.[1]

  • Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form acrolein (propenal).[6][7] This three-carbon unit is essential for completing the heterocyclic ring.[6]

  • Concentrated Sulfuric Acid: This has a dual role. It acts as a powerful dehydrating agent to convert glycerol into acrolein and serves as a catalyst for the subsequent cyclization and dehydration steps.[1][6][7]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is 1,2-dihydroquinoline. The oxidizing agent is necessary to aromatize this intermediate to the final quinoline product.[1][2][6] Nitrobenzene is a common choice and can also function as a solvent.[6]

Q2: I'm experiencing very low yields. What are the likely causes and how can I improve them?

A2: Low yields can be frustrating, but they can often be traced back to a few key factors:

  • Incomplete Reaction: Ensure that the reaction is refluxed for a sufficient amount of time after the initial exothermic phase has passed.[1] The nature of substituents on the aniline ring can also play a significant role; electron-donating groups tend to facilitate the reaction, while strong electron-withdrawing groups can hinder it, necessitating more forceful conditions.[1][8]

  • Losses During Purification: The workup and purification stages are common points for product loss, especially when dealing with the significant amount of tarry byproducts that are characteristic of this synthesis.[1][9]

  • Unreacted Aniline: Any unreacted aniline can co-distill with your quinoline product, thereby reducing the purity and apparent yield of the desired compound.[1] A common purification technique involves treating the distillate with an acidic solution of sodium nitrite. This converts the residual aniline into a non-volatile diazonium salt, which can then be easily separated.[1]

Q3: My crude product is a dark, tarry mess. What are the most effective purification techniques?

A3: Tar formation is an inherent challenge in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to polymerization.[4] Here are the recommended purification methods:

  • Steam Distillation: This is the most prevalent and effective method for separating the volatile quinoline from the non-volatile tar.[1] The crude reaction mixture is made strongly alkaline, and then steam is passed through it, carrying the quinoline over with the distillate.[1][6]

  • Solvent Extraction: Following steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent, such as diethyl ether or dichloromethane.[1]

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of your crude product with activated carbon.[1]

  • Column Chromatography: If other methods do not provide a product of sufficient purity, column chromatography using silica gel or alumina can be utilized. However, this may be less practical for larger-scale syntheses due to the potential for product loss on the column.[1]

Q4: Are there alternatives to nitrobenzene as the oxidizing agent?

A4: Yes, several alternatives to nitrobenzene have been reported, some of which can lead to a less violent reaction. Arsenic acid (As₂O₅) is a notable example that often results in a more controlled reaction.[10] Iodine has also been used as an alternative oxidizing agent.[1][11] More recently, methods using microwave irradiation in ionic liquids have been developed that may not require an external oxidizing agent.[7][9]

Detailed Experimental Protocol: A Controlled Skraup Synthesis of Quinoline

This protocol incorporates best practices for managing the reaction's exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous is preferable)[12]

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine the aniline, ferrous sulfate heptahydrate, and glycerol.[6]

  • Acid Addition: While vigorously stirring the mixture and cooling it in an ice bath, slowly add the concentrated sulfuric acid.[4][6] The rate of addition should be carefully controlled to manage the initial exotherm.[6][12]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[1][6] The exothermic nature of the reaction should sustain the reflux for at least 30 minutes.[1]

  • Reflux: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[1][6]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.[1][6] Set up for steam distillation and distill the crude quinoline from the tarry residue.[1][6]

  • Purification: Separate the quinoline from the aqueous distillate. To remove any remaining aniline, dissolve the crude quinoline in dilute sulfuric acid, cool the solution in an ice bath, and add a solution of sodium nitrite.[1] After gently warming to decompose the resulting diazonium salt, make the solution alkaline again and perform a final steam distillation to obtain the pure quinoline.[1] The product can be further purified by distillation under reduced pressure.[1]

Data Presentation

Table 1: Troubleshooting Common Skraup Synthesis Issues

Issue Probable Cause(s) Recommended Solution(s)
Violent/Uncontrolled Reaction Rapid addition of sulfuric acid; insufficient cooling; absence of a moderator.Add sulfuric acid slowly with efficient cooling; use an ice bath; add ferrous sulfate or boric acid as a moderator.[1][2][4]
Low Product Yield Incomplete reaction; purification losses; unreacted starting material.Ensure sufficient reflux time; optimize workup and extraction procedures; remove unreacted aniline with sodium nitrite treatment.[1]
Excessive Tar Formation Harsh reaction conditions (high temperature, strong acid).Use a moderator like ferrous sulfate; control the reaction temperature carefully.[4]
Product Contamination Co-distillation of unreacted aniline or nitrobenzene.Purify via steam distillation and treat with acidic sodium nitrite to remove aniline.[1][6]

Visualizing the Skraup Synthesis Workflow

The following diagram illustrates the key stages of the Skraup synthesis and highlights the critical points for managing the exothermic reaction.

Skraup_Synthesis_Workflow Aniline Aniline Mixing 1. Controlled Mixing (Cooling is critical) Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Slow Addition Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Moderator Moderator (e.g., FeSO₄) Moderator->Mixing Initiation 2. Gentle Heating to Initiate Mixing->Initiation Exotherm 3. Vigorous Exothermic Reaction (Remove Heat) Initiation->Exotherm Heat Generated Reflux 4. Sustained Reflux (Completion) Exotherm->Reflux Alkalinization 5. Alkalinization Reflux->Alkalinization SteamDist 6. Steam Distillation Alkalinization->SteamDist Extraction 7. Extraction SteamDist->Extraction FinalPurification 8. Final Purification Extraction->FinalPurification

Caption: Workflow for the Skraup quinoline synthesis, emphasizing control points.

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, chemists, and drug development professionals to address one of the most persistent challenges in this classic quinoline synthesis: the formation of tar and polymeric byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions and provide field-proven troubleshooting strategies to enhance your reaction yields, purity, and reproducibility.

Troubleshooting Guide: Critical Issues & Solutions

This section directly addresses the most common and frustrating problem encountered during the Doebner-von Miller synthesis.

Q1: My reaction has turned into a thick, dark, intractable tar. What is causing this, and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategies

This is the quintessential problem of the Doebner-von Miller reaction. The formation of a dark, polymeric tar is almost always due to the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone .[1][2] Under the strong acidic and often heated conditions required for the cyclization, the carbonyl compound readily polymerizes, leading to a significant decrease in the yield of the desired quinoline and creating major challenges during product isolation.

Below are several effective, validated strategies to mitigate this issue, ranging from simple procedural adjustments to a more robust methodological shift.

Strategy 1: Controlled Reagent Addition & Temperature Management

Expertise & Experience: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl and the reaction temperature. A rapid, exothermic reaction is a primary driver of tar formation.[3] By slowly introducing the carbonyl compound to the heated aniline solution, you maintain a low instantaneous concentration, favoring the desired conjugate addition with the aniline over self-polymerization.

Detailed Protocol: Slow Addition

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a pressure-equalizing dropping funnel, combine the aniline (1.0 eq) and the chosen acid catalyst (e.g., 6 M Hydrochloric Acid).

  • Heating: Heat the acidic aniline mixture to the desired reaction temperature (e.g., reflux).

  • Slow Addition: Dissolve the α,β-unsaturated carbonyl (1.1-1.2 eq) in a suitable solvent (if necessary) and place it in the dropping funnel.

  • Control: Add the carbonyl solution dropwise to the vigorously stirred, heated aniline solution over a period of 1-3 hours.

  • Monitoring: After the addition is complete, continue to heat the reaction and monitor its progress via Thin Layer Chromatography (TLC) or HPLC.[1]

Strategy 2: Optimization of the Acid Catalyst

Expertise & Experience: While a strong acid is necessary, excessively harsh conditions accelerate polymerization. The choice and concentration of the acid are critical variables. Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄) can be used.[4] In many cases, a milder Lewis acid or a carefully titrated amount of a Brønsted acid can provide the optimal balance between efficient cyclization and minimal byproduct formation.[2]

Self-Validating System:

  • Screening: If tarring is severe, perform small-scale parallel screens with different acids (e.g., HCl, p-TsOH, ZnCl₂, Sc(OTf)₃) to identify the most suitable catalyst for your specific substrates.

  • Concentration: For a given acid, systematically vary the concentration to find the lowest effective level that still promotes the reaction at a reasonable rate.

Strategy 3 (Highly Recommended): Employ a Biphasic Solvent System

Expertise & Experience: This is one of the most effective methods to drastically reduce tar formation. By using a two-phase system (e.g., water/toluene), you can physically sequester the bulk of the acid-sensitive α,β-unsaturated carbonyl in the organic phase, away from the high concentration of the acid catalyst, which resides in the aqueous phase with the protonated aniline.[2][5] This setup allows for a slow, controlled partitioning of the carbonyl into the aqueous phase where the reaction occurs, effectively mimicking a very slow addition.

Detailed Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

  • Aqueous Phase Setup: In a round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Organic Phase Addition: Add a volume of toluene equal to the aqueous phase.

  • Heating: Heat the biphasic mixture to reflux with vigorous stirring to ensure a large surface area between the two phases.

  • Reactant Addition: In a separate step, dissolve crotonaldehyde (1.2 eq) in a small amount of toluene and add this directly to the refluxing biphasic mixture over 1-2 hours.

  • Reaction: Continue to reflux for 4-6 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature. The two phases will separate.

    • Carefully neutralize the aqueous layer with a concentrated NaOH solution until basic (pH > 9).

    • Extract the entire mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

Visualizing the Problem: Competing Reaction Pathways

The core challenge is the competition between the desired product formation and the undesired polymerization.

G Reactants Aniline + α,β-Unsaturated Carbonyl Acid Acid Catalyst (H+) Reactants->Acid Reaction Conditions Tar Polymeric Tar Byproduct Reactants->Tar Intermediate Conjugate Addition Intermediate Reactants->Intermediate Desired Path (Slow, Controlled) Acid->Intermediate Catalyzes Product Desired Quinoline Product Intermediate->Product Cyclization & Aromatization

Caption: Competing pathways in the Doebner-von Miller reaction.

Frequently Asked Questions (FAQs)
Q2: I've managed to reduce tar, but now I'm isolating an unexpected isomer. What happened?

A2: The regiochemistry of the Doebner-von Miller reaction can sometimes be complex. While typically predictable, reversals of regioselectivity have been observed, especially with certain substrates. For instance, γ-aryl-β,γ-unsaturated α-ketoesters have been shown to yield 4-substituted quinolines instead of the expected 2-substituted products.[1][6] Thoroughly characterize your product using NMR and Mass Spectrometry to confirm its structure. If an unexpected isomer is confirmed, a systematic re-optimization of the acid catalyst and solvent may be necessary to favor the desired cyclization pathway.[2]

Q3: What is the actual mechanism of this reaction? Understanding it might help me troubleshoot.

A3: The exact mechanism has been a subject of scientific debate. A widely accepted model is a fragmentation-recombination mechanism .[4] This complex pathway involves:

  • Initial conjugate addition of the aniline to the α,β-unsaturated carbonyl.

  • This intermediate then fragments into an imine and a saturated ketone.

  • These fragments then recombine in a condensation reaction, which eventually leads to the cyclized and aromatized quinoline product.[4] This mechanism helps explain the formation of certain byproducts and the complex nature of the reaction mixture.

Q4: My reaction is complete, but the tar is making purification a nightmare. How can I effectively isolate my product?

A4: Purification requires separating your product from non-volatile, high-molecular-weight polymers.

  • For Volatile Quinolines: Steam distillation is a highly effective classical method. The desired quinoline co-distills with water, leaving the non-volatile tar behind in the distillation flask.[2][3] The product can then be recovered from the distillate by extraction.

  • For Non-Volatile Quinolines:

    • Initial Filtration: First, attempt to remove the bulk of the tar. Dilute the crude reaction mixture with a suitable solvent and filter it through a plug of silica gel or celite. This can remove a significant portion of the polymeric material.

    • Column Chromatography: The filtrate can then be subjected to column chromatography for fine purification. Be aware that the residual tarry components may streak on the column, so careful selection of the solvent system is crucial.[2]

Q5: How do electron-donating or -withdrawing groups on the aniline affect the reaction?

A5: The electronic nature of the aniline substituent has a profound impact.

  • Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs (e.g., nitro groups) are less nucleophilic and often result in very low yields under standard Doebner-von Miller conditions.[7] For these substrates, alternative synthetic routes or significantly harsher conditions might be necessary.

  • Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., methoxy, alkyl groups) are more reactive. However, they can also be more prone to side reactions and polymerization if the reaction conditions are not carefully controlled.[2]

Visualizing the Solution: The Biphasic System

This diagram illustrates the logic behind the highly effective biphasic strategy.

G cluster_flask Reaction Flask Organic_Phase Organic Phase (Toluene) Bulk of α,β-Unsaturated Carbonyl (Protected from acid) Interface Phase Interface (Vigorous Stirring) Organic_Phase->Interface Slow Partitioning Aqueous_Phase Aqueous Phase (HCl/H2O) Aniline•HCl High Acid Concentration Product Quinoline Product (Forms in Aqueous Phase, Extracts into Organic) Aqueous_Phase->Product Interface->Aqueous_Phase Reaction Occurs Here

Caption: Logic of the biphasic system to minimize tar formation.

Summary Table: Impact of Conditions on Tar Formation
ParameterStandard ConditionOptimized ConditionExpected Outcome
Reagent Addition All reagents mixed at onceSlow, dropwise addition of carbonylReduced polymerization, lower tar, improved yield.[1]
Solvent System Single-phase (e.g., ethanol, acid)Biphasic (e.g., H₂O/Toluene)Drastically reduced tar, easier workup.[2][5]
Temperature High, uncontrolled refluxLowest effective temperature, controlledMinimized side reactions and polymerization.[2]
Acid Catalyst Strong Brønsted acid (e.g., conc. H₂SO₄)Milder Lewis acid or optimized concentrationBetter balance of reaction rate vs. byproduct formation.[2]

Note: The data in this table are illustrative and intended to show general trends. Actual results will vary based on specific substrates.

Visualizing the Workflow: A Troubleshooting Guide

Follow this logical workflow when encountering issues with tar formation.

G Start Doebner-von Miller Reaction Initiated CheckTar Observe Significant Tar Formation? Start->CheckTar Step1 Implement Slow Addition & Temperature Control CheckTar->Step1 Yes Success Optimized Reaction: High Yield, Minimal Tar CheckTar->Success No CheckAgain1 Tar Still a Major Issue? Step1->CheckAgain1 Step2 Switch to Biphasic Solvent System (e.g., H2O/Toluene) CheckAgain1->Step2 Yes CheckAgain1->Success No CheckAgain2 Still Experiencing Low Yield/Tar? Step2->CheckAgain2 Step3 Screen Different Acid Catalysts (Brønsted vs. Lewis) CheckAgain2->Step3 Yes CheckAgain2->Success No Step3->Success Failure Consider Alternative Quinoline Synthesis Route Step3->Failure

Caption: A logical workflow for troubleshooting tar formation.

References

Optimizing temperature and solvent for 6-bromo-4-iodoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-bromo-4-iodoquinoline?

The most established route is a four-step synthesis starting from 4-bromoaniline. This pathway is well-documented and offers reliable yields when optimized.[1][2][3] The sequence involves an initial condensation, followed by thermal cyclization, chlorination, and a final halogen exchange to yield the target compound.

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Iodination A 4-Bromoaniline + Meldrum's Acid + Triethyl Orthoformate B 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->B Reflux in Ethanol (optional) C 6-Bromoquinolin-4-ol B->C High Temp. in Diphenyl Ether D 6-Bromo-4-chloroquinoline C->D POCl3, Reflux E 6-Bromo-4-iodoquinoline D->E NaI in Acetonitrile, Reflux

Caption: Synthetic workflow for 6-bromo-4-iodoquinoline.

Troubleshooting and Optimization Guides

Step 2: Thermal Cyclization of the Intermediate to 6-Bromoquinolin-4-ol

Q2: My yield for the thermal cyclization step is low, and the product is a dark, tarry solid. What's going wrong?

This is a common issue in high-temperature cyclization reactions. The primary causes are improper temperature control and the presence of impurities.

Causality: The conversion of the condensation product to 6-bromoquinolin-4-ol is a Gould-Jacobs type reaction that requires high thermal energy for the intramolecular cyclization and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid moiety. However, exceeding the optimal temperature window can lead to polymerization and decomposition, resulting in a dark, intractable material.[4][5]

Troubleshooting Solutions:

  • Precise Temperature Control: The reaction is typically performed in a high-boiling, inert solvent like diphenyl ether (Ph₂O) or Dowtherm A.[5] It is critical to preheat the solvent to the target temperature (typically 230-250°C) and then add the intermediate in small portions to maintain control over the reaction rate and temperature.[1][4]

  • Solvent Purity: Ensure the high-boiling solvent is pure. Contaminants can lower the decomposition temperature of your intermediate.

  • Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

  • Purification of Intermediate: Ensure the intermediate from Step 1 is pure and thoroughly dried. Residual solvents or reagents from the previous step can interfere with the cyclization.

Step 4: Iodination of 6-Bromo-4-chloroquinoline

Q3: The final iodination step is slow or does not go to completion. How can I optimize this reaction?

This is a Finkelstein-type halogen exchange reaction, and its efficiency is highly dependent on the choice of solvent and temperature. The reaction involves the substitution of a chloro group with an iodo group.

Causality: The reaction equilibrium is driven by Le Châtelier's principle. Sodium iodide (NaI) is soluble in acetonitrile, while the sodium chloride (NaCl) byproduct is not. The precipitation of NaCl from the reaction mixture drives the reaction toward the formation of the iodoquinoline product.

Troubleshooting Solutions:

  • Solvent Choice: Acetonitrile is the solvent of choice for this reason.[1][2] While other polar aprotic solvents like THF or DMF can be used, acetonitrile generally provides the best results due to the poor solubility of NaCl.

  • Temperature and Reaction Time: The reaction typically requires refluxing at the boiling point of acetonitrile (~82°C). One published procedure specifies refluxing at 100°C for 32 hours to achieve a good conversion.[1][2] If TLC analysis shows incomplete conversion, extending the reflux time is the first parameter to adjust.

  • Reagent Quality: Ensure the sodium iodide is anhydrous. Water can interfere with the reaction. The 6-bromo-4-chloroquinoline precursor should also be pure.

  • Activation: Some protocols convert the 6-bromo-4-chloroquinoline to its hydrochloride salt before the iodination step.[1][2] While the mechanism is not explicitly detailed, this may increase the electrophilicity of the 4-position on the quinoline ring, facilitating nucleophilic attack by the iodide ion.

Below is a troubleshooting flowchart for the iodination step.

G cluster_checks Initial Checks cluster_optimization Optimization start Low Yield in Iodination Step check_reagents Are NaI and starting material pure and anhydrous? start->check_reagents check_solvent Is the solvent anhydrous Acetonitrile? check_reagents->check_solvent Yes end_node Problem Solved check_reagents->end_node No (Purify/Dry) increase_time Increase Reflux Time (Monitor by TLC) check_solvent->increase_time Yes check_solvent->end_node No (Change/Dry Solvent) increase_temp Increase Temperature (if solvent allows) increase_time->increase_temp Still low yield increase_time->end_node Yield improves check_activation Consider HCl salt formation step? increase_temp->check_activation Still low yield increase_temp->end_node Yield improves check_activation->end_node

Caption: Troubleshooting flowchart for the iodination step.

Optimization Data Summary

The following table summarizes key parameters for the two most critical steps based on literature findings.

StepParameterConditionExpected OutcomeReference
Thermal Cyclization Temperature190°COptimized to avoid impurities and shorten reaction time.[1][2]
Temperature250°CHigher temperature used, but requires careful addition.[1]
SolventDiphenyl Ether (Ph₂O)Standard high-boiling solvent for this reaction.[1][2]
Iodination Temperature100°C (Reflux)Drives reaction to completion over extended time.[1][2]
SolventAcetonitrile (CH₃CN)Optimal due to NaI solubility and NaCl precipitation.[1][2]
SolventTetrahydrofuran (THF)Used for dissolving the starting material before HCl salt formation.[1]

Detailed Experimental Protocol

This protocol is synthesized from methodologies reported in the literature.[1][2]

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Combine Meldrum's acid (0.25 mol) and triethyl orthoformate (1.5 mol).

  • Heat the mixture to 105°C and stir for 3 hours.

  • Cool the mixture and pour it into petroleum ether in an ice bath to precipitate the intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Filter and dry the solid.

  • Dissolve the dried intermediate (0.098 mol) and 4-bromoaniline (0.166 mol) in ethanol (480 mL).

  • Reflux the solution at 80°C for 3.5 hours.

  • Cool the reaction solution. Filter the resulting white precipitate, wash with ethanol, and dry to afford the title compound.

Step 2: Synthesis of 6-Bromoquinolin-4-ol

  • Preheat diphenyl ether (Ph₂O, ~110 g) to 190°C.

  • Slowly add the product from Step 1 (0.031 mol) in small portions to the hot solvent.

  • Stir the mixture at reflux for 10 minutes.

  • After the reaction is complete (monitor by TLC), cool the solution to ~50°C.

  • Add petroleum ether to precipitate the product. Stir for 10 minutes.

  • Filter the yellowish solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

  • To 6-bromoquinolin-4-ol (0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.

  • Add two drops of DMF (catalyst).

  • Stir for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours.

  • Workup (Caution: Highly exothermic): Distill off the excess POCl₃ under reduced pressure. Slowly and carefully pour the remaining oil onto crushed ice with vigorous stirring.

  • Neutralize the solution to pH 5-6 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to get the yellowish product.

Step 4: Synthesis of 6-Bromo-4-iodoquinoline

  • Dissolve 6-bromo-4-chloroquinoline (0.00084 mol) in THF (10 mL). Add HCl/EtOH solution and stir for 30 minutes at room temperature. Evaporate the solvent to obtain the grey hydrochloride salt.

  • Dissolve the hydrochloride salt (0.00036 mol) and sodium iodide (NaI, 0.01 mol) in acetonitrile (40 mL).

  • Reflux the mixture at 100°C for 32 hours.

  • Cool the reaction liquid and distill the solvent to obtain a yellow powder.

  • To the powder, add saturated K₂CO₃ solution and saturated Na₂SO₃ solution to neutralize any remaining acid and quench any residual iodine.

  • Stir for 10 minutes, filter the solid, and dry to afford the final product, 6-bromo-4-iodoquinoline.

References

Technical Support Center: Handling Air-Sensitive 6-Iodo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Iodo-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who handle this air-sensitive compound. The following information synthesizes established best practices with in-depth chemical principles to ensure the integrity of your samples and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the initial visual signs of degradation for this compound?

A1: Unopened, pure this compound should be a stable solid. The primary visual indicator of degradation due to air or moisture exposure is a change in color. You may observe the sample turning from its original off-white or light yellow hue to a darker yellow, brown, or even purplish color. This discoloration is often due to the formation of iodine (I₂) or other colored degradation byproducts resulting from oxidation or hydrolysis.[1] Any noticeable change in color suggests that the compound's purity has been compromised.

Q2: What are the optimal long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under a dry, inert atmosphere, such as argon or nitrogen.[2][3] The container should be tightly sealed and protected from light.[4][5] For optimal preservation, storage in a refrigerator or freezer is recommended to minimize thermal degradation. If stored in a freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. A fail-safe method is to seal the compound in an ampoule under an inert atmosphere.[2]

Q3: Why is an inert atmosphere necessary, and is nitrogen or argon preferred?

A3: An inert atmosphere is crucial because this compound, like many organoiodides and heterocyclic compounds, can be sensitive to atmospheric oxygen and moisture.[6][7] Exposure can lead to oxidation, hydrolysis, and other side reactions that degrade the sample and can interfere with subsequent chemical transformations.[1][7]

Both high-purity nitrogen and argon are suitable for creating an inert environment. Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the compound in a flask. However, for most standard laboratory procedures, nitrogen is a more cost-effective and commonly used option.[6] The choice often depends on the specific requirements of the experiment and available resources.

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly advised not to handle this compound on an open lab bench for extended periods. Brief exposure for quick transfers may be acceptable if the sample is not highly sensitive, but this is not a recommended practice. For quantitative transfers and reaction setups, either a glovebox or Schlenk line technique should be employed to maintain an inert atmosphere and prevent contamination.[3][6]

Q5: How do I properly prepare solvents for use with this compound?

A5: Solvents must be both anhydrous (water-free) and deoxygenated (air-free).[6] Standard procedures for solvent preparation include:

  • Drying: Distilling the solvent over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) or passing it through a solvent purification system.

  • Degassing: Removing dissolved oxygen is critical. Common methods include:

    • Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times for maximum effectiveness.[2][8]

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.

    • Vacuum Application: Subjecting the solvent to a vacuum while stirring or using an ultrasonicator can also remove dissolved gases.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Sample Discoloration Upon Dissolving
  • Symptom: The solid this compound appears pure, but upon dissolving it in a solvent, the solution quickly develops a yellow or brown tint.

  • Likely Cause: The solvent was not properly deoxygenated. Residual dissolved oxygen in the solvent is reacting with the compound.

  • Corrective Action:

    • Discard the discolored solution.

    • Re-purify your solvent, ensuring it is thoroughly degassed using one of the methods described in FAQ Q5. A common technique is to perform at least three freeze-pump-thaw cycles.[2]

    • Before adding the solvent to your solid, ensure the reaction flask containing the solid has been adequately purged with an inert gas.

Problem 2: Inconsistent or Low Reaction Yields
  • Symptom: You are using this compound in a reaction (e.g., a cross-coupling reaction), and the product yield is significantly lower than expected or varies between batches.

  • Likely Causes:

    • Degraded Starting Material: The this compound may have degraded due to improper storage or handling, reducing the amount of active reagent.

    • Atmospheric Contamination: Small leaks in your reaction setup are allowing oxygen or moisture to enter, which can quench catalysts or react with sensitive intermediates.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before use, check the purity of your this compound using techniques like ¹H NMR or melting point analysis. Compare the results to the supplier's certificate of analysis.

    • Improve Inert Atmosphere Technique:

      • Glovebox: If using a glovebox, ensure the oxygen and moisture levels are below 1 ppm.[2][9]

      • Schlenk Line: If using a Schlenk line, ensure all glassware is oven-dried or flame-dried to remove adsorbed water.[6][10] Perform at least three evacuate-refill cycles on your reaction flask to thoroughly remove air before introducing reagents.[11][12] Check all joints and septa for a proper seal.

Problem 3: Difficulty in Weighing and Transferring the Solid
  • Symptom: You need to accurately weigh and transfer a small amount of the solid without exposing it to air.

  • Solution: Employ one of the following standard air-sensitive techniques:

    • Glovebox Method (Preferred for high accuracy):

      • Bring the sealed container of this compound, a balance, spatulas, and a tared vial into the glovebox antechamber.

      • Cycle the antechamber to replace the air with the glovebox's inert atmosphere.

      • Once inside the glovebox, perform the weighing and transfer operations as you would on a standard lab bench.[2]

    • Schlenk Line/Inert Gas Counterflow Method:

      • Connect your receiving flask (e.g., a Schlenk flask) to the Schlenk line and ensure it is under a positive pressure of inert gas, vented through a bubbler.[13][14]

      • Briefly remove the stopper from the flask and add the this compound quickly against a counterflow of inert gas. This technique is less precise and allows for brief air exposure but is often sufficient for many applications.

      • For more sensitive additions, the solid can be pre-weighed into a solid addition tube inside a glovebox and then attached to the reaction flask on the Schlenk line.[10]

Quantitative Data Summary Table
ParameterRecommended ValueRationale
Glovebox O₂ Level < 1 ppmMinimizes oxidation of the compound.[9]
Glovebox H₂O Level < 1 ppmPrevents hydrolysis of the compound.[2][9]
Inert Gas Purity ≥ 99.998%Ensures minimal contamination from reactive gases.
Evacuate-Refill Cycles ≥ 3 cyclesEffectively removes atmospheric gases from glassware.[11]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Weighing and Transferring this compound in a Glovebox
  • Preparation: Place the sealed container of this compound, a laboratory balance, weighing paper or a tared vial, and clean spatulas into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the inert glovebox atmosphere. Repeat this cycle three times.

  • Transfer to Glovebox: Once the purge is complete, open the inner antechamber door and move the items into the main glovebox chamber.

  • Equilibration: Allow the items to sit for a few minutes to ensure any residual atmospheric contaminants are removed by the glovebox's purification system.

  • Weighing: Place the tared vial on the balance. Carefully use a clean spatula to transfer the desired amount of this compound into the vial.

  • Sealing: Securely cap the vial containing the weighed sample. Tightly reseal the main stock container of this compound.

  • Removal from Glovebox: Place the sealed vial and any other items to be removed back into the antechamber, seal the inner door, and then bring the antechamber to atmospheric pressure before opening the outer door.

Protocol 2: Setting up a Reaction Using Schlenk Line Technique
  • Glassware Preparation: Oven-dry (≥125 °C overnight) or flame-dry all necessary glassware (e.g., Schlenk flask, condenser) to remove adsorbed moisture.[13][15] Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.[14][15]

  • Atmosphere Exchange: Attach the cooled, assembled glassware to the Schlenk line. Perform a minimum of three evacuate-refill cycles to replace the air inside the flask with a high-purity inert gas.[11]

  • Solid Addition: Under a positive flow of inert gas (as indicated by the bubbler), briefly remove the stopper and add the pre-weighed this compound to the flask.

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via a gas-tight syringe or a cannula transfer.[2][6]

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the flask to the inert gas manifold of the Schlenk line with a bubbler to vent excess pressure.[13]

Visual Workflow: Schlenk Line Evacuate-Refill Cycle

This diagram illustrates the fundamental process of preparing a reaction vessel on a Schlenk line.

Schlenk_Cycle cluster_setup Initial Setup cluster_cycle Evacuate-Refill Cycle (Repeat 3x) Flask Assembled, Cooled Glassware (Contains Air) Evacuate Step 1: Evacuate (Open to Vacuum) Flask->Evacuate Connect to Schlenk Line Refill Step 2: Refill (Open to Inert Gas) Evacuate->Refill Isolate from Vacuum First Refill->Evacuate Repeat Cycle Ready Flask Under Inert Atmosphere (Ready for Reagents) Refill->Ready After Final Cycle Troubleshooting_Tree Start Poor Reaction Outcome (Low Yield / Decomposition) Check_Purity Check Starting Material Purity (NMR, MP) Start->Check_Purity Check_Technique Review Air-Free Technique Start->Check_Technique Purity_OK Purity is OK Check_Purity->Purity_OK Pass Purity_Bad Purity is Poor Check_Purity->Purity_Bad Fail Technique_Solvent Was Solvent Properly Degassed? Check_Technique->Technique_Solvent Purity_OK->Check_Technique Purify Purify or Obtain New Sample Purity_Bad->Purify Action Technique_Glassware Was Glassware Properly Dried? Technique_Solvent->Technique_Glassware Yes Degas_Solvent Re-Degas Solvent (e.g., Freeze-Pump-Thaw) Technique_Solvent->Degas_Solvent No Technique_Leaks Are there Leaks in the System? Technique_Glassware->Technique_Leaks Yes Dry_Glassware Oven/Flame-Dry Glassware Technique_Glassware->Dry_Glassware No Check_Seals Check Joints, Septa, & Tubing Technique_Leaks->Check_Seals Possible End Re-run Experiment Technique_Leaks->End No Degas_Solvent->End Dry_Glassware->End Check_Seals->End

References

Identifying degradation products of 6-Iodo-4-methylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for the analysis of 6-Iodo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products by High-Performance Liquid Chromatography (HPLC). We will explore potential degradation pathways, provide a robust starting methodology, and offer detailed troubleshooting for common chromatographic challenges.

I. Troubleshooting Guide: Common HPLC Issues

This section addresses specific chromatographic problems you may encounter during the analysis of this compound and its potential impurities.

Question: My primary this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, particularly with nitrogen-containing heterocyclic compounds like quinolines. It manifests as an asymmetrical peak with a "tail" extending from the back half, which can compromise resolution and integration accuracy. The primary causes are secondary interactions between the basic nitrogen on the quinoline ring and residual silanol groups on the silica-based column packing.[1][2]

Causality and Solutions:

  • Secondary Silanol Interactions: The lone pair of electrons on the quinoline nitrogen can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the column surface. This causes a portion of the analyte molecules to be retained longer than the main population, resulting in tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the quinoline nitrogen. This creates a positively charged species that is repelled by the residual silanols, minimizing the secondary interaction.[1]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. However, for challenging basic compounds, it is best to use a column specifically designed for this purpose, often labeled as "base-deactivated" or having a unique bonding chemistry that shields the silica surface.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.[1][2]

    • Solution: Dilute your sample and inject a smaller mass. If the peak shape becomes more symmetrical, you have identified mass overload as the culprit.[1]

  • Column Void or Fouling: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing peak distortion.[1]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, and the column has been in use for a long time or with poorly prepared samples, it may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from contaminants.

Question: I'm observing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram, often unrelated to the injected sample.[1][2][3] They typically arise from contamination in the mobile phase, the HPLC system, or from the late elution of a compound from a previous injection.[1]

Causality and Solutions:

  • Previous Injection Carryover: If a compound from a previous, more concentrated sample did not fully elute, it may appear in a subsequent run.[1][3]

    • Solution: Run a blank injection (injecting only your sample solvent). If the ghost peak appears, it confirms carryover.[3] To resolve this, extend the gradient run time or add a high-organic "wash" step at the end of your gradient to elute strongly retained compounds.[3]

  • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column at low organic concentrations and then elute as the organic percentage increases during a gradient.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Sample Diluent: If your sample is dissolved in a solvent stronger than the initial mobile phase, this can cause peak distortion and may introduce unexpected peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Question: My peaks are fronting. What does this indicate?

Answer:

Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge.[2] This is a less common issue but typically points to a few specific problems.

Causality and Solutions:

  • Column Overload (Concentration): While mass overload often causes tailing, high concentration overload can lead to fronting, especially if the sample solvent is mismatched with the mobile phase.[2][4]

    • Solution: Reduce the concentration of your sample or the injection volume.[2]

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can cause fronting.

    • Solution: Ensure your sample is fully dissolved. You may need to change the sample diluent, but be mindful to use a solvent that is compatible with your mobile phase.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability and analysis of this compound.

Question: What are the expected degradation pathways for this compound under forced degradation conditions?

Answer:

Based on the chemical structure (an N-heterocycle, a methyl-substituted aromatic ring, and an iodo-substituent), several degradation pathways can be anticipated. Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are designed to intentionally degrade the molecule to identify these potential products.[5][6] The key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[5][7]

  • Hydrolytic Degradation (Acid/Base): While the quinoline ring itself is relatively stable to hydrolysis, extreme pH and heat could potentially promote reactions. However, significant degradation under typical hydrolytic stress conditions is often low for simple quinolines.

  • Oxidative Degradation: N-heterocycles are susceptible to oxidation.[8][9][10][11] The primary degradation product is often an N-oxide. Additionally, oxidation of the methyl group to a hydroxymethyl or carboxylic acid group is possible. The quinoline ring can also be hydroxylated, a common first step in microbial degradation pathways which can serve as a model for oxidative metabolism.[12][13][14][15][16] A common starting point for oxidative stress is 3% hydrogen peroxide.[17]

  • Photolytic Degradation: Aromatic iodides are known to be susceptible to photolysis, which can cause cleavage of the carbon-iodine bond to form a radical species.[18] This can lead to the formation of 4-methylquinoline as a primary degradant. The ICH Q1B guideline specifies conditions for photostability testing.[19]

  • Thermal Degradation: The molecule is expected to be relatively stable, but high heat could induce decomposition. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical method can detect the resulting products.[5][19]

Question: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[17][20][21] The development process is a systematic journey to achieve adequate separation of all relevant peaks.

Workflow for Stability-Indicating Method Development:

MethodDevWorkflow cluster_Stress Step 1: Forced Degradation cluster_Screen Step 2: Initial Screening cluster_Optimize Step 3: Method Optimization cluster_Validate Step 4: Method Validation Stress Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) Target 5-20% Degradation Screen Screen Columns & Mobile Phases (e.g., C18, Naphthylpropyl) (ACN/Water, MeOH/Water with Acid) Stress->Screen Analyze composite sample Optimize Fine-tune Parameters (Gradient, Flow Rate, Temperature) Ensure Resolution (Rs > 2) Screen->Optimize Select best conditions Validate Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Finalize method

Caption: Workflow for developing a stability-indicating HPLC method.

Separating quinoline derivatives can be challenging on standard octadecyl (C18) columns.[22][23] While a C18 column is a good starting point, consider columns with alternative selectivities, such as a naphthylpropyl phase, which has been shown to provide better separation for some quinoline alkaloids.[22][23]

Question: Can you provide a starting HPLC protocol and expected system suitability parameters?

Answer:

Certainly. The following protocol is a robust starting point for the analysis of this compound. It should be optimized based on the results of your forced degradation samples.

Experimental Protocol: HPLC Analysis
  • HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (or determined by UV scan of the analyte).[24]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90% to 10% B

    • 25.1-30 min: 10% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter prior to injection.

Data Presentation: Typical System Suitability Parameters

The following table outlines typical acceptance criteria for a system suitability test, which must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAnalyte: this compoundAcceptance CriteriaRationale
Retention Time (t_R) ~15.2 min (Example)%RSD ≤ 2.0% (for 5 replicate injections)Demonstrates the stability and reproducibility of the pump and mobile phase composition.
Tailing Factor (Tf) ≤ 1.2Tf ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column issues.
Theoretical Plates (N) > 5000N > 2000Measures column efficiency and performance.
Resolution (Rs) N/A (main peak)Rs > 2.0 (between main peak and closest impurity)Ensures baseline separation of the analyte from its potential degradation products.
Forced Degradation Protocol

This protocol provides a framework for generating the degradation products needed to prove the specificity of your HPLC method.[7][25]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[19]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Cool and neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours. Cool and neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in the sample diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19] Dissolve in the sample diluent for analysis.

Troubleshooting Logic for Peak Shape Issues:

TroubleshootingLogic cluster_Causes Potential Causes cluster_Solutions Corrective Actions Problem Poor Peak Shape Observed (Tailing, Fronting, Splitting) Cause1 Chemical Interactions (e.g., Silanol Activity) Problem->Cause1 Cause2 Column Issues (Overload, Void, Contamination) Problem->Cause2 Cause3 Method Parameters (Solvent Mismatch, Temp) Problem->Cause3 Sol1a Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1a Sol1b Use Base-Deactivated Column Cause1->Sol1b Sol2a Reduce Sample Concentration/ Injection Volume Cause2->Sol2a Sol2b Reverse/Flush Column or Replace Cause2->Sol2b Sol3a Match Sample Solvent to Initial Mobile Phase Cause3->Sol3a

Caption: A logical approach to troubleshooting poor peak shape.

References

Technical Support Center: Overcoming Low Yields in Nucleophilic Aromatic Substitution of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Quinoline SNAr

This section addresses the foundational principles governing the reactivity of quinolines in SNAr reactions.

Q1: What is the underlying mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a quinoline?

A1: The SNAr reaction on a quinoline ring proceeds via a two-step addition-elimination mechanism .

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the quinoline ring that bears a suitable leaving group. This initial attack is typically the rate-determining step. It breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Elimination: The aromaticity is restored in a rapid second step where the leaving group is expelled, resulting in the substituted quinoline product.

The key to a successful SNAr reaction is the stability of the Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring plays a crucial role in stabilizing this intermediate, particularly when the attack occurs at specific positions.

SNAr_Mechanism cluster_start cluster_end Start Quinoline Substrate (with Leaving Group 'L') + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS2 Transition State 2 Intermediate->TS2 End Substituted Product + Leaving Group (L⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

Q2: Which positions on the quinoline ring are most reactive towards nucleophilic attack?

A2: The pyridine ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom. This makes it the reactive site for nucleophilic substitution, while the benzene ring is more susceptible to electrophilic substitution. Specifically, the C-2 and C-4 positions are the most activated for SNAr.

The reason for this regioselectivity lies in the stability of the Meisenheimer intermediate. When a nucleophile attacks at C-2 or C-4, the negative charge in one of the resonance structures can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization. Attack at C-3 does not allow for this stabilization, making this position much less reactive.

Q3: What are the most critical factors that determine the yield of a quinoline SNAr reaction?

A3: The success of your reaction hinges on a delicate interplay of several factors:

  • Ring Activation: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In quinolines, the ring nitrogen itself acts as a powerful activating feature for the C-2 and C-4 positions.

  • Leaving Group Ability: The nature of the group being displaced is critical. For SNAr reactions, the leaving group ability follows an unconventional trend: F > Cl ≈ Br > I . This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon more electrophilic.

  • Nucleophile Strength: More potent nucleophiles generally lead to faster reactions and higher yields.

  • Solvent: The choice of solvent is paramount. Dipolar aprotic solvents (e.g., DMSO, DMF, NMP) are typically preferred as they solvate the cation of the nucleophile's salt but not the anion, enhancing nucleophilicity.

  • Base and Temperature: A base is often required to deprotonate the nucleophile or to scavenge the acid formed during the reaction. Temperature is used to provide the necessary activation energy, but excessive heat can lead to side reactions.

Troubleshooting Guide: From Low Conversion to Complex Mixtures

This section provides direct answers to specific experimental problems, helping you diagnose and solve common issues that lead to low yields.

Issue 1: Low to No Conversion of Starting Material
Q: My reaction shows minimal product formation even after extended reaction times. What are the likely causes and how can I fix this?

A: This common problem almost always points to insufficient activation energy, which can be traced back to three core components: the substrate, the leaving group, or the reaction conditions.

  • Cause 1: Insufficient Ring Activation. Your quinoline ring may not be electrophilic enough. While the nitrogen atom activates the 2- and 4-positions, this activation might not be sufficient for a weak nucleophile or a poor leaving group. Reactions at other positions, like C-3 or on the benzene portion of the ring, are inherently difficult without strong, additional electron-withdrawing groups (e.g., -NO₂, -CN).

    • Solution: If possible, redesign the substrate to include an additional EWG. For unactivated substrates, consider alternative chemistries like transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which operate via a different mechanism.

  • Cause 2: Poor Leaving Group. As noted, the leaving group hierarchy in SNAr is F > Cl > Br > I. If you are using an iodo- or bromoquinoline, the reaction will be significantly slower than its fluoro- or chloro-analogue.

    • Solution: If synthetic routes allow, switch to a substrate with a better leaving group (Cl or F). While counterintuitive to those familiar with SN2 reactions, a chloroquinoline is often more reactive than a bromoquinoline in SNAr.

  • Cause 3: Inadequate Reaction Conditions. Even with a good substrate, the conditions may not be optimal.

    • Weak Nucleophile/Base: The nucleophile may not be strong enough, or if it requires deprotonation (e.g., an alcohol or a secondary amine), the base used may not be strong enough to generate a sufficient concentration of the active nucleophile.

    • Inappropriate Solvent: Using a protic solvent like ethanol can solvate and deactivate the nucleophile.

    • Low Temperature: The reaction may simply lack the energy to overcome the activation barrier.

    • Solution: Increase the temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C). Switch to a stronger, non-nucleophilic base (see Table 3). Ensure you are using a suitable dipolar aprotic solvent (see Table 2).

Troubleshooting_Workflow start Low or No Conversion check_activation Is the ring sufficiently activated? (EWG ortho/para to LG) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br) check_activation->check_lg Yes rethink_strategy Consider alternative chemistry (e.g., Buchwald-Hartwig) check_activation->rethink_strategy No check_conditions Are the reaction conditions forceful enough? check_lg->check_conditions Yes change_lg Synthesize substrate with a better LG (e.g., use chloro- instead of bromo-) check_lg->change_lg No optimize_conditions Optimize Conditions: 1. Increase Temperature 2. Use stronger base 3. Change solvent check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes rethink_strategy->success change_lg->success optimize_conditions->success

Caption: Troubleshooting workflow for low SNAr conversion.

Issue 2: Low Yield with Significant Byproduct Formation
Q: My starting material is consumed, but the yield of the desired product is low, and the crude mixture is complex. What side reactions could be occurring?

A: A complex reaction profile suggests that your desired SNAr pathway is competing with other reactions.

  • Cause 1: Reaction with Solvent. At elevated temperatures, some solvents can act as nucleophiles. For example, using DMA or DMF at high temperatures can sometimes lead to the formation of dimethylamino-substituted byproducts. Alcohols are particularly problematic and can compete with the intended nucleophile.

    • Solution: Switch to a less nucleophilic solvent like DMSO, NMP, or an ether-based solvent like dioxane if compatible. If an alcohol must be used, run the reaction at the lowest possible temperature.

  • Cause 2: Base-Induced Side Reactions. Strong bases can cause several issues:

    • Elimination: If your quinoline has appropriate protons, a strong base could induce elimination pathways.

    • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), elimination of H-X can lead to a highly reactive benzyne intermediate, which can then be trapped non-selectively by the nucleophile, leading to isomeric products.

    • Solution: Use the mildest base necessary to facilitate the reaction. Carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient for N- and S-nucleophiles. For O-nucleophiles that require a stronger base, consider pre-forming the nucleophilic anion with a base like NaH at a low temperature before adding the quinoline substrate.

  • Cause 3: Thermal Decomposition. Quinolines with sensitive functional groups can decompose at the high temperatures often required for SNAr.

    • Solution: Monitor the reaction carefully by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating after the starting material is consumed. If possible, use a more reactive substrate (e.g., with a fluoride leaving group) to enable lower reaction temperatures.

Data & Protocols for Practical Application

Data Tables
Table 1: Relative Reactivity of Leaving Groups in Quinoline SNAr
Leaving GroupFormulaRelative ReactivityRationale for Reactivity
Fluoro-FVery HighHighly electronegative, strongly polarizes the C-F bond, making the carbon very electrophilic for the rate-determining attack.
Nitro-NO₂HighA powerful electron-withdrawing group and a good leaving group in SNAr contexts.
Chloro-ClModerate-HighGood balance of electronegativity for activation and bond strength for leaving. Generally more reactive than -Br and -I.
Bromo-BrModerateLess activating than -Cl due to lower electronegativity.
Iodo-ILowLeast electronegative halogen, provides the least activation for the initial nucleophilic attack.
Table 2: Common Solvents for Quinoline SNAr Reactions
SolventAbbreviationBoiling Point (°C)Key Characteristics & Cautions
Dimethyl SulfoxideDMSO189Excellent for SNAr; highly polar aprotic. Can be difficult to remove under vacuum.
N,N-DimethylformamideDMF153Very common, effective polar aprotic solvent. Can decompose at high temperatures to form dimethylamine, a potential nucleophile.
N-Methyl-2-pyrrolidoneNMP202High-boiling polar aprotic solvent, good for stubborn reactions requiring high heat.
AcetonitrileMeCN82Lower boiling point, useful for more reactive substrates.
1,4-Dioxane-101A less-polar aprotic option, sometimes used with strong bases like NaH.
Toluene-111Generally not ideal, but can be used, sometimes with a catalytic amount of a polar aprotic solvent as an additive.
Table 3: Recommended Bases for Common Nucleophiles
Nucleophile TypeExampleRecommended Base(s)Rationale
Amines (Primary/Secondary)Aniline, MorpholineK₂CO₃, Cs₂CO₃, DIPEA (Hünig's base)Mild inorganic bases or non-nucleophilic organic bases are sufficient to act as an HCl scavenger.
Alcohols / PhenolsMethanol, PhenolNaH, KHMDS, t-BuOKA strong, non-nucleophilic base is required to fully deprotonate the -OH group to form the more potent alkoxide/phenoxide nucleophile.
ThiolsThiophenolK₂CO₃, Et₃NThiols are acidic enough to be deprotonated by mild bases.
N-HeterocyclesImidazole, PyrazoleNaH, K₂CO₃Depends on the pKa of the N-H proton. NaH for less acidic heterocycles, K₂CO₃ for more acidic ones.
Experimental Protocol Example: Amination of 4-Chloro-7-methoxyquinoline

This protocol describes a typical procedure for the substitution of a chlorine atom at the activated 4-position of a quinoline ring with an amine nucleophile.

Reaction: (Self-generated image, for illustration only)

Materials:

  • 4-Chloro-7-methoxyquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-methoxyquinoline and anhydrous potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the starting quinoline.

  • Nucleophile Addition: Add morpholine to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50:50 Ethyl Acetate:Hexanes. The product should be more polar than the starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to isolate the pure 4-(morpholino)-7-methoxyquinoline.

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Iodo-quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving iodo-quinoline substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, troubleshoot common issues, and refine their synthetic strategies. Given the unique challenges posed by nitrogen-containing heterocycles like quinolines, this document provides in-depth, experience-driven advice in a direct question-and-answer format.

General FAQs on Catalyst Loading and System Selection

Q1: Why is the Suzuki coupling of iodo-quinolines challenging, and how does this impact catalyst choice?

A1: The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its versatility in forming C-C bonds.[1][2] However, nitrogen-containing heterocycles such as quinolines introduce specific challenges. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, acting as a ligand.[3] This coordination can lead to catalyst inhibition or "poisoning," effectively removing the active catalyst from the catalytic cycle and resulting in low or no product yield.[3][4]

Iodo-quinolines are highly reactive electrophiles due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step.[5][6] While this high reactivity is advantageous, the potential for catalyst poisoning remains the primary obstacle. Therefore, the catalyst system—the combination of a palladium source and a ligand—must be carefully selected to mitigate this inhibitory effect.[1][4]

Q2: What is a typical starting catalyst loading for an iodo-quinoline Suzuki coupling, and when should I consider adjusting it?

A2: For a new Suzuki coupling with an iodo-quinoline, a pragmatic starting point for the palladium catalyst loading is between 1-3 mol% .[7] This range is often sufficient to achieve a reasonable reaction rate without excessive cost or palladium contamination in the final product. The ligand-to-palladium ratio is typically set between 1:1 and 2:1.

You should consider adjusting the catalyst loading in the following scenarios:

  • Low Conversion: If the reaction stalls or shows low conversion of the starting material, a slight increase in catalyst loading (e.g., to 5 mol%) might be necessary. However, this should be a secondary step after evaluating other parameters like ligand choice, base, and temperature.[7]

  • Cost Reduction & Process Optimization: For large-scale synthesis, minimizing catalyst loading is crucial.[8] Once initial conditions are proven successful, a systematic reduction of the catalyst loading (e.g., to 0.5 mol%, 0.1 mol%, or even lower) should be performed to determine the minimum required amount for efficient conversion.[9] This optimization is key to improving the process mass intensity and reducing costs.

  • High Levels of Side Products: Excessively high catalyst loading can sometimes promote side reactions like homocoupling.[7] If significant byproducts are observed, reducing the catalyst concentration may improve selectivity.

Q3: Which ligands are most effective for preventing catalyst poisoning with quinoline substrates?

A3: Ligand selection is arguably the most critical factor for a successful Suzuki coupling with nitrogen-containing heterocycles.[4] The ideal ligand should be both electron-rich and sterically bulky.

  • Electron-richness enhances the rate of oxidative addition.

  • Steric bulk creates a protective pocket around the palladium center, physically hindering the coordination of the quinoline nitrogen.[4]

Excellent choices for this purpose include monodentate biaryl phosphine ligands, often referred to as "Buchwald ligands."

Ligand NameStructure (Representation)Key Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active, provides good steric shielding.[4][5]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich, excellent for challenging couplings.[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly effective Buchwald ligand.
Tri-tert-butylphosphine P(t-Bu)₃A simple yet very bulky and electron-rich alkylphosphine ligand.[10]

Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates as they do not provide sufficient steric protection, leading to catalyst deactivation.[11]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a Q&A format to help you quickly diagnose and solve problems at the bench.

Problem 1: My reaction shows no conversion. The starting materials are recovered unchanged.

Q: I've set up my reaction with Pd(OAc)₂, a suitable ligand, base, and solvent, but after heating for several hours, TLC/LC-MS analysis shows only starting material. What went wrong?

A: This common issue, known as a "failed reaction," typically points to a problem with the active catalyst.

Possible Causes & Recommended Actions:

  • Catalyst Poisoning by Quinoline: This is the most probable cause. The chosen ligand may not be bulky enough to prevent the quinoline nitrogen from coordinating to the palladium center.

    • Solution: Switch to a more sterically demanding ligand like XPhos or SPhos .[4] These ligands are specifically designed to create a bulky environment around the metal, preventing substrate inhibition.[1]

  • Inactive Catalyst/Precatalyst: The palladium source may be old, oxidized, or of poor quality. If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be failing.

    • Solution: Use a fresh bottle of the palladium precatalyst. Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern, air-stable Pd(II) precatalyst (e.g., SPhos G3 Precatalyst) which is designed for reliable activation.[1]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[1][12] This can also promote the homocoupling of boronic acid reagents.[1]

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., via sparging with argon or nitrogen for 15-30 minutes, or freeze-pump-thaw cycles).[5][12] The reaction vessel should be thoroughly evacuated and backfilled with an inert gas (3x cycles) before adding reagents and solvents.[11][12]

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step.[11][13] If the base is not strong enough or is insoluble in the reaction medium, the reaction will not proceed.

    • Solution: For iodo-quinolines, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[11][12] Ensure the solvent system (e.g., dioxane/water, toluene/water) can solubilize the reagents and facilitate the interaction between the organic and aqueous phases.[12]

G Start Problem: No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Ligand Is the Ligand Bulky Enough? Catalyst->Ligand Yes Sol_Catalyst Action: Use Fresh/Pre-activated Catalyst Catalyst->Sol_Catalyst No Oxygen Is Oxygen Excluded? Ligand->Oxygen Yes Sol_Ligand Action: Use Bulky Ligand (e.g., XPhos, SPhos) Ligand->Sol_Ligand No Base Is the Base/Solvent Correct? Oxygen->Base Yes Sol_Oxygen Action: Degas Solvents & Use Inert Atmosphere Oxygen->Sol_Oxygen No Sol_Base Action: Use Strong Base (e.g., K₃PO₄) Base->Sol_Base No

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Problem 2: My reaction is sluggish and gives low yields, but some product is forming.

Q: The reaction works, but I only get a 30% yield after 24 hours. How can I improve the conversion rate and final yield?

A: Low and slow conversion suggests the catalytic cycle is proceeding but is inefficient. This could be due to partial catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Recommended Actions:

  • Suboptimal Catalyst Loading: The initial catalyst loading may be too low to drive the reaction to completion in a reasonable timeframe, especially if slow deactivation is occurring.

    • Solution: Incrementally increase the catalyst loading from 1 mol% to 2-3 mol%. Monitor the reaction progress to see if the rate improves. While higher loading can help, it may not solve an underlying issue with ligand or base choice.[7]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can react with water or other proton sources to be converted back into an arene, effectively removing it from the reaction. This is a common side reaction, particularly with heteroaromatic boronic acids.[7][11]

    • Solution: Use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which are less prone to this side reaction.[11] Alternatively, using a less aqueous base like potassium phosphate (K₃PO₄) or ensuring solvents are anhydrous can help.[11]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).[11] Monitor for any signs of product or starting material decomposition at higher temperatures.

  • Homocoupling Side Reactions: The formation of biaryl products from the coupling of two boronic acids or two iodo-quinolines can consume starting materials and reduce the yield of the desired product. Homocoupling of boronic acids is often promoted by the presence of oxygen.[1][4]

    • Solution: Rigorous degassing is the first line of defense.[12] If homocoupling of the iodo-quinoline is suspected, reducing the catalyst loading or using a more selective ligand may help.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Inhibitory Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-I (Iodo-quinoline) Poison Quinoline-Pd Complex (Inactive) Pd0->Poison Coordination with Quinoline-N PdII R¹-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂ PdII_R2 R¹-Pd(II)-R² L₂ Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² (Product)

Caption: The Suzuki catalytic cycle with the inhibitory quinoline poisoning pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Iodo-quinoline

This protocol provides a robust starting point for optimization.

Materials:

  • Iodo-quinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iodo-quinoline, arylboronic acid, palladium precatalyst, ligand, and base.[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[11][12]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing via TLC, GC, or LC-MS.[5]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Catalyst Loading

This experiment helps determine the lowest effective catalyst concentration.

Procedure:

  • Set up four identical reactions in parallel using the optimized conditions from Protocol 1.

  • Vary the catalyst and ligand loading in each reaction as follows:

    • Reaction A: 2.0 mol% Pd

    • Reaction B: 1.0 mol% Pd

    • Reaction C: 0.5 mol% Pd

    • Reaction D: 0.1 mol% Pd (Ensure the Pd:Ligand ratio remains constant, e.g., 1:2).

  • Run all reactions for the same amount of time (e.g., 12 hours).

  • Analyze the conversion for each reaction using an internal standard via GC or ¹H NMR.

  • Compare the results to identify the lowest catalyst loading that provides an acceptable yield.

Catalyst Loading (mol%)Conversion (%) after 12h (Hypothetical)Turnover Number (TON)
2.09849
1.09797
0.595190
0.185850

Analysis: In this hypothetical example, reducing the catalyst loading from 2.0 mol% to 0.5 mol% results in only a minor drop in conversion while significantly increasing the catalyst efficiency (Turnover Number). This would represent a successful optimization.

References

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to the Biological Activity of 6-Iodo- vs. 6-Bromo-Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Discerning Researcher in Drug Discovery: A Senior Application Scientist's Perspective on Optimizing Lead Compounds through Halogen Substitution.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for fine-tuning of biological activity through targeted substitutions. Among these, halogenation at the 6-position has proven to be a particularly effective strategy for modulating potency and pharmacokinetic properties. This guide provides an in-depth comparison of two key halogenated analogs: 6-iodo-quinolines and 6-bromo-quinolines. While direct, head-to-head comparative studies are not abundant in the literature, a comprehensive analysis of existing data, underpinned by the principles of halogen bonding, can provide invaluable insights for researchers in drug development. This guide will delve into the nuanced differences in their physicochemical properties, the critical role of halogen bonding in target engagement, and a comparative analysis of their reported biological activities, supported by detailed experimental protocols.

The Decisive Difference: Understanding Halogen Bonding in Drug Design

The choice between a bromine and an iodine atom at the 6-position of a quinoline ring is not arbitrary. It is a calculated decision rooted in the principles of halogen bonding, a non-covalent interaction that has gained significant recognition in rational drug design.[2] A halogen bond is formed between an electrophilic region on the halogen atom, known as the σ-hole, and a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[3]

The strength of this interaction follows the order I > Br > Cl > F, directly correlating with the polarizability and size of the halogen atom.[4] Iodine, being larger and more polarizable than bromine, possesses a more positive σ-hole, enabling it to form stronger and more directional halogen bonds.[2] This can translate to enhanced binding affinity and selectivity for a given biological target.[5]

However, the increased strength of the iodine-mediated halogen bond is not the only factor to consider. The larger size of the iodine atom can also introduce steric hindrance within a binding pocket, which may be detrimental to activity. Furthermore, the lipophilicity of the molecule is affected by the choice of halogen, which in turn influences its solubility and pharmacokinetic profile.

Caption: A diagram illustrating the relative strength of halogen bonds formed by 6-iodo- and 6-bromo-quinolines with a protein target.

Comparative Biological Activity: A Synthesis of the Evidence

While a definitive, universal declaration of superiority for either analog is not possible, an examination of the available literature across different therapeutic areas provides valuable insights into their respective strengths.

Anticancer Activity

Both 6-bromo and 6-iodo-quinoline derivatives have demonstrated significant potential as anticancer agents.[6][7] The primary mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases.[8]

Table 1: Comparison of Anticancer Activity of 6-Bromo- and 6-Iodo-Quinoline Analogs

Compound ClassCancer Cell LineIC50/GI50 (µM)Biological Target (if specified)Reference
6-Bromo-Quinoline Derivatives
6-Bromo-quinazoline analogMCF-7 (Breast)Not SpecifiedEGFR[8]
6-Bromo-5-nitroquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Potent ActivityNot Specified[6]
6-Iodo-Quinoline Derivatives
6-Iodo-substituted carboxy-quinolinesNot specified for cancerNot ApplicableAntimicrobial[7][9]

Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

The available data, though not directly comparative, suggests that 6-bromo-quinolines have been more extensively explored as anticancer agents. However, the potent antimicrobial activity of 6-iodo-quinolines hints at their potential for strong interactions with biological targets, which could be harnessed for anticancer drug design.

Antimicrobial Activity

In the realm of antimicrobial agents, 6-iodo-quinoline derivatives have shown particular promise. A recent study detailed the synthesis of a library of 6-iodo-substituted carboxy-quinolines and their evaluation against various microbial strains.[7][9]

Table 2: Antimicrobial Activity of 6-Iodo-Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
6-Iodo-2-phenylquinoline-4-carboxylic acidS. epidermidisNot Specified[7][9]
6-Iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acidS. epidermidisNot Specified[7][9]
6-Iodo-2-(4-bromophenyl)quinoline-4-carboxylic acidS. epidermidisNot Specified[7][9]

Note: While specific MIC values were not provided in the abstract, the study reported that all tested compounds exhibited antibacterial effects against S. epidermidis.[7][9]

The strong performance of 6-iodo-quinolines in the antimicrobial sphere can be attributed to the robust halogen bonds they can form with bacterial enzymes or other critical cellular components.

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and ensure the validity of comparative studies, detailed experimental protocols are essential.

Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

This protocol is adapted from a one-pot, three-component method.[7][9]

Materials:

  • 6-Iodo-aniline

  • Pyruvic acid

  • Substituted phenyl aldehydes

  • Trifluoroacetic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine 6-iodo-aniline (1 equivalent), pyruvic acid (1 equivalent), and the desired substituted phenyl aldehyde (1 equivalent).

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for the time specified in the original literature, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, purify the product using appropriate chromatographic techniques.

  • Characterize the final compound using FT-IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.

SynthesisWorkflow A 6-Iodo-aniline D One-Pot Reaction (TFA catalyst) A->D B Pyruvic Acid B->D C Substituted Aldehyde C->D E Crude Product D->E F Purification E->F G Pure 6-Iodo-Quinoline Analog F->G

Caption: A workflow diagram for the synthesis of 6-iodo-quinoline analogs.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium

  • Test compounds (6-bromo- or 6-iodo-quinoline analogs)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Concluding Remarks for the Drug Development Professional

The choice between 6-iodo and 6-bromo-quinoline analogs is a nuanced decision that requires careful consideration of the specific biological target and the desired therapeutic profile. While iodine's ability to form stronger halogen bonds presents a compelling advantage for enhancing potency, the potential for steric clashes and altered pharmacokinetic properties must be carefully evaluated.

This guide serves as a foundational resource for researchers navigating this decision. By understanding the fundamental principles of halogen bonding and critically evaluating the available biological data, scientists can make more informed choices in the design and optimization of novel quinoline-based therapeutics. The path forward lies in conducting direct, side-by-side comparative studies to unequivocally delineate the structure-activity relationships and unlock the full potential of these promising scaffolds.

References

A Comparative Guide to Iodo- vs. Chloro-Quinolines: Dissecting Lipophilicity and Steric Effects in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogens on the Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from the celebrated antimalarial chloroquine to modern antibacterial and anticancer drugs.[1][2] The strategic modification of this scaffold is a cornerstone of drug discovery, and among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom can profoundly alter a molecule's electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic interactions.[3][4]

This guide provides an in-depth, objective comparison of two common halogen substituents, iodine and chlorine, when appended to a quinoline framework. We will move beyond simple generalizations to explore the quantitative differences in their lipophilicity and steric profiles, explain the causality behind these differences, and detail the experimental and computational workflows used to characterize them. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in lead optimization.

Part 1: A Head-to-Head Comparison of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolic breakdown.[3] This property is most commonly quantified by the logarithm of the octanol-water partition coefficient (LogP) for neutral molecules, or the distribution coefficient (LogD) at a specific physiological pH.[5]

The Underlying Principle: Why Iodine Confers Greater Lipophilicity

The lipophilicity of a halogenated compound generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.[6] While halogens are electronegative, which might suggest an increase in polarity, their contribution to lipophilicity is dominated by other factors. Larger atoms like iodine have more diffuse electron clouds that are more easily polarized. This enhanced polarizability strengthens the transient dipole-dipole interactions, known as London dispersion forces, which are the primary intermolecular forces in nonpolar, lipophilic environments.[6][7] Consequently, an iodo-substituent provides a greater favorable interaction with a nonpolar medium (like n-octanol or a lipid bilayer) compared to a chloro-substituent.

Quantitative Data: Lipophilicity Parameters

The following table summarizes the key lipophilicity and related parameters for chloro- and iodo-substituents on an aromatic ring. The Hansch-Leo fragmental constant (π) represents the contribution of a substituent to the overall LogP of a parent molecule.

ParameterChloro (-Cl)Iodo (-I)Rationale for Difference
Hansch-Leo π Constant +0.71+1.12Iodine's larger size and greater polarizability lead to stronger London dispersion forces, increasing its contribution to lipophilicity.
van der Waals Radius (Å) 1.751.98The larger atomic radius of iodine contributes to a larger surface area for favorable nonpolar interactions.
Polarizability (ų) 2.193.86The significantly higher polarizability of iodine is a key driver of its increased lipophilicity.

Note: Values are standard literature values for substituents on a benzene ring and serve as an excellent proxy for the quinoline system.

Experimental Workflow: Determining Lipophilicity via RP-HPLC

While the classic "shake-flask" method is the gold standard for LogP determination, it can be time-consuming and difficult for certain compounds.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, reliable alternative that measures a compound's retention time on a nonpolar stationary phase.[8] A longer retention time corresponds to greater lipophilicity.

Protocol: RP-HPLC Method for logP Determination

  • System Preparation: Use a C18 column as the stationary phase. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values under isocratic conditions (constant mobile phase composition).

  • Data Collection: Record the retention time (t_R) for each standard. Calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve Generation: Plot log(k') versus the known LogP values of the standards. A linear regression of this plot yields a calibration curve.

  • Sample Analysis: Inject the iodo- and chloro-quinoline test compounds under the identical chromatographic conditions.

  • LogP Calculation: Record their retention times, calculate their respective log(k') values, and interpolate their LogP values from the calibration curve.

Diagram: RP-HPLC Workflow for Lipophilicity Measurement

RP_HPLC_Workflow cluster_prep Preparation cluster_calib Calibration cluster_analysis Sample Analysis A Prepare Mobile Phase (e.g., MeOH/H2O) B Select Standards (Known LogP) C Equilibrate C18 Column D Inject Standards C->D H Inject Quinoline Analytes C->H E Measure Retention Time (tR) D->E F Calculate log(k') E->F G Plot log(k') vs. LogP (Generate Standard Curve) F->G K Determine LogP from Standard Curve G->K Interpolate I Measure tR H->I J Calculate log(k') I->J J->K

Caption: Workflow for determining LogP using RP-HPLC.

Part 2: A Head-to-Head Comparison of Steric Effects

Steric effects relate to the spatial arrangement of atoms and groups within a molecule. In drug design, the size and shape of a substituent dictate how well a drug candidate can fit into its biological target's binding pocket. A subtle change in steric bulk can be the difference between a potent inhibitor and an inactive compound.[9]

The Underlying Principle: Quantifying Molecular Bulk

The iodine atom is significantly larger than the chlorine atom, possessing an additional shell of electrons. This fundamental difference in size translates directly to greater steric hindrance. To move beyond qualitative descriptions, medicinal chemists employ a variety of steric parameters derived from experimental data or computational calculations.[10]

  • Taft's Steric Parameter (E_s): An empirical parameter derived from the rates of acid-catalyzed ester hydrolysis.[11][12] More negative values indicate greater steric hindrance.[12]

  • Charton's Steric Parameter (ν): A parameter calculated based on the van der Waals radii of the substituent, providing a more direct measure of its size.[13]

  • Sterimol Parameters: A set of computationally derived parameters that describe the dimensions of a substituent along several axes (L, B1, B5), offering a multi-dimensional view of its shape.[10][13]

Quantitative Data: Steric Parameters

The following table provides a direct comparison of common steric parameters for substituents analogous to chlorine and iodine, demonstrating the significantly greater bulk of iodine.

ParameterChloro (-Cl)Iodo (-I)Implication
van der Waals Radius (Å) 1.751.98Iodine occupies significantly more space.
Taft's E_s -0.97-1.40The more negative value for iodo indicates greater steric hindrance in reactions.
Charton's ν 0.550.78The higher value for iodo confirms its larger steric profile.

Note: Values are standard literature values for the respective atoms/groups.

Computational Workflow: Deriving Steric Parameters

Modern steric parameters like Sterimol are calculated using computational software.[14] The process involves defining the substituent's geometry based on standard bond lengths and angles and then calculating its dimensions based on the van der Waals radii of its constituent atoms.

Diagram: Logic for Calculating Steric Parameters

Steric_Calculation A Input: Molecular Structure (e.g., Iodo-quinoline) B Define Atomic Coordinates & Connectivity A->B C Assign Standard Bond Lengths & Angles B->C D Assign van der Waals Radii to each Atom B->D E Computational Engine (e.g., STERIMOL program) C->E D->E F Output: Steric Descriptors E->F G Multidimensional Parameters (L, B1, B5) F->G H Single Value Parameters (e.g., Calculated Volume) F->H

Caption: Conceptual workflow for computational steric parameter derivation.

Part 3: Implications for Drug Development & A Case Study

The choice between an iodo- or chloro-substituent is never arbitrary and must be guided by the specific goals of a drug discovery program.

  • Increased Lipophilicity (Iodo-):

    • Pros: May enhance permeability across the blood-brain barrier or cell membranes, potentially increasing bioavailability. Can improve binding affinity by making favorable hydrophobic contacts in a large, greasy pocket.

    • Cons: Higher lipophilicity can lead to lower aqueous solubility, increased binding to plasma proteins (reducing free drug concentration), greater off-target toxicity, and more rapid metabolic clearance by cytochrome P450 enzymes.[15]

  • Increased Steric Bulk (Iodo-):

    • Pros: A larger substituent may be required to fill a specific binding pocket, leading to enhanced potency and selectivity.

    • Cons: The substituent may be too large, causing a steric clash with the target protein and abolishing activity.[16] This is a common reason for activity cliffs, where a small change in structure leads to a dramatic loss of potency.

Case Study Highlight: Halogen Impact on EGFR Inhibitors

A computational study on 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors provides a relevant example. Researchers investigated the impact of various halogen substitutions (including Cl and I) at the C3'-anilino position on drug potency.[17] The study found that inhibitory activity (IC₅₀) was exquisitely sensitive to the nature of the halogen, with the order of potency being Br > Cl > I > F.[17] This non-linear trend suggests a complex interplay where the optimal substituent must strike a precise balance between lipophilicity, electronics, and steric fit within the EGFR kinase domain. The decreased potency of the iodo-derivative compared to the chloro- and bromo-analogues points towards a potential steric clash or a suboptimal electronic profile in that specific binding pocket, highlighting that bigger is not always better.

Conclusion: A Strategic Choice Based on Context

This guide has systematically compared the lipophilicity and steric effects of iodo- and chloro-quinolines, grounding the discussion in quantitative data and established experimental protocols.

Summary of Key Differences:

FeatureChloro-QuinolinesIodo-QuinolinesPrimary Driver
Lipophilicity (LogP) LowerHigherIncreased size and polarizability of iodine.
Steric Bulk SmallerLargerLarger van der Waals radius of iodine.

The decision to employ an iodo- or chloro-substituent on a quinoline scaffold is a strategic one, deeply rooted in the context of the biological target and the desired ADME profile. While iodine offers a significant boost in lipophilicity and bulk, chlorine provides a more conservative modification. Effective drug design requires a multi-parameter optimization, and understanding the distinct physicochemical contributions of each halogen is fundamental to navigating the complex landscape of structure-activity and structure-property relationships.

References

The Halogen Effect: A Comparative Guide to the Kinase Inhibition Potency of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Halogenation in Kinase Inhibition

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. In the realm of oncology, quinoline-based molecules have been particularly successful as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[2]

A common strategy to enhance the potency and modulate the selectivity of kinase inhibitors is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the scaffold. Halogens can influence a molecule's binding affinity through a variety of mechanisms, including modifying its electronic properties, lipophilicity, and metabolic stability, as well as forming specific halogen bonds with the target protein. This guide provides a comparative analysis of the kinase inhibition potency of halogenated quinolines, focusing on their structure-activity relationships (SAR) and the experimental methodologies used to quantify their efficacy. We will particularly focus on the Src family of non-receptor tyrosine kinases, which are frequently overexpressed and activated in various cancers and are key mediators of tumor progression and metastasis.[3]

Comparative Kinase Inhibition Potency: A Case Study

Direct, systematic comparisons of a full halogen series on a simple quinoline scaffold against a single kinase are not abundantly available in the public literature. However, we can draw strong inferences from closely related scaffolds. The 4-anilinoquinazoline scaffold is structurally very similar to the 4-anilinoquinoline core, a common framework for kinase inhibitors. A computational study on 4-anilinoquinazolines targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase provides an excellent case study on the impact of halogen substitution on inhibitory potency.[4][5]

The following table summarizes the IC50 values for 4-anilinoquinazolines with different halogen substitutions at the C3' position of the aniline ring, demonstrating a clear trend in potency.

Compound IDHalogen Substitution (X)Target KinaseIC50 (nM)[4]
TKI-BrBromine (Br)EGFR0.025
TKI-ClChlorine (Cl)EGFR0.31
TKI-FFluorine (F)--
TKI-IIodine (I)--
TKI-HHydrogen (H)EGFR29

Note: IC50 values for Fluorine and Iodine were not provided in this specific dataset, but the trend clearly shows a significant potency increase with heavier halogens (Cl, Br) compared to the unsubstituted compound.

Structure-Activity Relationship (SAR) Analysis

The data suggests a strong relationship between the nature of the halogen and the inhibitory activity. The increased potency observed with chlorine and bromine substitution can be attributed to several factors:

  • Electronic Effects: Halogens are electron-withdrawing groups that can alter the charge distribution of the molecule, potentially enhancing interactions with amino acid residues in the ATP-binding pocket of the kinase.

  • Lipophilicity: Increased halogen size generally increases lipophilicity, which can improve cell permeability and hydrophobic interactions within the binding site.

  • Halogen Bonding: Heavier halogens like chlorine and bromine are more effective halogen bond donors. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site (e.g., a carbonyl oxygen) on the protein. This can provide an additional, stabilizing interaction that increases binding affinity.

In the case of 7-substituted 4-aminoquinolines, studies on their antiplasmodial activity also revealed that 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro compounds, while 7-fluoro derivatives were less active.[6] This further supports the trend that larger, more polarizable halogens can contribute significantly to biological activity.

SAR_Diagram cluster_quinoline 4-Anilinoquinoline Core cluster_substitutions Key Substitution Points quinoline Quinoline Scaffold linker Linker (e.g., NH) quinoline->linker Hinge Binding R1 R1 (Position 7) - Halogen substitution here  significantly impacts potency quinoline->R1 aniline Aniline Moiety R2 R2 (Aniline Ring) - Halogen substitution here  also modulates activity aniline->R2 linker->aniline Kinase_Assay_Workflow start Start: Prepare Reagents compound_prep 1. Compound Preparation (Serial Dilution in DMSO) start->compound_prep plate_setup 2. Plate Setup (Add compounds/controls to wells) compound_prep->plate_setup kinase_add 3. Add Src Kinase (Pre-incubation) plate_setup->kinase_add reaction_start 4. Initiate Reaction (Add Substrate/ATP mix) kinase_add->reaction_start incubation 5. Incubate at 30°C reaction_start->incubation adp_glo 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->adp_glo detection 7. Generate Luminescence (Add Kinase Detection Reagent) adp_glo->detection read_plate 8. Measure Luminescence detection->read_plate analysis 9. Data Analysis (Calculate IC50) read_plate->analysis end End: IC50 Value Determined analysis->end Src_Signaling_Pathway cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrins Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Survival (Anti-apoptosis) Akt->Survival MAPK->Proliferation

References

A Comparative Analysis: Efficacy of 6-Iodo-4-methylquinoline Derivatives Versus Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Cancer Chemotherapeutics

For decades, anthracyclines like Doxorubicin have been a cornerstone of cancer treatment, demonstrating potent cytotoxic effects against a wide array of malignancies.[1][][3] However, the clinical application of Doxorubicin is often constrained by severe side effects, most notably dose-dependent cardiotoxicity, and the emergence of multidrug resistance.[1][4][5] This has fueled a persistent search for novel anticancer agents with improved therapeutic indices. Among the promising candidates are quinoline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities.[6][7][8] This guide provides a detailed comparative analysis of the anticancer efficacy of a specific subclass, 6-iodo-4-methylquinoline derivatives, against the well-established chemotherapeutic, Doxorubicin. We will delve into their cytotoxic profiles, explore their underlying mechanisms of action, and provide detailed protocols for key comparative experiments.

Quantitative Comparison of Cytotoxicity: A Tale of Two Compounds

The half-maximal inhibitory concentration (IC50) is a fundamental metric for quantifying the cytotoxic potency of a compound. While direct, head-to-head IC50 data for a broad panel of this compound derivatives against Doxorubicin is emerging, we can synthesize available data for structurally related quinoline compounds to establish a comparative framework. It is important to note that the efficacy of any compound is highly dependent on the specific cancer cell line being tested.

Compound ClassCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Doxorubicin MCF-7Breast Cancer~0.1 - 2.824 - 72[3][9][10]
A549Lung Cancer~0.5 - 5.048[10][11]
HeLaCervical Cancer~0.2 - 1.024[12]
K-562Leukemia~0.1 - 0.524[12]
Quinoline Derivatives MCF-7Breast Cancer7.016 - 39.024 - 48[6][13]
A549Lung Cancer1.91 - 15.448[14]
HeLaCervical CancerVariable24[12]
K-562Leukemia5.2948[14]

Note: The IC50 values for quinoline derivatives represent a range from various studies on different substituted quinolines and may not be directly representative of all this compound derivatives.

Mechanisms of Anticancer Action: Divergent Pathways to Cell Death

Doxorubicin and quinoline derivatives employ distinct strategies to induce cancer cell death. Understanding these differences is crucial for identifying potential therapeutic synergies and overcoming resistance mechanisms.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted, primarily involving:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.[1][][4][5] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to double-strand breaks and the activation of apoptotic pathways.[1]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, producing superoxide radicals and other ROS.[4][5] This oxidative stress inflicts damage on cellular components like DNA, proteins, and lipids, contributing to its cytotoxicity.

  • Induction of Apoptosis: The cellular damage triggered by Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases, the executioners of programmed cell death.[1][4]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

This compound Derivatives: Targeting Key Cellular Processes

While the precise mechanisms of all this compound derivatives are still under investigation, research on the broader quinoline class points towards several key modes of action:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspase cascades.[7][15]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M or S phase), preventing cancer cells from proliferating.[7][11][12]

  • Inhibition of Signaling Pathways: Quinoline derivatives have been reported to interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[14]

  • Enzyme Inhibition: Some quinoline-based compounds act as inhibitors of key enzymes like tyrosine kinases and topoisomerases, which are often dysregulated in cancer.[7][8]

Quinoline_Mechanism Quinoline This compound Derivatives Apoptosis Apoptosis Induction Quinoline->Apoptosis CellCycle Cell Cycle Arrest Quinoline->CellCycle Signaling Signaling Pathway Inhibition Quinoline->Signaling Enzyme Enzyme Inhibition Quinoline->Enzyme Proliferation Decreased Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation Signaling->Proliferation Enzyme->Proliferation MTT_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Compounds (Quinoline Derivative & Doxorubicin) Step1->Step2 Step3 Incubate (e.g., 48h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (2-4h) Step4->Step5 Step6 Solubilize Formazan with DMSO Step5->Step6 Step7 Measure Absorbance at 570nm Step6->Step7 End Calculate IC50 Step7->End

References

A Comparative Guide to the Antimicrobial Activity of Iodo-quinolines and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antimicrobial performance of iodo-quinolines against the widely-used fluoroquinolone, ciprofloxacin. The information herein is synthesized from experimental data and established scientific principles to offer a clear perspective on their respective mechanisms, efficacy, and the methodologies used for their evaluation.

Introduction: Two Faces of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1][2] Within the realm of antimicrobials, this structure is famously represented by the fluoroquinolone class, of which ciprofloxacin is a prominent member.[1][3] Ciprofloxacin has long been a clinical workhorse, particularly effective against Gram-negative bacteria.[3][4]

More recently, there has been a resurgence of interest in other halogenated quinolines, specifically iodo-quinolines. These compounds, some of which have historical use as antifungal and antiprotozoal agents, are being re-evaluated for their potential as novel antibacterial agents, especially in an era of mounting antibiotic resistance.[1][5] This guide will dissect the available data to compare these two quinoline-based antibacterial classes.

Mechanisms of Action: A Tale of Different Targets

A fundamental understanding of how these compounds inhibit or kill bacteria is crucial to appreciating their distinct profiles.

Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's mechanism is well-established. It functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][6][7] These enzymes are critical for managing DNA supercoiling, a process required for DNA replication, repair, and transcription.[6][7] By trapping these enzymes in a complex with DNA, ciprofloxacin introduces lethal double-strand breaks, ultimately leading to bacterial cell death.[6] This bactericidal action is particularly potent against a wide spectrum of Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa.[3][4][6]

Iodo-quinolines: The precise antibacterial mechanism of many iodo-quinoline derivatives is still an area of active investigation. Unlike fluoroquinolones, they do not primarily target DNA gyrase. Evidence suggests a multi-faceted mechanism that may include:

  • Disruption of Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, leading to altered permeability and cell death.

  • Enzyme Inhibition: It is hypothesized that these compounds may inhibit other critical bacterial enzymes beyond topoisomerases.

  • Metal Chelation: The ability of some quinolines to chelate metal ions could disrupt essential metallic cofactors for bacterial enzymes.

Recent studies on carboxy-quinoline derivatives bearing an iodine atom suggest they are promising scaffolds for developing new antimicrobial agents, though their effectiveness can be limited against Gram-negative bacteria due to the protective outer membrane.[1]

The following diagram illustrates the distinct primary targets of Ciprofloxacin versus the proposed mechanisms for Iodo-quinolines.

G cluster_cipro Ciprofloxacin cluster_iodo Iodo-quinolines (Proposed) Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA_Rep DNA Replication & Repair Blocked DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death_C Bacterial Cell Death DNA_Rep->Cell_Death_C IodoQ Iodo-quinoline Membrane Membrane Disruption IodoQ->Membrane Multiple Effects Enzymes Enzyme Inhibition (Non-Topoisomerase) IodoQ->Enzymes Multiple Effects Chelation Metal Ion Chelation IodoQ->Chelation Multiple Effects Cell_Death_I Bacterial Cell Death Membrane->Cell_Death_I Enzymes->Cell_Death_I Chelation->Cell_Death_I

Caption: High-level overview of the distinct antibacterial mechanisms of Ciprofloxacin and Iodo-quinolines.

Comparative Antimicrobial Efficacy: The Data

The most direct comparison of antimicrobial activity comes from quantitative measures like the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][9][10]

The following table summarizes representative MIC data from various studies. It is important to note that direct, side-by-side comparisons in a single study are ideal but not always available. The data presented is a synthesis from multiple sources to provide a general overview.

Compound ClassOrganismRepresentative MIC (µg/mL)Notes
Ciprofloxacin Staphylococcus aureus0.25 - 1.0Less effective against methicillin-resistant strains (MRSA).[3]
Escherichia coli≤ 0.25Highly active.[11]
Pseudomonas aeruginosa≤ 1.0One of the most potent quinolones against this pathogen.[4]
Klebsiella pneumoniae≤ 0.5Generally susceptible.[3]
Iodo-quinolines Staphylococcus epidermidisVaries (e.g., 62.5 - 250)Activity is highly dependent on the specific derivative.[1]
Staphylococcus aureusVaries (e.g., 2 - 20)Some novel hybrids show potent anti-staphylococcal activity.[12]
Klebsiella pneumoniaeOften Ineffective (>500)Many derivatives show no significant activity against Gram-negative bacteria.[1]
Mycobacterium tuberculosisVaries (e.g., 10 - 20)Certain hybrids demonstrate notable activity.[12]

Key Observations:

  • Ciprofloxacin demonstrates broad-spectrum activity, with exceptional potency against Gram-negative bacteria.[3][6]

  • Iodo-quinolines , based on current research, appear to have a narrower spectrum, with more promising activity against certain Gram-positive bacteria and mycobacteria.[1][12] Their efficacy against Gram-negative organisms like K. pneumoniae is often limited, potentially due to the challenge of penetrating the outer bacterial membrane.[1]

Experimental Methodologies: Ensuring Trustworthy Data

The reliability of antimicrobial susceptibility data hinges on standardized, validated protocols. The two most common methods for determining in-vitro activity are Broth Microdilution for MIC and the Kirby-Bauer Disk Diffusion test for qualitative susceptibility.

This method is considered a gold standard for quantitative susceptibility testing.[8] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[9]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., an iodo-quinoline derivative or ciprofloxacin) is prepared in a suitable solvent. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[9]

  • Inoculum Preparation: Several bacterial colonies from a fresh (18-24 hour) agar plate are suspended in saline. The suspension's turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[8]

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no drug) to ensure the bacteria are viable.[8]

    • Sterility Control: Wells containing only broth to check for contamination.[8]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[10][13]

  • Result Interpretation: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[8][13]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Serial Dilutions of Antimicrobial in 96-Well Plate C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Standardize Bacterial Inoculum to 0.5 McFarland Turbidity B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

This method provides a qualitative assessment of susceptibility, reported as Susceptible (S), Intermediate (I), or Resistant (R).[14]

Step-by-Step Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard, as described in the MIC protocol.[15]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed uniformly to create a "lawn" of bacteria.[14][16]

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are aseptically placed on the agar surface.[16] Disks should be spaced adequately to prevent overlapping zones.[16]

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.[14][16]

  • Result Interpretation: The diameter of the "zone of inhibition"—the clear area around the disk where no bacterial growth occurs—is measured in millimeters.[14][17] This diameter is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine the S, I, or R category.[14] A larger zone of inhibition generally indicates greater susceptibility.[17][18]

G A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B 2. Swab Inoculum Evenly onto Mueller-Hinton Agar Plate A->B C 3. Aseptically Apply Antimicrobial Disks to Agar Surface B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Measure Diameter of the Zone of Inhibition (mm) D->E F 6. Compare Zone Size to Standardized Chart (S, I, R) E->F

Caption: The Kirby-Bauer method for determining antimicrobial susceptibility.

Discussion and Future Perspectives

The comparison between ciprofloxacin and iodo-quinolines highlights a classic dynamic in drug development: the trade-off between broad-spectrum efficacy and the potential for novel mechanisms to combat resistance.

  • Ciprofloxacin remains a potent, reliable agent against a wide range of pathogens, particularly Gram-negative bacteria.[3][11] However, decades of use have led to the emergence of resistant strains, primarily through mutations in the target DNA gyrase enzyme or via efflux pumps that expel the drug from the bacterial cell.[6][11]

  • Iodo-quinolines represent a less-explored chemical space with potential for new antibacterial agents.[1][19] Their apparent activity against Gram-positive organisms like S. aureus and even M. tuberculosis is noteworthy, as these are significant clinical challenges.[12] The observation that some derivatives are active against fluoroquinolone-resistant strains suggests a different mechanism of action that could bypass existing resistance pathways.[20] The primary hurdle for many current iodo-quinoline derivatives is their limited activity against Gram-negative bacteria, a challenge that future medicinal chemistry efforts will need to address.[1]

The development of novel iodo-quinoline hybrids may offer a path forward, potentially combining the quinoline scaffold with other moieties to enhance potency, broaden the spectrum of activity, or improve penetration through the Gram-negative outer membrane.

Conclusion

Ciprofloxacin is a powerful, broad-spectrum antibiotic with a well-defined mechanism targeting bacterial DNA replication. Its strength lies in its high potency against Gram-negative bacteria. Iodo-quinolines are an emerging class of compounds with a different, and likely more varied, mechanism of action. Current data suggests their primary potential may be against specific Gram-positive pathogens and mycobacteria, offering a possible alternative for infections resistant to established drug classes like fluoroquinolones. Continued research and structural optimization of iodo-quinolines are necessary to determine their ultimate place in the antimicrobial arsenal.

References

A Researcher's Guide to Validating Anticancer Mechanism of Action via DHFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of DHFR in Cancer Proliferation

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, playing a pivotal role in the synthesis of nucleotides, the building blocks of DNA. Specifically, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and, most critically, thymidylate, a key component of DNA. Rapidly proliferating cancer cells have a high demand for DNA synthesis, making them particularly vulnerable to the inhibition of this pathway.

The clinical significance of DHFR as an anticancer target is well-established, with methotrexate, a potent DHFR inhibitor, being a cornerstone of chemotherapy for decades. For researchers developing novel anticancer agents, rigorously validating that a compound's mechanism of action is indeed through DHFR inhibition is paramount. This guide provides a comprehensive, multi-pronged approach to this validation process, combining biochemical, cellular, and in vivo methodologies to build a robust and compelling case for a drug's mechanism of action.

Part 1: Establishing Direct Target Engagement

The first step in validating a compound's mechanism of action is to demonstrate that it directly interacts with its intended target, in this case, DHFR. Two powerful techniques for confirming this are enzymatic assays and the cellular thermal shift assay (CETSA).

Enzymatic Assays: Quantifying Inhibitory Potency

Enzymatic assays are the gold standard for determining the intrinsic potency of an inhibitor against its target enzyme. For DHFR, a continuous spectrophotometric assay is commonly employed. This assay monitors the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of DHF to THF.

Experimental Protocol: Continuous Spectrophotometric DHFR Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 100 mM KCl.

    • Prepare stock solutions of human recombinant DHFR enzyme, NADPH, and DHF in the assay buffer.

    • Prepare a serial dilution of the test compound and a reference inhibitor (e.g., methotrexate).

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound or vehicle control.

    • Add the DHFR enzyme to each well to initiate a pre-incubation period (typically 10-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative IC50 Values

CompoundDHFR IC50 (nM)
Novel Compound X15.2
Methotrexate (Reference)5.8

This table provides a clear comparison of the inhibitory potency of a hypothetical new compound against the well-characterized inhibitor, methotrexate.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

While enzymatic assays are crucial, they are performed in a simplified, cell-free system. CETSA provides a powerful method to confirm that the compound engages with DHFR within the complex environment of a living cell. The principle behind CETSA is that the binding of a ligand (the drug) to its target protein increases the protein's thermal stability.

Experimental Workflow for CETSA

CETSA_Workflow A Treat cells with compound or vehicle B Lyse cells and heat samples to a range of temperatures A->B Incubation C Centrifuge to separate soluble and precipitated proteins B->C Thermal Challenge D Collect supernatant (soluble protein fraction) C->D Separation E Analyze DHFR levels by Western Blot or ELISA D->E Quantification F Plot DHFR levels vs. temperature to generate melting curves E->F Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for DHFR

  • Cell Treatment:

    • Culture cancer cells (e.g., HCT116, A549) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a specified period (e.g., 1-4 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Protein Fractionation:

    • Cool the samples to room temperature and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble DHFR in each sample using Western blotting or an ELISA.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble DHFR will decrease as the temperature increases, generating a "melting curve."

    • In the presence of a binding compound, the DHFR protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This thermal shift is a direct indicator of target engagement in the cellular context.

Part 2: Assessing the Cellular Consequences of DHFR Inhibition

Demonstrating direct target engagement is the first step. The next crucial phase is to link this engagement to a measurable biological effect in cancer cells. This involves assessing the compound's impact on cell viability and confirming that this effect is consistent with the known downstream consequences of DHFR inhibition.

Cell Viability and Proliferation Assays

A hallmark of effective anticancer agents is their ability to inhibit the growth and proliferation of cancer cells. Assays such as the MTT or CellTiter-Glo assay are routinely used to quantify these effects.

Experimental Protocol: CellTiter-Glo Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and a reference inhibitor for 72 hours.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of viable cells against the logarithm of the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Comparative GI50 Values Across Cancer Cell Lines

Cell LineNovel Compound X GI50 (µM)Methotrexate GI50 (µM)
HCT116 (Colon)0.50.2
A549 (Lung)0.80.4
MCF7 (Breast)1.20.7

This table illustrates the antiproliferative activity of the test compound in comparison to methotrexate across a panel of cancer cell lines.

Thymidine Rescue: Mechanistic Confirmation

A key downstream effect of DHFR inhibition is the depletion of the intracellular pool of thymidine, which is essential for DNA synthesis. A thymidine rescue experiment is an elegant way to confirm that the observed antiproliferative effects are indeed due to the inhibition of this specific pathway. If the cytotoxic effects of a compound are reversed by the addition of exogenous thymidine, it provides strong evidence that the compound is acting on-target.

DHFR-Mediated Metabolic Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF NADPH NADPH NADP NADP+ Serine Serine Serine->CH2THF Glycine Glycine CH2THF->Glycine TS Thymidylate Synthase CH2THF->TS dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA DHFR->THF DHFR->NADP TS->dTMP

Caption: The central role of DHFR in the thymidylate synthesis pathway.

Experimental Protocol: Thymidine Rescue Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate as described for the cell viability assay.

    • Prepare two sets of plates. In one set, treat the cells with a serial dilution of the test compound alone. In the second set, co-treat the cells with the serial dilution of the test compound and a fixed, non-toxic concentration of thymidine (e.g., 10-50 µM).

  • Incubation and Viability Assessment:

    • Incubate the plates for 72 hours.

    • Assess cell viability using an appropriate method, such as the CellTiter-Glo assay.

  • Data Analysis and Interpretation:

    • Calculate the GI50 value for the test compound in the presence and absence of thymidine.

    • A significant rightward shift in the dose-response curve and a corresponding increase in the GI50 value in the presence of thymidine strongly indicates that the compound's antiproliferative activity is mediated by the inhibition of the DHFR pathway.

Part 3: In Vivo Validation

The final, and perhaps most critical, step in validating an anticancer mechanism of action is to demonstrate efficacy in a relevant in vivo model. This typically involves using tumor-bearing animal models, such as xenografts, where human cancer cells are implanted into immunocompromised mice.

Key aspects of in vivo validation include:

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated animals compared to a vehicle-treated control group.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: PK studies measure the absorption, distribution, metabolism, and excretion of the drug, helping to establish an appropriate dosing regimen. PD studies, on the other hand, measure the drug's effect on the target in the tumor tissue. For a DHFR inhibitor, this could involve measuring changes in downstream metabolites in the tumor.

  • Survival Studies: In some cases, the overall survival of the animals is a key endpoint, providing a more clinically relevant measure of efficacy.

A successful in vivo study, demonstrating that the compound can inhibit tumor growth at well-tolerated doses, provides the ultimate validation of its potential as an anticancer agent.

Conclusion: A Comprehensive and Rigorous Approach

Validating the mechanism of action of a novel DHFR inhibitor requires a multi-faceted and rigorous experimental approach. By systematically moving from direct target engagement in a biochemical setting to confirming on-target effects in cells and finally demonstrating efficacy in an in vivo model, researchers can build a compelling and robust case for their compound. This integrated approach, combining enzymatic assays, CETSA, cell viability studies, and mechanistic assays like thymidine rescue, provides the necessary evidence to confidently advance a promising new anticancer agent through the drug development pipeline.

A Comparative Analysis of Novel Quinolines: Evaluating IC50 Values Against Standard Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel anticancer agents. Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic potential of several novel quinoline derivatives, focusing on their half-maximal inhibitory concentration (IC50) values against a panel of standard human cancer cell lines. We will delve into the experimental methodologies for determining these values, explore the underlying mechanisms of action, and present a clear comparison to facilitate informed decisions in drug discovery and development.

The Significance of the Quinoline Scaffold in Oncology

Quinoline and its derivatives have demonstrated significant therapeutic potential, with several compounds having been successfully developed into anticancer drugs.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of tyrosine kinases and topoisomerases to the disruption of tubulin polymerization and the induction of apoptosis.[2] This inherent versatility makes the quinoline nucleus a "privileged scaffold" in medicinal chemistry, continually inspiring the design and synthesis of new molecular entities with enhanced potency and selectivity against various cancer types.

The development of novel quinoline-based compounds is crucial for overcoming challenges such as drug resistance and off-target toxicity associated with existing chemotherapeutics. By systematically evaluating the IC50 values of these new derivatives against well-characterized cancer cell lines, researchers can identify promising lead candidates for further preclinical and clinical investigation.

Comparative Cytotoxicity: IC50 Values of Novel Quinolines

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a selection of recently developed quinoline derivatives against four standard human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). These cell lines are part of the NCI-60 panel, a collection of 60 human tumor cell lines used by the National Cancer Institute for drug screening.[3] The data presented here has been compiled from various peer-reviewed studies to provide a comparative overview.

Compound ID/ReferenceMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Putative Mechanism of Action
BAPPN [4][5]3.1 µg/mL9.96 µg/mL23 µg/mL3.3 µg/mLUpregulation of Caspase-3 and p53; Downregulation of VEGF, PCNA, and Ki67
Quinoline-Chalcone 12e [6]5.215.34G2/M phase arrest, ROS generation, apoptosis induction
Tetrahydroquinolinone 4a [7]11.33~13G2/M phase arrest, induction of intrinsic and extrinsic apoptosis pathways
Morpholine Quinazoline AK-10 [8]3.158.55G1 phase cell cycle arrest, apoptosis induction
Quinolyl-Thiazole 6a [9]1.415 (MDA-MB-231)Not specified

Note: IC50 values are presented in µM unless otherwise specified. A hyphen (-) indicates that data was not reported for that specific cell line in the cited literature. The data for BAPPN is reported in µg/mL.

Deciphering the Mechanism: How Novel Quinolines Inhibit Cancer Cell Growth

The cytotoxic effects of these novel quinolines are attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. As highlighted in the table, common mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[4][7][8] This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[4][5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific phases, such as G1 or G2/M.[6][7][8] This prevents the cells from dividing and leads to an accumulation of cells in the arrested phase.

  • Modulation of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Some quinoline derivatives have been shown to inhibit critical pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[10]

  • Inhibition of Angiogenesis: The formation of new blood vessels is essential for tumor growth and metastasis. Certain quinolines can inhibit vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[4][5]

The following diagram illustrates a simplified signaling pathway often targeted by anticancer quinoline derivatives, leading to apoptosis.

G cluster_0 Cell Exterior cluster_1 Cell Interior Novel_Quinoline Novel Quinoline Derivative Signaling_Pathway Signaling Pathway (e.g., PI3K/Akt) Novel_Quinoline->Signaling_Pathway Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Signaling_Pathway->Anti_Apoptotic Inhibits Inhibition Of Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspase_Cascade Caspase Cascade Activation Pro_Apoptotic->Caspase_Cascade Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Novel Quinoline Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Viability Assay (MTT or SRB) Incubation->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Senior Application Scientist's Guide to the Purity Analysis of 6-Iodo-4-methylquinoline by a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 6-Iodo-4-methylquinoline is a key heterocyclic building block, frequently employed in the synthesis of novel therapeutic agents, including kinase inhibitors and antimalarial compounds. The presence of impurities, even in trace amounts, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and present a detailed, step-by-step protocol alongside the validation data that underpins its trustworthiness. This document is intended for researchers, analytical scientists, and quality control professionals who demand precision and confidence in their analytical results.

The Analytical Challenge: Selecting the Optimal Technique

The primary goal is to quantify the main this compound peak while separating it from all potential impurities, which may include starting materials, by-products, or degradation products. The choice of analytical technology is the first critical decision. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its versatility and wide applicability to non-volatile and thermally unstable compounds.[1] However, other methods exist, and their suitability must be considered.

Table 1: Comparison of Analytical Techniques for Purity Analysis

Technique Principle Advantages for this compound Limitations Typical Use Case
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]Excellent for non-volatile, thermally stable compounds like quinoline derivatives.[1][3] High resolution, precision, and established validation protocols (ICH).[4]Higher solvent consumption and potentially longer run times compared to UPLC.[5]Gold standard for routine QC, stability testing, and impurity profiling.
UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Faster analysis, better resolution, and lower solvent consumption than HPLC.[5]Higher upfront instrument cost; potential for column clogging with less clean samples.High-throughput screening, complex mixture analysis.
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.[6]High efficiency for volatile impurities (e.g., residual solvents).[1]Not suitable for non-volatile or thermally labile compounds like this compound, which would decompose at high temperatures.[7]Analysis of volatile organic impurities and residual solvents.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material.[2]Simple, rapid, and low-cost.Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.In-process checks, reaction monitoring, and preliminary screening.

Given the physicochemical properties of this compound (a non-volatile solid), HPLC emerges as the most suitable technique, offering the best balance of resolution, quantification accuracy, and adherence to regulatory expectations.[6][8]

Developing a Robust, Stability-Indicating HPLC Method

A "stability-indicating" method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[9] This requires a thoughtful method development process.

Rationale for Chromatographic Conditions
  • Column Chemistry (The Separation Engine): A reversed-phase C18 (octadecylsilane) column is the workhorse of pharmaceutical analysis and the logical starting point. Its nonpolar stationary phase provides excellent retention for moderately polar aromatic compounds like quinoline derivatives through hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase (The Driving Force): A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable timeframe.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of any residual silanol groups on the column, improving peak shape (reducing tailing). It also ensures consistent pH for reproducible retention times.

    • Mobile Phase B: Acetonitrile. This organic modifier is chosen for its low UV cutoff and excellent solubilizing power for the analyte and related substances.

  • Detection (The Eye): Quinoline derivatives possess a strong chromophore, making UV detection ideal. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it allows for peak purity analysis by comparing spectra across the peak, a key component of demonstrating specificity. A detection wavelength of 254 nm is a common choice for aromatic systems and provides a strong signal for the analyte.[3]

  • Temperature and Flow Rate: A column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides efficient separation without generating excessive pressure.

Detailed Experimental Protocol: HPLC Purity Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Chromatographic Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 20 80
      18.0 20 80
      18.1 70 30

      | 25.0 | 70 | 30 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Method Validation: The Foundation of Trustworthiness

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] The protocol below follows the internationally recognized ICH Q2(R1) guidelines.[10][11]

The Validation Workflow

The validation process is a systematic evaluation of the method's performance characteristics.

G prep Method Development & Optimization val_protocol Validation Protocol Design (ICH Q2(R1)) prep->val_protocol specificity Specificity (Forced Degradation) val_protocol->specificity linearity Linearity & Range val_protocol->linearity accuracy Accuracy (Spike/Recovery) val_protocol->accuracy precision Precision (Repeatability & Intermediate) val_protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) val_protocol->lod_loq robustness Robustness (Varied Parameters) val_protocol->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sys_suit System Suitability (Pre-run Check) routine Routine Sample Analysis sys_suit->routine report->routine

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

System Suitability: This is performed before any validation run to ensure the chromatographic system is performing adequately.[12]

  • Procedure: Five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

Specificity (Stability-Indicating Nature): The most critical part of a purity method. Forced degradation studies are conducted to demonstrate that the method can separate the main analyte from potential degradation products.[13][14]

  • Procedure: Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B light conditions) stress. Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks (Resolution > 2.0).

Linearity:

  • Procedure: Prepare a series of solutions from the reference standard at five concentration levels, ranging from 50% to 150% of the nominal concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery):

  • Procedure: Spike a placebo (if available) or a known low-purity sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determined based on the signal-to-noise (S/N) ratio. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.

Robustness:

  • Procedure: Deliberately vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Summary of Validation Data

The following table summarizes the expected results for a successfully validated method.

Table 2: Summary of HPLC Method Validation Parameters and Results

Parameter Acceptance Criterion Result (Hypothetical Data) Conclusion
Specificity No interference at analyte Rt; Resolution > 2All degradants resolved; Peak Purity > 99.9%Method is stability-indicating
Linearity (r²) ≥ 0.9990.9998Excellent linearity
Range 50% - 150% of nominal conc.0.25 - 0.75 mg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Method is accurate
Precision (Repeatability RSD) ≤ 2.0%0.45%Method is precise
Precision (Intermediate RSD) ≤ 2.0%0.68%Method is precise
LOD S/N ≥ 30.05 µg/mLSufficiently sensitive
LOQ S/N ≥ 100.15 µg/mLSufficiently sensitive
Robustness System suitability passesPassed all varied conditionsMethod is robust

Data Interpretation and Purity Calculation

Once the method is validated, it can be used for routine analysis. The purity of a sample is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The chromatogram below illustrates the logical separation of the main analyte from its impurities.

G cluster_axis start_y Absorbance (mAU) start_x origin->start_y end_x Time (min) origin->end_x p1 Impurity 1 main This compound p2 Impurity 2 data data data->main data->p2

Caption: Idealized chromatogram showing baseline separation of the main peak.

Conclusion

This guide has detailed a robust, specific, and reliable reversed-phase HPLC method for the purity analysis of this compound. Through a systematic approach to method development and rigorous validation against ICH Q2(R1) criteria, this method provides a high degree of confidence in the quality assessment of this critical pharmaceutical intermediate.[4][11] The comparison with other analytical techniques solidifies the choice of HPLC as the most appropriate platform for this application. By adhering to the principles of scientific integrity and thorough validation, laboratories can ensure that the data generated is accurate, reproducible, and fit for purpose in a regulated drug development environment.

References

A Senior Application Scientist's Guide to Structure Confirmation of Synthesized Iodo-Quinolines using ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of pharmaceutical development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1][2][3][4] The synthesis of novel quinoline derivatives, such as iodo-quinolines, is a critical step in drug discovery, demanding unambiguous structural confirmation. This guide provides an in-depth comparison of ¹H NMR spectra for structure elucidation of iodo-quinolines, focusing on the causal effects of iodine substitution on proton chemical shifts and coupling patterns. We will explore the underlying principles, present comparative data, and provide a robust experimental protocol to ensure data integrity, a cornerstone of regulatory submissions and intellectual property protection.

The Critical Role of Quinolines and the Imperative of Structural Integrity

The quinoline moiety is a privileged scaffold in medicinal chemistry, integral to drugs with a vast range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The journey from a synthesized molecule to a life-saving drug is intricate, and its very foundation lies in the precise characterization of the chemical entity.[5] In this context, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, providing detailed information about molecular structure.[6][7] For regulatory bodies like the U.S. FDA, meticulous analytical data that confirms molecular identity is not just a recommendation but a requirement, underpinning the safety and efficacy of new therapeutic agents.[6][8][9]

When synthesizing substituted quinolines, such as an iodo-quinoline, the potential for isomeric products necessitates a rigorous analytical approach. Misidentification of a regioisomer could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and significant delays in the drug development pipeline. ¹H NMR spectroscopy serves as the primary, non-destructive method for confirming the exact placement of substituents on the quinoline ring.

Deciphering the ¹H NMR Spectrum of a Quinoline

To understand the spectrum of an iodo-quinoline, we must first understand the parent system. The quinoline ring contains seven aromatic protons, each in a unique electronic environment, leading to a complex but interpretable ¹H NMR spectrum. The protons on the pyridine ring (H2, H3, H4) are typically more deshielded (further downfield) than those on the benzene ring (H5, H6, H7, H8) due to the electron-withdrawing nature of the nitrogen atom.

dot graph "Iodo_Quinoline_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

} enddot Caption: Structure of 8-Iodoquinoline with proton numbering.

The Iodine Effect: A Comparative ¹H NMR Analysis

The introduction of an iodine atom onto the quinoline ring induces predictable, localized changes in the ¹H NMR spectrum. These changes are the key to confirming its position. The primary mechanisms influencing the chemical shifts are:

  • Inductive Effects: Halogens are electronegative and withdraw electron density through the sigma bonds. This effect deshields nearby protons, causing a downfield shift (higher ppm).

  • Anisotropic Effects: The cloud of electrons around the large iodine atom creates its own magnetic field. This "anisotropic" field can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[10][11] For protons ortho to the iodine (e.g., H7 in 8-iodoquinoline), this effect can be significant.

  • Loss of a Signal: The most obvious change is the disappearance of the proton signal at the position of substitution.

Let's compare the ¹H NMR data for Quinoline and a synthesized 8-Iodoquinoline derivative.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

ProtonQuinoline δ (ppm), Multiplicity, J (Hz)8-Iodoquinoline δ (ppm), Multiplicity, J (Hz)Δδ (ppm)Rationale for Shift
H2 8.90 (dd, J=4.2, 1.7)8.95 (dd, J=4.2, 1.7)+0.05Minor inductive effect from distant iodine.
H3 7.37 (dd, J=8.1, 4.2)7.40 (dd, J=8.2, 4.2)+0.03Minimal effect, far from substituent.
H4 8.12 (dd, J=8.3, 1.7)8.15 (dd, J=8.3, 1.7)+0.03Minimal effect, far from substituent.
H5 7.75 (d, J=8.2)7.90 (d, J=8.2)+0.15Deshielded by iodine's inductive/anisotropic effect.
H6 7.53 (ddd, J=8.4, 6.9, 1.4)7.20 (t, J=7.8)-0.33Shielded, likely due to anisotropic effect.
H7 7.65 (d, J=8.1)8.25 (d, J=7.4)+0.60Strongly deshielded (ortho position) by iodine.
H8 8.18 (d, J=8.4)Absent -Substitution occurred at this position.

Note: Data is representative and may vary slightly based on concentration and exact experimental conditions.

Analysis of the Comparison:

The data in Table 1 provides a clear "fingerprint" for 8-iodo-substitution.

  • Absence of H8: The disappearance of the signal around 8.18 ppm is the primary indicator of substitution at the C8 position.

  • Significant Downfield Shift of H7: The proton ortho to the iodine (H7) experiences the most dramatic shift downfield (+0.60 ppm). This is a classic hallmark of halogen substitution, resulting from a combination of inductive withdrawal and magnetic anisotropy.

  • Distinct Shifts for H5 and H6: The changes in the chemical shifts of H5 and H6, while less pronounced than H7, are still significant and differ from what would be expected for other iodo-isomers (e.g., 5-iodo or 6-iodoquinoline). This unique pattern provides compelling, self-validating evidence for the 8-iodo structure.

Experimental Protocol for High-Integrity ¹H NMR Analysis

Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following steps ensure the acquisition of high-quality, reproducible ¹H NMR spectra for iodo-quinoline samples.

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the purified, dry iodo-quinoline sample directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for quinolines. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogenous solution is required. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.

B. NMR Instrument Setup & Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is crucial for resolving the complex aromatic region.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency and the magnetic field shimmed to optimize homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30) is typically sufficient.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): ~2-5 seconds. A longer delay ensures full relaxation for accurate integration if quantitative analysis is needed.

    • Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

dot digraph "Workflow_for_Structure_Confirmation" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow for the synthesis and structural confirmation of iodo-quinolines.

Conclusion: Ensuring Certainty in Drug Discovery

The rigorous confirmation of molecular structure is a non-negotiable step in the pharmaceutical sciences. For synthesized iodo-quinolines, ¹H NMR spectroscopy offers an unparalleled level of detail, allowing for the unambiguous determination of iodine's position on the quinoline scaffold. By systematically comparing the spectrum of the product to its precursor and understanding the predictable electronic and anisotropic effects of the iodine substituent, researchers can confidently validate their synthetic outcomes. This analytical certainty is fundamental to building reliable SAR models, securing intellectual property, and ultimately, developing safe and effective medicines. The protocols and comparative data presented here serve as a robust framework for achieving this critical analytical goal.

References

A Comparative Guide to the Synthesis of 6-Iodo-3-methylquinolin-4-amine: An Essential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Iodo-3-methylquinolin-4-amine Scaffold

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The 6-Iodo-3-methylquinolin-4-amine scaffold is of particular interest to researchers and drug development professionals. The introduction of an iodine atom at the 6-position can significantly enhance a molecule's binding affinity to its biological target through halogen bonding and can also serve as a handle for further synthetic diversification via cross-coupling reactions. The methyl group at the 3-position and the amino group at the 4-position are crucial for modulating the compound's physicochemical properties and biological activity.[2] This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the strategic choices and experimental nuances inherent in each approach.

Route 1: The Conrad-Limpach Cyclization Approach from 4-Iodoaniline

This well-established and reliable multi-step pathway commences with a commercially available starting material, 4-iodoaniline, and systematically builds the quinoline core.[1] This strategy is often favored for its predictability and control over regioselectivity.

Conceptual Workflow

The overall transformation relies on the initial formation of an enaminone, followed by a thermal cyclization to construct the quinolin-4-one ring system. Subsequent functional group manipulations then afford the final 4-amino product.

Route_1_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 4-Iodoaniline C Ethyl 3-((4-iodophenyl)amino)but-2-enoate A->C Condensation B Ethyl Acetoacetate B->C D 6-Iodo-3-methylquinolin-4(1H)-one C->D High Temperature E 4-Chloro-6-iodo-3-methylquinoline D->E POCl3 F 6-Iodo-3-methylquinolin-4-amine E->F Ammonia Source Route_2_Workflow cluster_0 Synthesis of Quinoline Core cluster_1 Electrophilic Iodination A Anthranilic Acid Derivatives B 3-Methylquinolin-4-amine A->B Various Methods C 6-Iodo-3-methylquinolin-4-amine B->C Iodinating Agent (e.g., I₂, ICl)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Iodo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 6-Iodo-4-methylquinoline. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and compliance in the laboratory. The protocols described herein are grounded in established safety standards and regulatory requirements to build a self-validating system for waste management.

Executive Summary: Core Hazard Profile & Disposal Mandate

This compound is a halogenated heterocyclic aromatic compound. Its chemical structure necessitates that it be treated as hazardous waste with multiple risk factors. It is toxic if swallowed or inhaled, harmful upon skin contact, causes severe skin and eye irritation, and is suspected of causing cancer.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[1]

The primary directive for the disposal of this compound, and any materials contaminated with it, is that it must be managed by an approved and licensed hazardous waste disposal facility. [1][2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or mixed with general laboratory waste.[3][4][5]

Understanding the Risk: Chemical and Toxicological Properties

A thorough understanding of the compound's properties is fundamental to appreciating the rationale behind the required handling and disposal procedures.

PropertyDataSource
Molecular Formula C₁₀H₈INN/A
Appearance Solid (Typical for similar quinoline derivatives)N/A
GHS Hazard Statements H301+H331 (Toxic if swallowed or inhaled), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H400 (Very toxic to aquatic life), H411 (Toxic to aquatic life with long lasting effects).[1]
Chemical Class Halogenated Organic Compound[6]
Incompatibilities Strong oxidizing agents, strong acids.[7]

The presence of the iodine atom classifies this compound as a halogenated organic . This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams are typically incinerated under different conditions and must not be mixed.[6] Its high aquatic toxicity underscores the importance of preventing environmental release through proper spill management and contained disposal.[1][8]

Immediate Safety Protocols: Personnel Protection & Handling

Before handling this compound, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][9]

  • Eye and Face Protection : Wear tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[9] This dual protection is necessary due to the risk of serious eye damage.[1]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][4] Contaminated gloves must be disposed of as hazardous waste.[4] Always wash hands thoroughly after handling.[4][9]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[4]

Spill Management Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

For Small Spills (within a chemical fume hood):

  • Ensure PPE is worn.

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][4]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Labeling : Label the waste container clearly as "Spill Debris contaminated with this compound."

For Large Spills (outside a chemical fume hood):

  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Isolate : Close the doors to the laboratory and prevent re-entry.

  • Alert : Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Primary Disposal Pathway: A Step-by-Step Guide

The only compliant disposal route is through a professional hazardous waste management service, coordinated by your institution's EHS office. The following steps outline the process for accumulating this waste safely until pickup.

Step 1: Waste Characterization & Segregation

  • All waste containing this compound must be classified as "Halogenated Organic Waste." [6]

  • This includes pure compound, reaction mixtures, solutions, and contaminated materials like gloves, weigh boats, and absorbent pads.

  • Crucially, do not mix this waste with non-halogenated organic waste. [6] This is because mixed waste streams complicate the disposal process and can increase costs significantly.

Step 2: Containerization

  • Use a designated, chemically compatible waste container with a secure, threaded screw cap.[6] The container must be in good condition, free of leaks, and compatible with the waste.

  • Keep the container closed at all times except when actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 3: Labeling

  • Label the waste container before adding the first drop of waste.[6]

  • The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and away from incompatible materials like strong acids and oxidizers.[7]

Step 5: Final Disposition

  • Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for pickup.

  • EHS will coordinate with a licensed hazardous waste vendor for proper transportation and disposal, which will likely involve high-temperature incineration at a permitted facility.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 6-Iodo-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the safe handling, use, and disposal of 6-Iodo-4-methylquinoline, a halogenated quinoline derivative. By understanding the inherent risks and adhering to the rigorous protocols outlined below, you can ensure a secure laboratory environment and reliable experimental outcomes.

Understanding the Hazard Profile of this compound

This compound is a substituted quinoline, and while specific toxicological data may be limited, the hazards can be inferred from its structural class and available safety data for similar compounds. Quinolines and their halogenated derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some may also be harmful if ingested or absorbed through the skin.[4] Therefore, it is crucial to treat this compound with a high degree of caution.

Key Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.[3][4]

  • Causes serious eye damage or irritation.[3]

  • May cause respiratory irritation.[2][3]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and comprehensive hazard information.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound to create a reliable barrier against potential exposure.[5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[4][6]Protects against splashes and airborne particles, preventing serious eye irritation or damage.[3]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds). A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.[5][7][8]Prevents skin contact, which can cause irritation.[3][4] Double gloving is recommended for enhanced protection.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[9]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][3]
Footwear Closed-toe shoes are a minimum requirement in any laboratory setting.[7]Protects feet from potential spills.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the compound's integrity and ensuring a safe laboratory environment.

Operational Workflow for Handling this compound

prep Preparation: - Review SDS - Don appropriate PPE - Ensure fume hood is operational weigh Weighing and Transfer: - Perform within a chemical fume hood - Use a spatula for solids - Keep containers closed when not in use prep->weigh Proceed to handling reaction Reaction Setup: - Conduct all operations in a fume hood - Ensure proper ventilation - Avoid heating with open flames weigh->reaction Transfer to reaction vessel workup Reaction Workup: - Handle with care to avoid splashes - Quench reactive reagents appropriately reaction->workup After reaction completion cleanup Cleanup: - Decontaminate glassware and surfaces - Dispose of waste in designated containers workup->cleanup Post-workup

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is certified and functioning correctly.[7] Put on all required personal protective equipment.[10]

  • Aliquotting and Transfer : Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[7] Use a spatula or other appropriate tool to handle the solid material, avoiding direct skin contact.[11]

  • In the Laboratory : Keep containers of the chemical tightly closed when not in use.[12] Avoid eating, drinking, or applying cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: Spills and Exposure

A clear and practiced emergency plan is crucial for mitigating the impact of accidental spills or exposure.

Chemical Spill Management Workflow

spill Spill Occurs evacuate Evacuate Immediate Area Alert colleagues spill->evacuate ppe Don Appropriate PPE (if not already worn) evacuate->ppe contain Contain the Spill Use absorbent material ppe->contain cleanup Clean Up Spill - Collect absorbent material - Place in sealed container for disposal contain->cleanup decontaminate Decontaminate Area - Wash with soap and water cleanup->decontaminate dispose Dispose of Waste Follow institutional guidelines decontaminate->dispose

Caption: Workflow for managing a chemical spill.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Get medical attention if irritation develops.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : As a halogenated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[13]

  • Container Management : Waste containers should be clearly labeled with the contents and kept securely closed when not in use.[13]

  • Institutional Protocols : Always follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[7][10]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.